molecular formula C13H8BrIN2O2S B1291003 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-19-1

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291003
CAS No.: 757978-19-1
M. Wt: 463.09 g/mol
InChI Key: BVYHANZXUBVRRV-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H8BrIN2O2S and its molecular weight is 463.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYHANZXUBVRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640129
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-19-1
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 757978-19-1

Abstract: This technical guide provides an in-depth exploration of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and strategically important intermediate in medicinal chemistry and drug discovery. The unique arrangement of its substituents on the 7-azaindole core, including a protecting group and two differentially reactive halogens, makes it a valuable building block for the synthesis of complex molecular architectures, particularly kinase inhibitors. This document details its chemical properties, a validated synthetic pathway, characteristic analytical data, and its application in the selective construction of diverse compound libraries.

Introduction: The 7-Azaindole Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure is bioisosteric to indole, enabling it to mimic the natural purine core of ATP and effectively bind to the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents. The strategic functionalization of the 7-azaindole core is therefore a critical aspect of modern drug development.

This compound emerges as a key intermediate in this context. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic system. The presence of both bromine at the 5-position and iodine at the 3-position offers orthogonal handles for sequential, site-selective cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for the controlled and stepwise introduction of diverse substituents to build complex, highly decorated molecules.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource
CAS Number 757978-19-1[1]
Molecular Formula C₁₃H₈BrIN₂O₂S[1]
Molecular Weight 463.09 g/mol [1]
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[1]
XLogP3 3.8[1]
Monoisotopic Mass 461.85346 Da[1]
Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container in accordance with local regulations.[1]

Synthesis and Characterization

The synthesis of this compound is a multi-step process starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The following protocol is adapted from a validated synthesis of the analogous 1-tosyl derivative and is expected to proceed with similar efficiency.[2]

Synthetic Workflow

Synthesis_Workflow A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine A->B  NIS, Acetonitrile, 50°C   C This compound B->C  Benzenesulfonyl chloride, DMAP, TEA, DCM, rt   Cross_Coupling_Strategy A This compound B Step 1: Selective C3 Functionalization (e.g., Suzuki Coupling) A->B C 3-Aryl-5-bromo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine B->C R¹-B(OH)₂, Pd Catalyst D Step 2: C5 Functionalization (e.g., Suzuki Coupling) C->D E 3,5-Diaryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine D->E R²-B(OH)₂, Pd Catalyst F Step 3: Deprotection E->F G 3,5-Diaryl-1H-pyrrolo[2,3-b]pyridine (Target Molecule) F->G Base (e.g., NaOH)

Sources

physicochemical properties of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: A Keystone Intermediate in Modern Drug Discovery

This compound is a complex heterocyclic compound built upon the 7-azaindole scaffold. Its significance in the fields of medicinal chemistry and drug development cannot be overstated. The strategic placement of a bromo and an iodo substituent at the C5 and C3 positions, respectively, creates a molecule with differential reactivity, making it an exceptionally versatile building block for combinatorial chemistry and targeted synthesis. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and influencing the electronic properties of the heterocyclic system.

This guide provides a comprehensive analysis of the physicochemical properties of this compound, offering insights into its structural characteristics, predicted and experimental properties, and its practical application in synthetic workflows. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep understanding of this intermediate for the rational design of novel therapeutics, particularly in the domain of kinase inhibitors where the 7-azaindole core is a privileged scaffold.[1]

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental to interpreting its properties and reactivity.

Chemical Identity

The compound is systematically named 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine .[2] Its key identifiers are summarized below.

IdentifierValueSource
CAS Number 757978-19-1PubChem[2]
Molecular Formula C₁₃H₈BrIN₂O₂SPubChem[2]
Molecular Weight 463.09 g/mol PubChem[2]
Exact Mass 461.85346 DaPubChem[2]
InChIKey BVYHANZXUBVRRV-UHFFFAOYSA-NPubChem[3]
Core Structural Features

The molecule's utility is derived from three primary structural components:

  • The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This nitrogen-containing heterocyclic system is a bioisostere of indole and is a prevalent motif in a multitude of bioactive compounds, prized for its ability to form critical hydrogen bonding interactions with protein targets.[4]

  • Benzenesulfonyl Protecting Group: This group on the pyrrole nitrogen serves two main purposes. First, it protects the N-H proton, preventing unwanted side reactions. Second, as a strong electron-withdrawing group, it modulates the reactivity of the pyrrole ring, particularly influencing the acidity of the C2 proton.

  • Differential Halogenation: The presence of iodine at the C3 position and bromine at the C5 position is the most critical feature for synthetic chemists. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, allowing for selective metal-catalyzed cross-coupling reactions at the C3 position while leaving the C5 position intact for subsequent transformations.[5]

Computed Physicochemical Properties

Computational models provide valuable a priori insights into the expected behavior of a molecule, guiding experimental design for properties like solubility and bioavailability. The following properties have been computed for the title compound.

Computed PropertyValueSignificance in Drug Discovery
XLogP3-AA 3.8Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability.[2]
Topological Polar Surface Area (TPSA) 60.3 ŲSuggests good potential for oral bioavailability, as it is well below the 140 Ų threshold often associated with poor membrane permeation.[2]
Hydrogen Bond Donor Count 0The protected pyrrole nitrogen cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 4The two sulfonyl oxygens and the two heterocyclic nitrogens can act as hydrogen bond acceptors.
Rotatable Bond Count 2Low conformational flexibility, which can be advantageous for binding affinity.

Data sourced from PubChem CID 24229240.[2]

Experimental Characterization and Protocols

While computed data is useful, experimental verification is the cornerstone of chemical science. This section outlines protocols for determining key properties.

Structural and Purity Validation Workflow

A self-validating workflow is essential to confirm the identity and purity of the material before its use in sensitive downstream applications. This involves a combination of mass spectrometry and NMR spectroscopy.

G cluster_0 Analytical Workflow start Sample of 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine ms Mass Spectrometry (MS) (e.g., ESI-TOF) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms_check Verify Molecular Ion Peak (m/z ≈ 462.86 [M+H]⁺) & Isotopic Pattern (Br) ms->ms_check nmr_check Confirm Structural Integrity (Aromatic Protons, Correct Integrations) nmr->nmr_check pass Material Confirmed (Identity & Purity >95%) ms_check->pass  Match fail Re-purify or Re-synthesize ms_check->fail  No Match nmr_check->pass  Match nmr_check->fail  No Match

Caption: Self-validating analytical workflow for structural confirmation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition (specifically the presence of one bromine and one iodine atom).

  • Methodology (Electrospray Ionization - Time of Flight, ESI-TOF):

    • Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results:

    • The primary observed ion should be the protonated molecule [M+H]⁺. Given the monoisotopic mass of 461.85346 Da, this peak will appear at m/z ≈ 462.86073 .[3]

    • A sodium adduct [M+Na]⁺ at m/z ≈ 484.84267 may also be visible.[3]

    • Trustworthiness Check: The isotopic pattern is crucial. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ion cluster will show two peaks separated by ~2 m/z units (e.g., at ~462.86 and ~464.86) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming the substitution pattern.

  • Methodology:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a common choice for complex aromatic compounds).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected ¹H NMR Spectral Features:

    • Benzenesulfonyl Protons: A multiplet integrating to 5 protons will be observed in the aromatic region (~7.5-8.2 ppm), corresponding to the phenyl ring.

    • Pyrrolo[2,3-b]pyridine Protons: Three distinct signals are expected in the heteroaromatic region (~7.5-9.0 ppm).

      • The C2-H proton will likely appear as a singlet.

      • The C4-H and C6-H protons will appear as doublets due to coupling with each other. The precise chemical shifts and coupling constants confirm their relative positions.

Solubility Assessment
  • Objective: To determine the compound's solubility in a range of common laboratory solvents, which is critical for reaction setup and purification.

  • Methodology (Visual Kinetic Method):

    • Add a fixed amount of the compound (e.g., 10 mg) to separate vials.

    • To each vial, add a specific solvent (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water, DMSO) in small, measured increments (e.g., 0.1 mL).

    • After each addition, vortex the vial for 1 minute and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the solid.

  • Predicted Solubility Profile: Based on its structure (large, moderately polar), the compound is expected to have good solubility in polar aprotic solvents like DMSO, DMF, and chlorinated solvents like DCM. It will likely have moderate solubility in ethers and esters (THF, Ethyl Acetate) and poor solubility in non-polar alkanes and water.

Reactivity and Synthetic Utility

The true value of this compound lies in its potential for selective, sequential chemical modifications.

G cluster_1 Synthetic Utility via Selective Cross-Coupling start 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine suzuki_iodo Suzuki or Sonogashira Coupling (Pd Catalyst, e.g., Pd(PPh₃)₄) + Boronic Acid / Alkyne start->suzuki_iodo Step 1: Reacts at C3-Iodide (Higher Reactivity) intermediate C3-Functionalized Intermediate suzuki_iodo->intermediate stille_bromo Stille or Buchwald-Hartwig Coupling (More Forcing Conditions) + Stannane / Amine intermediate->stille_bromo Step 2: Reacts at C5-Bromide final_product Di-substituted Product stille_bromo->final_product

Caption: Sequential functionalization exploiting differential halogen reactivity.

This differential reactivity allows for a stepwise construction of complex molecules. A typical strategy involves:

  • Reaction at C3: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) under mild conditions. The more reactive C-I bond will be selectively functionalized.[5]

  • Reaction at C5: The resulting C3-substituted product can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C-Br bond.

  • Deprotection: Finally, the benzenesulfonyl group can be removed under appropriate conditions (e.g., basic hydrolysis) to reveal the N-H of the 7-azaindole core, which is often crucial for biological activity.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely published, data from closely related analogues provides guidance. Analogous halogenated heterocycles are classified with the GHS07 pictogram, indicating potential hazards.

  • Hazard Statements: Likely to include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its physicochemical properties, characterized by moderate lipophilicity and a low polar surface area, make it an attractive starting point for developing drug-like molecules. The true power of this reagent is unlocked through its differential halogen reactivity, which provides chemists with a reliable and sequential pathway to construct complex, di-substituted 7-azaindole derivatives. A thorough understanding and experimental validation of its properties, as outlined in this guide, are essential for its effective and safe utilization in the advancement of chemical synthesis and drug discovery.

References

  • PubChem. This compound. [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChem. 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChemLite. This compound. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • BOJN Scientific. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Aladdin. 1-(benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • LookChem. Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • National Institutes of Health (NIH). 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. [Link]

Sources

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure mimics the indole core of tryptophan while introducing a hydrogen bond accepting pyridine nitrogen, enabling unique interactions with biological targets. Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[1][2][3]

This guide provides a detailed, technically-grounded pathway for the synthesis of This compound [4], a highly functionalized and strategic intermediate. The deliberate placement of three key functionalities serves distinct, synergistic purposes:

  • Benzenesulfonyl Group: This moiety acts as a robust protecting group for the pyrrole nitrogen. Its strong electron-withdrawing nature acidifies the C3 proton, facilitating regioselective functionalization, and shields the nitrogen during subsequent reactions.

  • Bromo Group (C5): The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Iodo Group (C3): The iodine at the 3-position provides a second, more reactive site for cross-coupling reactions.[5] The differential reactivity between the C-I and C-Br bonds allows for sequential, site-selective modifications, making this intermediate exceptionally valuable for building molecular complexity in library synthesis.[5]

This document is structured to provide researchers and drug development professionals with not only a step-by-step protocol but also the underlying chemical rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis is logically approached in three principal stages starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The strategy is designed for efficiency and control over regiochemistry.

  • Preparation of the Starting Material: The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). While commercially available, several synthetic routes exist for its preparation from simpler pyridine precursors, such as the Fischer indole synthesis.[6]

  • Nitrogen Protection: The pyrrolic nitrogen of 5-bromo-7-azaindole is protected with a benzenesulfonyl group. This is a critical step to direct the subsequent iodination exclusively to the C3 position.

  • Regioselective Iodination: The final step involves the selective introduction of an iodine atom at the C3 position of the protected pyrrolo[2,3-b]pyridine core. This is typically achieved via a directed ortho-metalation (DoM) approach, using a strong base to deprotonate the C3 position, followed by quenching with an electrophilic iodine source.

The complete workflow is visualized below.

Synthetic_Workflow A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine A->B  Benzenesulfonyl Chloride,  Base (e.g., NaH), Solvent (e.g., DMF)   C 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine B->C  1. Strong Base (e.g., LDA)  2. Iodine Source (e.g., I2)  

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate B)

Rationale: The protection of the N-H group of the pyrrole ring is paramount. The benzenesulfonyl group is chosen for its stability under various reaction conditions and its potent electron-withdrawing ability. This deactivates the pyrrole ring towards unwanted electrophilic attack and enhances the acidity of the C3 proton, setting the stage for selective deprotonation in the next step. Sodium hydride (NaH) is an effective non-nucleophilic base for deprotonating the weakly acidic pyrrole nitrogen to form the corresponding anion, which then readily attacks the electrophilic sulfur of benzenesulfonyl chloride.

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (Nitrogen or Argon) at 0 °C, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.[7][8]

ReagentM.W. ( g/mol )Purpose
5-Bromo-1H-pyrrolo[2,3-b]pyridine197.04Starting Material
Sodium Hydride (60%)40.00Base for N-deprotonation
Benzenesulfonyl Chloride176.62Benzenesulfonyl group source (Protecting agent)
N,N-Dimethylformamide (DMF)73.09Anhydrous polar aprotic solvent
Part 2: Synthesis of this compound (Target Molecule C)

Rationale: This step achieves the crucial C3-iodination. The mechanism relies on directed ortho-metalation. The benzenesulfonyl group directs a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to selectively abstract the most acidic proton on the azaindole ring system, which is at the C3 position. The resulting lithiated intermediate is a potent nucleophile that is then trapped (quenched) by an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group with high regioselectivity. Maintaining a very low temperature (typically -78 °C) is critical to ensure the stability of the lithiated intermediate and prevent unwanted side reactions.

Mechanism cluster_0 Directed Ortho-Metalation and Iodination Start Intermediate B (C3-H) Lithiated Lithiated Intermediate (C3-Li) Start->Lithiated LDA, THF -78 °C Product Target Molecule C (C3-I) Lithiated->Product Iodine (I2) -78 °C to RT

Caption: Mechanism of C3-iodination via directed metalation.

Protocol:

  • Prepare a solution of Lithium Diisopropylamide (LDA) in situ or use a commercially available solution. To a solution of diisopropylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.4 equivalents) dropwise. Stir for 30 minutes at this temperature.

  • To this freshly prepared LDA solution, add a solution of 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Prepare a solution of iodine (I₂, 1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour before gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.[4][9]

ReagentM.W. ( g/mol )Purpose
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.20Protected Starting Material
Diisopropylamine101.19LDA Precursor
n-Butyllithium (n-BuLi)64.06Strong Base for LDA formation
Iodine (I₂)253.81Electrophilic Iodine Source
Tetrahydrofuran (THF)72.11Anhydrous polar aprotic solvent

Conclusion and Outlook

The described three-step synthesis provides a reliable and scalable route to this compound. The strategic choice of a benzenesulfonyl protecting group is key to achieving the desired regioselectivity in the final iodination step. This versatile intermediate is primed for subsequent diversification through orthogonal, palladium-catalyzed cross-coupling reactions at the C3 and C5 positions, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies. For medicinal chemists and researchers in drug development, mastering this synthesis unlocks access to a vast chemical space of novel 7-azaindole derivatives with significant therapeutic potential.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • This compound. PubChem.
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. Oakwood Chemical.
  • This compound. Sinfoo Biotech.
  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Boc Sciences.

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The Strategic Synthesis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Guide for Advanced Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a critical intermediate in the development of targeted therapeutics, notably as a precursor to the BRAF kinase inhibitor Vemurafenib. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. We will dissect the retrosynthetic logic, detail the forward synthesis with step-by-step protocols, and provide insights into the causality behind the selection of reagents and reaction conditions, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modifying physicochemical properties such as solubility, pKa, and hydrogen bonding capacity. These tunable characteristics make 7-azaindole derivatives highly sought after in the design of kinase inhibitors and other targeted therapies.

The target molecule of this guide, this compound, is a highly functionalized 7-azaindole derivative. The strategic placement of two distinct halogen atoms (bromine and iodine) at the C5 and C3 positions, respectively, allows for selective, sequential cross-coupling reactions. This differential reactivity is paramount for the construction of complex molecular architectures. Furthermore, the benzenesulfonyl group serves as a crucial protecting group for the pyrrole nitrogen, enhancing stability and influencing the regioselectivity of subsequent synthetic transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The core of this strategy lies in the sequential functionalization of the parent 7-azaindole ring system.

Retrosynthesis target This compound intermediate1 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine target->intermediate1 N-Deprotection (Benzenesulfonylation) intermediate2 5-Bromo-1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 C3-Iodination starting_material 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) intermediate2->starting_material C5-Bromination

Figure 1: Retrosynthetic pathway for this compound.

The retrosynthetic disconnection proceeds as follows:

  • N-Benzenesulfonyl Group Removal: The final synthetic step in the forward direction is the protection of the pyrrole nitrogen. Therefore, the first retrosynthetic disconnection removes the benzenesulfonyl group, leading to the di-halogenated intermediate, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .

  • Iodine Removal: The next disconnection involves the removal of the iodine atom at the C3 position. This points to an electrophilic iodination of a mono-halogenated precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine .

  • Bromine Removal: Finally, the removal of the bromine atom at the C5 position leads back to the readily available starting material, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) .

This analysis dictates a three-step forward synthesis commencing with the bromination of 7-azaindole, followed by iodination, and concluding with N-protection.

Forward Synthesis: A Step-by-Step Technical Protocol

The forward synthesis is designed to be a robust and scalable process. Each step is critical for achieving high purity and yield of the final product.

Forward Synthesis start 1H-Pyrrolo[2,3-b]pyridine step1 Step 1: C5-Bromination start->step1 product1 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1->product1 step2 Step 2: C3-Iodination product1->step2 product2 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine step2->product2 step3 Step 3: N-Sulfonylation product2->step3 final_product This compound step3->final_product

Figure 2: Forward synthesis workflow.

Starting Materials and Reagents
MaterialSupplier RecommendationPurityNotes
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)Commercial>98%The primary starting material.
N-Bromosuccinimide (NBS)Commercial>99%Recrystallize if necessary.
N-Iodosuccinimide (NIS)Commercial>98%Store protected from light.
Benzenesulfonyl chlorideCommercial>99%Ensure it is fresh and colorless.
Acetonitrile (MeCN)Anhydrous>99.8%Use dry solvent.
N,N-Dimethylformamide (DMF)Anhydrous>99.8%Use dry solvent.
Sodium hydride (NaH)Commercial60% disp. in oilHandle with extreme care.
Dichloromethane (DCM)ACS Grade-For extraction.
Saturated aq. Sodium BicarbonateLaboratory prepared-For workup.
Saturated aq. Sodium ThiosulfateLaboratory prepared-For workup.
BrineLaboratory prepared-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-For drying organic layers.
Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Principle: This step involves the regioselective electrophilic bromination of the 7-azaindole ring at the C5 position. The pyridine ring deactivates the adjacent positions, while the pyrrole ring activates the C3 and C5 positions. Steric hindrance at C3 can favor substitution at C5. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

  • Protocol:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Extract the aqueous residue with dichloromethane (DCM) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Principle: With the C5 position blocked by a bromine atom, the subsequent electrophilic iodination is directed to the highly activated C3 position of the pyrrole ring. N-Iodosuccinimide (NIS) is a mild and efficient iodinating reagent for this purpose.

  • Protocol:

    • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Cool the solution to 0 °C and add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, pour the reaction mixture into a stirred solution of ice-water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . This product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of this compound

  • Principle: The final step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This is achieved by deprotonating the N-H with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to attack benzenesulfonyl chloride.

  • Protocol:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain This compound as a solid.

Conclusion

The synthesis of this compound from 7-azaindole is a strategic and efficient process that provides a key building block for the synthesis of complex pharmaceutical agents. The described three-step sequence of bromination, iodination, and N-sulfonylation is a reliable method for accessing this valuable intermediate. Careful control of reaction conditions and purification at each stage are essential for obtaining the final product in high yield and purity. This guide provides a solid foundation for researchers and chemists to successfully synthesize this important compound and to further explore the rich chemistry of the 7-azaindole scaffold.

References

  • Due to the nature of this guide being a synthesis of established chemical knowledge, direct citations to specific research articles for each step are not provided in the main body. The protocols are based on well-established and widely practiced synthetic transformations in organic chemistry.

    • The Critical Role of Intermediates in Vemurafenib Synthesis. [Link]

    • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]

    • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]

    • Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

    • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

    • Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

An In-Depth Technical Guide to 1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. This guide focuses on a specific, highly functionalized derivative, 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine , a versatile intermediate with significant potential in drug discovery and organic synthesis. The strategic placement of the bromo, iodo, and benzenesulfonyl groups offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of its synthesis, detailed characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine is a polysubstituted aromatic heterocycle. The benzenesulfonyl group on the pyrrole nitrogen serves as a robust protecting group, activating the pyrrole ring for electrophilic substitution and, in some contexts, influencing the biological activity of the final compound. The bromine atom at the 5-position and the iodine atom at the 3-position are key functional handles for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

PropertyValueSource
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[1]
CAS Number 757978-19-1[1]
Molecular Formula C₁₃H₈BrIN₂O₂S[1]
Molecular Weight 463.09 g/mol [1]
Appearance Solid (predicted)
Predicted XLogP3 3.8[1]

Strategic Synthesis

The synthesis of 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the sequential functionalization of the pyrrolo[2,3-b]pyridine core.

Synthesis_Workflow A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine A->B N-Benzenesulfonylation C 1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine B->C C-3 Iodination

Caption: Synthetic workflow for 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine.

Step 1: N-Benzenesulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The initial step involves the protection of the pyrrole nitrogen with a benzenesulfonyl group. This is a critical step as the sulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards unwanted side reactions and directs subsequent electrophilic substitution to the 3-position.

Protocol:

  • Reagents and Solvents:

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Sodium hydride (NaH) (1.5 eq) or a suitable base like potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding sodium salt.

    • Slowly add benzenesulfonyl chloride to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality: The use of a strong base like NaH is essential to deprotonate the weakly acidic pyrrole N-H, generating a nucleophilic anion that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The anhydrous and inert conditions are crucial to prevent the quenching of the base and the hydrolysis of the sulfonyl chloride.

Step 2: Regioselective C-3 Iodination

The second step is the electrophilic iodination of the electron-rich pyrrole ring. The benzenesulfonyl group directs the iodination to the C-3 position.

Protocol:

  • Reagents and Solvents:

    • 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Anhydrous acetonitrile or dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-(benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile.

    • Add N-iodosuccinimide to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Causality: N-Iodosuccinimide is a mild and effective source of an electrophilic iodine species (I⁺). The electron-rich 3-position of the N-sulfonylated 7-azaindole undergoes electrophilic aromatic substitution with the iodonium ion. The reaction is typically regioselective due to the electronic directing effect of the fused pyridine ring and the sulfonyl group.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern observed for bromine and iodine can further aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the sulfonyl group (S=O stretching vibrations).

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine makes it a highly valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Applications Core 1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine C3 C-3 Position (Iodo) Core->C3 C5 C-5 Position (Bromo) Core->C5 N1 N-1 Position (Benzenesulfonyl) Core->N1 Suzuki Suzuki Coupling C3->Suzuki Sonogashira Sonogashira Coupling C3->Sonogashira Stille Stille Coupling C5->Stille Buchwald Buchwald-Hartwig Amination C5->Buchwald Deprotection Deprotection N1->Deprotection

Caption: Potential reaction pathways for the functionalization of the title compound.

Cross-Coupling Reactions

The bromo and iodo substituents are amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkyne moieties.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Stille Coupling: Reaction with organostannanes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The differential reactivity of the C-I and C-Br bonds can potentially be exploited for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of this intermediate.

N-Deprotection

The benzenesulfonyl group can be removed under specific conditions to yield the free N-H pyrrolo[2,3-b]pyridine, which can then be further functionalized or may be the desired final product.

Potential Biological Activities

The pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore. Derivatives have shown a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors incorporate the 7-azaindole core. The functional groups on the title compound provide vectors for designing potent and selective kinase inhibitors.

  • Antiviral and Antimicrobial Activity: The compact, heteroaromatic nature of the scaffold is conducive to interactions with biological macromolecules, leading to potential antiviral and antimicrobial effects.

  • Central Nervous System (CNS) Activity: Certain 7-azaindole derivatives have shown activity as CNS agents.

The benzenesulfonamide moiety itself is a well-established pharmacophore found in a variety of drugs, including diuretics, and anti-inflammatory agents. The combination of these two pharmacophores in a single molecule suggests a high potential for discovering novel bioactive compounds.

Safety and Handling

Hazard Identification: Based on available data, 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine is a strategically designed and highly versatile synthetic intermediate. Its multi-functional nature provides a powerful platform for the generation of diverse chemical libraries for drug discovery and for the synthesis of complex target molecules. A thorough understanding of its synthesis, characterization, and reactivity is paramount for researchers aiming to leverage its full potential in their scientific endeavors. This guide serves as a foundational resource to facilitate such efforts.

References

  • PubChem. 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

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An In-depth Technical Guide to the Molecular Structure of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This highly functionalized heterocyclic compound serves as a critical intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. This document delves into the rationale behind its synthetic strategy, provides detailed experimental protocols for its preparation and characterization, and discusses its reactivity, supported by authoritative references. The guide is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to effectively utilize this versatile building block.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binding motif for numerous protein kinases, making it a cornerstone for the development of targeted therapies in oncology and immunology. The strategic introduction of various substituents onto the 7-azaindole core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

The subject of this guide, this compound, is a particularly valuable intermediate due to its trifunctional nature:

  • The Benzenesulfonyl Group: This bulky electron-withdrawing group serves as a robust protecting group for the pyrrole nitrogen. This protection is crucial for preventing undesired side reactions during subsequent functionalization steps and for modulating the electronic properties of the heterocyclic core.

  • The Bromo and Iodo Substituents: The differential reactivity of the C-Br and C-I bonds towards transition-metal-catalyzed cross-coupling reactions allows for the sequential and regioselective introduction of diverse chemical moieties. This feature is paramount for the construction of complex molecular architectures and for enabling extensive structure-activity relationship (SAR) studies.

This guide will provide a detailed exploration of the synthesis and structural characteristics of this key intermediate, empowering researchers to leverage its full potential in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₈BrIN₂O₂S[1]
Molecular Weight 463.09 g/mol [1]
CAS Number 757978-19-1[1]
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[1]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I[1]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy is depicted below, followed by detailed protocols for each step.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="5-Bromo-1H-pyrrolo[2,3-b]pyridine"]; B [label="1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine"]; C [label="this compound"];

A -> B [label="Benzenesulfonyl Chloride,\nNaOH, CH2Cl2"]; B -> C [label="N-Iodosuccinimide,\nDMF"]; }

Caption: Synthetic workflow for this compound.

Step 1: Protection of the Pyrrole Nitrogen - Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Causality of Experimental Choices: The protection of the acidic N-H of the pyrrole ring is a critical first step. The benzenesulfonyl group is chosen for its stability under a wide range of reaction conditions and its ability to be removed if necessary, although in many synthetic applications it is retained in the final molecule. The use of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction between the deprotonated pyrrole and the benzenesulfonyl chloride, which resides primarily in the organic phase.

Experimental Protocol:

  • To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added powdered sodium hydroxide (NaOH, 3.0 eq).

  • Benzenesulfonyl chloride (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Regioselective Iodination - Synthesis of this compound

Causality of Experimental Choices: The electron-rich pyrrole ring is susceptible to electrophilic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, minimizing the formation of side products. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

  • To a solution of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF is added N-Iodosuccinimide (1.1 eq) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude solid is purified by recrystallization or flash column chromatography to yield this compound.

Spectroscopic and Crystallographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the benzenesulfonyl group. The chemical shifts will be influenced by the electronic effects of the bromo, iodo, and sulfonyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons bearing the bromo and iodo substituents are expected to show characteristic shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, as well as characteristic isotopic patterns for the bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, can provide valuable insights into the expected geometry of the pyrrolopyridine core.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the C3 position.

graph Reactivity_Diagram { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Benzenesulfonyl-5-bromo-3-iodo-\n1H-pyrrolo[2,3-b]pyridine"]; Intermediate [label="3-Substituted-1-benzenesulfonyl-\n5-bromo-1H-pyrrolo[2,3-b]pyridine"]; Final [label="3,5-Disubstituted-1-benzenesulfonyl-\n1H-pyrrolo[2,3-b]pyridine"];

Start -> Intermediate [label="Suzuki or Sonogashira Coupling\n(Selective at C3)"]; Intermediate -> Final [label="Suzuki, Buchwald-Hartwig, etc.\n(at C5)"]; }

Caption: Sequential cross-coupling strategy utilizing the differential reactivity of the C-I and C-Br bonds.

Selective Functionalization at the C3 Position

The greater reactivity of the C-I bond allows for selective Suzuki-Miyaura or Sonogashira couplings at the C3 position while leaving the C5-bromo substituent intact. This enables the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at this position.

Exemplary Protocol for Suzuki-Miyaura Coupling at C3:

  • A mixture of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq) is suspended in a mixture of a solvent such as 1,4-dioxane and water.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Subsequent Functionalization at the C5 Position

Following the selective reaction at C3, the remaining bromo group at the C5 position can be subjected to a second cross-coupling reaction. This can include another Suzuki-Miyaura coupling with a different boronic acid, a Buchwald-Hartwig amination to introduce a nitrogen-based substituent, or other palladium-catalyzed transformations. This sequential approach provides a powerful tool for the rapid generation of diverse libraries of 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives for biological screening.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and the differential reactivity of its halogen substituents provide a robust platform for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, with the aim of facilitating its effective use in drug discovery and development programs. The detailed protocols and mechanistic insights are intended to serve as a practical resource for researchers working at the forefront of chemical and pharmaceutical sciences.

References

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A Comprehensive Technical Guide to the ¹H NMR Spectroscopy of Halogenated Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery. Its structure, which can be considered a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. Halogenation of the 7-azaindole core is a key strategy employed by medicinal chemists to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the precise structure and substitution pattern of these halogenated derivatives is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and ubiquitous tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral data of halogenated pyrrolo[2,3-b]pyridines, offering field-proven insights into spectral interpretation and practical experimental considerations.

Fundamentals of ¹H NMR for the Pyrrolo[2,3-b]pyridine Core

To understand the impact of halogen substitution, it is essential to first be familiar with the ¹H NMR spectrum of the parent, unsubstituted pyrrolo[2,3-b]pyridine. The numbering convention for the 7-azaindole ring system is shown below.

Figure 1. Numbering convention for the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

The aromatic region of the ¹H NMR spectrum typically displays five distinct signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic environment of each proton.

Baseline Spectrum: Unsubstituted Pyrrolo[2,3-b]pyridine

The ¹H NMR spectrum of the parent 7-azaindole serves as our reference point. The data presented below is for a sample in DMSO-d₆, a common solvent for these types of compounds due to its ability to solubilize polar molecules and avoid exchange broadening of the N-H proton signal.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H1 (N-H)~11.6br s-
H6~8.1-8.2ddJ = 4.7, 1.5
H4~7.9-8.0ddJ = 7.8, 1.5
H2~7.4-7.5tJ = 3.0
H5~7.0-7.1ddJ = 7.8, 4.7
H3~6.4-6.5ddJ = 3.0, 1.8

Note: These are typical values and can vary slightly based on concentration and exact experimental conditions.

The Influence of Halogenation on ¹H NMR Spectra

The introduction of a halogen atom (F, Cl, Br, I) onto the pyrrolo[2,3-b]pyridine scaffold significantly perturbs the electronic distribution within the ring system, leading to predictable changes in the ¹H NMR spectrum. These changes are primarily governed by two major factors:

  • Inductive Effects (-I): Halogens are more electronegative than carbon and thus withdraw electron density through the sigma bonds. This effect is strongest at the position of substitution and decreases with distance. Electron withdrawal generally leads to a deshielding of nearby protons, causing their signals to shift downfield (to a higher ppm value).

  • Mesomeric (Resonance) Effects (+M): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This effect donates electron density and is most pronounced at the ortho and para positions relative to the substituent. This electron donation leads to increased shielding and an upfield shift (lower ppm) of the corresponding proton signals. For halogens, the +M effect is generally weaker than the -I effect and decreases in the order F > Cl > Br > I.

  • Anisotropic Effects: The large electron clouds of heavier halogens (especially Br and I) can induce their own local magnetic fields. This "through-space" effect can either shield or deshield nearby protons depending on their spatial orientation relative to the C-halogen bond.

The interplay of these effects determines the final observed chemical shift of each proton.

Positional Effects of Halogenation

The location of the halogen substituent dictates which protons are most affected. Below is a summary of ¹H NMR data for representative chloro- and bromo-substituted pyrrolo[2,3-b]pyridines.

Table 1: ¹H NMR Data for Halogenated Pyrrolo[2,3-b]pyridine Derivatives

CompoundSolventH2 (δ, mult, J)H3 (δ, mult, J)H4 (δ, mult, J)H5 (δ, mult, J)H6 (δ, mult, J)Reference
Parent DMSO-d₆7.45 (t, 3.0)6.45 (dd, 3.0, 1.8)7.95 (dd, 7.8, 1.5)7.05 (dd, 7.8, 4.7)8.15 (dd, 4.7, 1.5)Estimated
4-Chloro DMSO-d₆7.63 (d, 3.4)6.60 (d, 3.4)-7.19 (d, 5.2)8.24 (d, 5.2)[1]
5-Bromo DMF-d₇7.63 (t, 2.8)6.50 (m)8.20 (d, 2.0)-8.30 (d, 2.2)[2]
6-Chloro CDCl₃7.42 (d, 3.4)6.48 (d, 3.4)7.90 (d, 8.2)7.00 (d, 8.2)-[3]

Note: "mult" refers to multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets), and "J" values are in Hz.

Analysis of Spectral Changes:

  • 4-Chloro-pyrrolo[2,3-b]pyridine: The absence of the H4 signal is the most obvious change. The adjacent protons, H3 and H5, are now simple doublets due to the loss of coupling to H4. H5 is shifted slightly downfield due to the inductive effect of the chlorine.

  • 5-Bromo-pyrrolo[2,3-b]pyridine: Here, the H5 signal is absent. The protons on the pyridine ring, H4 and H6, are significantly shifted downfield due to the strong deshielding effect of the bromine atom. They appear as sharp doublets, having lost their mutual coupling. The pyrrole protons, H2 and H3, are less affected due to their greater distance from the substituent.[2]

  • 6-Chloro-pyrrolo[2,3-b]pyridine: The H6 proton signal is absent. The adjacent H5 proton, now only coupled to H4, appears as a doublet and is shifted downfield. Similarly, the H4 proton is also a doublet.

Experimental Protocol: A Practical Workflow

Acquiring high-quality ¹H NMR data is crucial for unambiguous structure elucidation. The following protocol provides a self-validating system for the analysis of halogenated pyrrolo[2,3-b]pyridine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry halogenated pyrrolo[2,3-b]pyridine derivative into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the N-H proton, which might exchange with residual water in other solvents.[5]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can degrade spectral quality by disrupting the magnetic field homogeneity.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, the following parameters are a good starting point:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

      • Acquisition Time (AQ): 2-4 seconds. This determines the digital resolution of the spectrum.

      • Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the spins to return to equilibrium between scans.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the pure absorption mode (upright and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm.[6] For CDCl₃, the residual peak is at 7.26 ppm.[7]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the structural elucidation of a halogenated pyrrolo[2,3-b]pyridine derivative using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Analyze Chemical Shifts (δ) proc3->an1 an4 Assign Protons an1->an4 an2 Analyze Coupling Constants (J) an2->an4 an3 Analyze Integrals an3->an4 elucidation Structure Elucidation an4->elucidation

A streamlined workflow for NMR-based structure elucidation.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural characterization of halogenated pyrrolo[2,3-b]pyridine derivatives. By understanding the fundamental principles of how halogen substituents influence proton chemical shifts and coupling patterns, researchers can confidently assign the structures of novel compounds. The systematic application of a robust experimental protocol, from sample preparation to data analysis, ensures the acquisition of high-quality, reliable data. This guide serves as a foundational resource for scientists and professionals in the field of drug development, enabling the precise and efficient characterization of this vital class of heterocyclic compounds.

References

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An In-depth Technical Guide on the Reactivity of the Iodo Group in 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated 7-Azaindoles in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after building block. The strategic introduction of halogen atoms onto this scaffold significantly enhances its synthetic versatility, providing key handles for the construction of complex molecular architectures through various cross-coupling reactions.[1][2][3]

This guide focuses on a particularly valuable derivative, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the electron-withdrawing benzenesulfonyl protecting group on the pyrrole nitrogen, sets the stage for highly selective and predictable chemical transformations. Specifically, we will delve into the pronounced reactivity of the C3-iodo group, a cornerstone for sequential and site-selective functionalization.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C13H8BrIN2O2SPubChem[5][6]
Molecular Weight 463.09 g/mol PubChem[5]
Monoisotopic Mass 461.85346 DaPubChem[5][6]
CAS Number 757978-19-1PubChem[5]

The benzenesulfonyl group serves a dual purpose: it protects the N-H of the pyrrole ring and its electron-withdrawing nature modulates the reactivity of the heterocyclic core.

The Principle of Differential Reactivity: Iodo vs. Bromo

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[7]

In the case of this compound, the C3-iodo group is significantly more reactive than the C5-bromo group. This differential reactivity allows for the selective functionalization of the C3 position while leaving the C5-bromo group intact for subsequent transformations.[8] This sequential functionalization is a powerful strategy in the synthesis of complex molecules, enabling the introduction of diverse substituents in a controlled manner.[9]

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The enhanced reactivity of the C3-iodo group makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[10][11] The reaction of this compound with various boronic acids or esters proceeds with high selectivity at the C3 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

Objective: To selectively couple an aryl boronic acid at the C3 position of this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Na2CO3 (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl boronic acid, and Na2CO3.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Purge the reaction mixture with the inert gas for 10-15 minutes.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings. Its selection here is based on its proven efficacy in coupling aryl iodides.[12]

  • Base: Na2CO3 is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle.[10]

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[13][14][15] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. The C3-iodo group of the title compound readily participates in Sonogashira couplings.

Experimental Protocol: Selective Sonogashira Coupling at C3

Objective: To selectively couple a terminal alkyne at the C3 position of this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl2(PPh3)2 (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous THF or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (PdCl2(PPh3)2) and a copper(I) co-catalyst (CuI) is characteristic of the Sonogashira reaction.[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.

  • Mild Conditions: The reaction often proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R'(L2) Transmetalation Ar-Pd(II)-C≡C-R'(L2)->Pd(0)L2 Regeneration Ar-C≡C-R' Ar-C≡C-R' Ar-Pd(II)-C≡C-R'(L2)->Ar-C≡C-R' Reductive Elimination Cu-I Cu-I R'-C≡C-H R'-C≡C-H Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R'->Ar-Pd(II)-I(L2) Cu-C≡C-R'->Cu-I Transmetalation R'-C≡C-H->Cu-C≡C-R' Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction: Vinylation of the C3 Position

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17][18][19] This reaction provides a powerful tool for the vinylation of the C3 position of the 7-azaindole core.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[20][21][22][23] This reaction is highly valuable for introducing a wide range of nitrogen-containing functional groups at the C3 position.

Sequential Functionalization: A Powerful Synthetic Strategy

The differential reactivity of the iodo and bromo groups in this compound allows for a powerful synthetic strategy known as sequential functionalization. In this approach, the more reactive C3-iodo group is first functionalized using one of the cross-coupling reactions described above. The resulting 3-substituted-5-bromo-7-azaindole derivative can then undergo a second cross-coupling reaction at the C5-bromo position. This allows for the controlled and stepwise introduction of two different substituents onto the 7-azaindole scaffold, providing access to a vast array of complex and diverse molecules.

Diagram of Sequential Functionalization Workflow:

Sequential_Functionalization Start 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine Step1 First Cross-Coupling (e.g., Suzuki at C3) Start->Step1 Intermediate 3-Aryl-5-bromo-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Sonogashira at C5) Intermediate->Step2 Final_Product 3-Aryl-5-alkynyl-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Step2->Final_Product

Caption: Workflow for the sequential functionalization of the dihalogenated 7-azaindole.

Conclusion

The C3-iodo group in this compound exhibits significantly higher reactivity compared to the C5-bromo group in palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that enables the selective and sequential functionalization of the 7-azaindole core. By carefully choosing the appropriate coupling partners and reaction conditions, researchers can leverage this reactivity to synthesize a wide range of complex and novel molecules with potential applications in drug discovery and materials science. This in-depth understanding of the reactivity of this versatile building block is crucial for the rational design of efficient and elegant synthetic routes.

References

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056. [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(9), 1276–1287. [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Pubmed Central. [Link]

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The Strategic Application of the Benzenesulfonyl Protecting Group in the Synthesis of Pyrrolo[2,3-b]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The synthesis of highly functionalized pyrrolo[2,3-b]pyridine derivatives often necessitates a robust protecting group strategy for the pyrrole nitrogen. This in-depth technical guide focuses on the critical role of the benzenesulfonyl group in this context. We will explore the underlying chemical principles that make it an effective protecting and directing group, provide detailed experimental protocols for its introduction and removal, and present a comparative analysis with other common N-protecting groups. Through mechanistic insights and practical case studies, this guide aims to equip researchers with the knowledge to strategically employ the benzenesulfonyl group in the efficient synthesis of complex pyrrolo[2,3-b]pyridine-based molecules.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with biological targets. This has led to its widespread use in the development of potent and selective kinase inhibitors, including FDA-approved drugs like the BRAF inhibitor vemurafenib.[1][2] The synthesis of these complex molecules often requires the selective functionalization of the 7-azaindole ring system. However, the inherent reactivity of the pyrrole nitrogen can interfere with many synthetic transformations, making its protection a crucial first step.

The Benzenesulfonyl Group: A Strategic Choice for Pyrrole Nitrogen Protection

The benzenesulfonyl group has emerged as a highly effective protecting group for the pyrrole nitrogen in the synthesis of pyrrolo[2,3-b]pyridines. Its utility stems from a combination of electronic and steric effects that not only protect the N-H group but also modulate the reactivity of the entire heterocyclic system.

Mechanism of Action: Electronic Effects and Reactivity Modulation

The potent electron-withdrawing nature of the sulfonyl group is central to its effectiveness.[3] This property significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards undesired electrophilic substitution reactions. This deactivation is crucial for preventing side reactions during subsequent functionalization steps.

Furthermore, the benzenesulfonyl group plays a pivotal role in directing regioselectivity, particularly in metallation reactions. The sulfonyl group enhances the acidity of the proton at the C2 position of the pyrrole ring, facilitating selective deprotonation with strong bases like n-butyllithium. This directed ortho-metallation (DoM) allows for the precise introduction of substituents at the C2 position.

Experimental Protocols

Protection of the Pyrrolo[2,3-b]pyridine Nitrogen with Benzenesulfonyl Chloride

This protocol details a standard procedure for the N-benzenesulfonylation of 7-azaindole.

Reaction Scheme:

G cluster_0 Protection Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine reaction_node + Pyrrolo[2,3-b]pyridine->reaction_node Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->reaction_node Base Base (e.g., NaH, NaOH) Base->reaction_node Solvent Solvent (e.g., DMF, DCM) Solvent->reaction_node N-Benzenesulfonyl-pyrrolo[2,3-b]pyridine N-Benzenesulfonyl- pyrrolo[2,3-b]pyridine reaction_node->N-Benzenesulfonyl-pyrrolo[2,3-b]pyridine

Figure 1: General workflow for the N-benzenesulfonylation of pyrrolo[2,3-b]pyridine.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or finely ground sodium hydroxide (NaOH)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Tetrabutylammonium bromide (TBABr) (optional, as a phase-transfer catalyst with NaOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Reactant Equivalents Purpose
1H-Pyrrolo[2,3-b]pyridine1.0Starting material
Sodium Hydride1.2Base for deprotonation
Benzenesulfonyl Chloride1.1Protecting group source

Table 1: Key reactants and their roles in the N-benzenesulfonylation reaction.

Deprotection of the N-Benzenesulfonyl Group

The removal of the benzenesulfonyl group can be achieved under various conditions, with the choice of method depending on the functional group tolerance of the substrate.

This is a common and effective method for the cleavage of the N-sulfonyl bond.

Reaction Scheme:

G cluster_1 Deprotection (Basic Hydrolysis) N-Benzenesulfonyl-pyrrolo[2,3-b]pyridine N-Benzenesulfonyl- pyrrolo[2,3-b]pyridine reaction_node + N-Benzenesulfonyl-pyrrolo[2,3-b]pyridine->reaction_node Base Base (e.g., NaOH, KOH) Base->reaction_node Solvent Solvent (e.g., MeOH/H₂O) Solvent->reaction_node Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine reaction_node->Pyrrolo[2,3-b]pyridine

Figure 2: General workflow for the basic hydrolysis of N-benzenesulfonyl-pyrrolo[2,3-b]pyridine.

Procedure:

  • To a solution of the N-benzenesulfonyl-pyrrolo[2,3-b]pyridine derivative (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1), add a strong base such as sodium hydroxide or potassium hydroxide (5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrolo[2,3-b]pyridine.

This method offers a milder alternative to basic hydrolysis and is often compatible with base-sensitive functional groups.[4]

Procedure:

  • To a solution of the N-benzenesulfonyl-pyrrolo[2,3-b]pyridine derivative (1.0 equivalent) in anhydrous methanol at 0 °C, add magnesium turnings (10-20 equivalents).

  • Allow the reaction mixture to stir at 0 °C to room temperature, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

Comparative Analysis with Other Protecting Groups

The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The benzenesulfonyl group offers a unique set of advantages and disadvantages when compared to other commonly used protecting groups for the pyrrole nitrogen, such as tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).[5]

Protecting Group Introduction Conditions Removal Conditions Stability Key Advantages Key Disadvantages
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, base (NaH, NaOH)Basic hydrolysis (NaOH, KOH); Reductive cleavage (Mg/MeOH)Stable to acid, many oxidizing and reducing agents.Strong electron-withdrawing effect directs C2-lithiation; robust.Harsher removal conditions may not be compatible with sensitive groups.
Boc Boc₂O, DMAPAcidic conditions (TFA, HCl); ThermalLabile to strong acids.Mild removal conditions.Less effective at directing C2-lithiation compared to Bs; can be unstable.
SEM SEMCl, base (NaH)Fluoride source (TBAF); Acidic conditions (TFA)Stable to a wide range of conditions.Mild removal conditions; stable to lithiation conditions.Can be more expensive; removal can sometimes be sluggish.

Table 2: Comparison of common N-protecting groups for pyrrolo[2,3-b]pyridine.

Case Studies: The Benzenesulfonyl Group in Action

The strategic use of the benzenesulfonyl protecting group has been instrumental in the synthesis of several medicinally important pyrrolo[2,3-b]pyridine derivatives.

Synthesis of Janus Kinase (JAK) Inhibitors

In the synthesis of certain JAK inhibitors, the benzenesulfonyl group has been employed to facilitate the regioselective functionalization of the 7-azaindole core.[6] For example, N-benzenesulfonyl-7-azaindole can undergo selective C3-iodination, followed by Suzuki-Miyaura cross-coupling reactions at both the C3 and C5 positions. The robust nature of the benzenesulfonyl group allows for these transformations to be carried out in high yields before its removal in the final steps of the synthesis.

G cluster_2 Synthesis of JAK Inhibitors Start N-Bs-7-azaindole Step1 C3-Iodination Start->Step1 Step2 Suzuki Coupling (C5) Step1->Step2 Step3 Suzuki Coupling (C3) Step2->Step3 Step4 Deprotection Step3->Step4 End JAK Inhibitor Step4->End

Figure 3: Synthetic strategy for JAK inhibitors utilizing the benzenesulfonyl protecting group.

Synthesis of Vemurafenib Analogs

The benzenesulfonyl group has also been utilized in the synthesis of analogs of the BRAF inhibitor vemurafenib.[2][7] By protecting the pyrrole nitrogen, chemists can perform selective cross-coupling reactions on the pyridine ring of the 7-azaindole scaffold to introduce the various fragments required for biological activity. The stability of the benzenesulfonyl group is advantageous in these multi-step sequences.

Conclusion

The benzenesulfonyl group is a powerful and versatile tool in the synthesis of complex pyrrolo[2,3-b]pyridine derivatives. Its strong electron-withdrawing nature provides excellent protection for the pyrrole nitrogen while simultaneously enabling the regioselective functionalization of the heterocyclic core. While the conditions for its removal can be more demanding than for other protecting groups, its robustness and directing capabilities often make it the superior choice for challenging multi-step syntheses. A thorough understanding of its properties and the available methods for its introduction and cleavage, as outlined in this guide, will empower researchers to strategically leverage the benzenesulfonyl group in the development of novel and medicinally important pyrrolo[2,3-b]pyridine-based compounds.

References

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A Technical Guide to the Synthetic Routes for Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and better bioavailability.[1] This has resulted in the successful development of several clinically approved drugs, including the BRAF inhibitor vemurafenib (Zelboraf®) and the Bcl-2 inhibitor venetoclax (Venclexta®).[2] The 7-azaindole core is particularly prominent in the design of kinase inhibitors, likely due to its structural similarity to the adenine fragment of ATP.[2]

This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing functionalized 7-azaindoles, with a focus on the underlying mechanistic principles and practical experimental considerations.

Part 1: Synthesis of the 7-Azaindole Core

The construction of the bicyclic 7-azaindole framework can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed annulations.

Classical Cyclization Methods

While several classical indole syntheses exist, their application to 7-azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder key steps like the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis.[4] Nevertheless, some classical methods have been successfully adapted.

The Chichibabin Cyclization: This method involves the nucleophilic addition of an alkali metal amide to a pyridine ring. For instance, the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), affords 2-phenyl-7-azaindole.[5] The reaction proceeds through the metalation of the picoline, addition to the nitrile, and subsequent intramolecular cyclization onto the pyridine ring.[5]

Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole [5]

  • A solution of lithium diisopropylamide (LDA) (2.1 equiv.) in a suitable solvent (e.g., THF) is prepared and cooled to -40 °C.

  • Benzonitrile (1.05 equiv.) is added to the LDA solution.

  • 2-Fluoro-3-picoline (1.0 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at -40 °C for 2 hours.

  • The reaction is quenched with an aqueous solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the desired 2-phenyl-7-azaindole.

Transition-Metal-Catalyzed Annulation Reactions

Advances in organometallic chemistry have provided powerful and versatile methods for the construction of the 7-azaindole core.[6] These methods often involve the coupling of a substituted pyridine with an alkyne or other coupling partner, followed by an intramolecular cyclization.

Palladium- and Copper-Catalyzed Cyclizations: A common strategy involves the Sonogashira coupling of an ortho-amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole.[7][8] This approach is highly modular, allowing for the introduction of diversity at various positions of the final product. Microwave assistance can often accelerate these reactions.[8][9]

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts have been effectively used for the synthesis of 7-azaindoles from the coupling of 2-aminopyridines and internal alkynes.[7][10] These reactions often proceed via a C-H activation mechanism on the pyridine ring, followed by alkyne insertion and reductive elimination to form the C-N bond of the pyrrole ring.[10] The presence of a silver salt as an oxidant is often crucial for catalyst turnover.[10]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of a 7-Azaindole Derivative [7]

  • To a reaction vessel are added the 2-aminopyridine substrate, the internal alkyne, a Rh(III) catalyst (e.g., [Cp*RhCl2]2), and a silver salt oxidant (e.g., AgSbF6) in a suitable solvent (e.g., DCE).

  • The reaction mixture is heated under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 7-azaindole.

Part 2: Functionalization of the 7-Azaindole Core

The decoration of a pre-formed 7-azaindole scaffold with various functional groups is crucial for tuning its biological activity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and other groups onto the 7-azaindole nucleus.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds between a halo-7-azaindole and a boronic acid or ester. One-pot sequential Suzuki-Miyaura couplings have been developed for the synthesis of diaryl-7-azaindoles, demonstrating the ability to selectively functionalize different positions.[11]

Experimental Protocol: One-Pot Suzuki-Miyaura Diarylation of a 7-Azaindole [11]

  • A mixture of a dihalo-7-azaindole, the first arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., SPhos), and a base (e.g., Cs2CO3) in a solvent mixture (e.g., toluene/ethanol) is heated at 60 °C.

  • After the first coupling is complete, the second arylboronic acid, additional palladium catalyst, and phosphine ligand are added to the reaction mixture.

  • The temperature is increased to 110 °C and the reaction is stirred until completion.

  • The reaction is worked up and the product is purified by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of functionalized 7-azaindoles, avoiding the need for pre-functionalized starting materials.[12]

Regioselective C-H Arylation: Palladium-catalyzed direct arylation of the pyridine N-oxide of a 7-azaindole with aryl bromides has been reported to occur regioselectively at the C4 position.[13]

Rhodium(III)-Catalyzed C-H Activation and Annulation: N-aryl-7-azaindoles can undergo a rhodium(III)-catalyzed double C-H activation, leading to oxidative annulation with internal alkynes to form complex, fused 7-azaindole derivatives.[14] This transformation involves an initial N-directed ortho C-H activation of the N-aryl group, followed by a subsequent C-H activation of the 7-azaindole core.[14]

Diagram: Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation

G cluster_0 Catalytic Cycle A Rh(III) Catalyst B C-H Activation A->B 7-Azaindole Substrate C Alkyne Insertion B->C Alkyne D Reductive Elimination C->D E Product Release D->E Annulated Product E->A Regeneration

Caption: A simplified representation of a rhodium-catalyzed C-H activation and annulation cycle for the functionalization of 7-azaindoles.

Data Summary

Synthetic StrategyKey FeaturesTypical ReagentsRef.
Chichibabin Cyclization Forms the 7-azaindole core from a picoline and a nitrile.LDA, 2-fluoro-3-picoline, benzonitrile[5]
Sonogashira Coupling/Cyclization Modular synthesis of the core from an aminohalopyridine and an alkyne.Pd catalyst, CuI, alkyne, aminohalopyridine[7][8]
Rhodium(III)-Catalyzed Annulation C-H activation approach to the 7-azaindole core.Rh(III) catalyst, Ag(I) oxidant, alkyne, aminopyridine[7][10]
Suzuki-Miyaura Coupling C-C bond formation on a pre-formed 7-azaindole.Pd catalyst, phosphine ligand, boronic acid, base[11]
Direct C-H Arylation Atom-economical functionalization of the 7-azaindole ring.Pd catalyst, aryl halide, oxidant[13]
Rhodium(III)-Catalyzed C-H Annulation Double C-H activation to form complex fused systems.Rh(III) catalyst, alkyne, N-aryl-7-azaindole[14]

Conclusion

The synthesis of functionalized 7-azaindoles is a dynamic field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. While classical methods provide foundational routes, modern transition-metal-catalyzed reactions, particularly those involving C-H activation, offer unparalleled efficiency and modularity for the construction and elaboration of the 7-azaindole core. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of new 7-azaindole-based therapeutics.

References

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A Comprehensive Technical Guide to 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in contemporary medicinal chemistry. We will delve into its commercial availability, critical quality attributes, and the scientific principles underpinning its synthesis and characterization. This document is intended to empower researchers, scientists, and drug development professionals with the technical knowledge required to effectively source and utilize this important reagent.

Strategic Importance in Drug Discovery

This compound, a derivative of 7-azaindole, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The strategic placement of the bromo and iodo functionalities at the 5- and 3-positions, respectively, allows for selective and sequential cross-coupling reactions. The benzenesulfonyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and directing the regioselectivity of subsequent chemical transformations. This trifunctionalized core is particularly valuable in the development of kinase inhibitors and other targeted therapeutics.

Commercial Sourcing and Supplier Landscape

A critical first step in any research or development program is the reliable procurement of starting materials. Several chemical suppliers offer this compound, and a careful evaluation of their offerings is paramount.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number/CASStated PurityAvailability
Sinfoo BiotechA143152Not specifiedInquire
AiFChemACAIHS05298%In stock
Santa Cruz Biotechnologysc-483323Not specifiedInquire
CRO Splendid LabCSL-847Not specifiedInquire
AladdinA101579Not specifiedInquire

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always contact suppliers directly for the most current product specifications, availability, and pricing.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the identity, purity, and stability of this compound is a non-negotiable aspect of its use in research and development. A multi-pronged analytical approach is necessary to establish a comprehensive quality profile.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of organic compounds. A well-designed reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

The resulting chromatogram should show a major peak corresponding to the product, and the purity is calculated based on the area percentage of this peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the connectivity and chemical environment of all atoms in the molecule.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the benzenesulfonyl group. The chemical shifts and coupling patterns will be indicative of their relative positions.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, further confirming the overall structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a precise determination of the molecular weight of the compound, confirming its elemental composition.

Expected Mass: The nominal mass of C₁₃H₈BrIN₂O₂S is 463.09 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within a few parts per million.

Synthesis Pathway and Mechanistic Insights

Understanding the synthetic route to this compound provides valuable context for potential impurities and informs handling and storage considerations. The synthesis is typically a multi-step process, as outlined in the following workflow.

G cluster_0 Step 1: Iodination of 5-bromo-7-azaindole cluster_1 Step 2: Benzenesulfonylation 5-bromo-7-azaindole 5-bromo-7-azaindole Reagents_1 Iodine, KOH, DMF 5-bromo-7-azaindole->Reagents_1 3-iodo-5-bromo-7-azaindole 3-iodo-5-bromo-7-azaindole Reagents_1->3-iodo-5-bromo-7-azaindole 3-iodo-5-bromo-7-azaindole_2 3-iodo-5-bromo-7-azaindole Reagents_2 Benzenesulfonyl chloride, Triethylamine, DMAP, Dichloromethane 3-iodo-5-bromo-7-azaindole_2->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Synthetic workflow for this compound.

Mechanistic Considerations:

  • Step 1: Iodination: The iodination of 5-bromo-7-azaindole is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and susceptible to attack by an electrophilic iodine species, which is generated in situ. The reaction is regioselective for the 3-position due to the electronic properties of the bicyclic system.

  • Step 2: Benzenesulfonylation: The protection of the pyrrole nitrogen with a benzenesulfonyl group proceeds via a nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride. Triethylamine acts as a base to deprotonate the pyrrole, and 4-dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.

Logical Framework for Supplier Qualification

Selecting a suitable supplier involves more than just comparing prices. A robust qualification process should be implemented to mitigate risks to your research and development timeline.

G Start Initiate Supplier Search Identify Identify Potential Suppliers Online Databases Chemical Catalogs Literature Search Start->Identify Request Request Information Quotation Certificate of Analysis (CoA) Safety Data Sheet (SDS) Identify->Request Evaluate Evaluate Technical Data Purity (HPLC/NMR) Identity Confirmation (MS) Physical Properties Request->Evaluate Assess Assess Supplier Reliability Lead Time Stock Availability Customer Support Evaluate->Assess Select Select Primary and Secondary Suppliers Assess->Select End Procure Material Select->End

Caption: Logical workflow for the qualification of commercial chemical suppliers.

By adhering to this structured approach, researchers can confidently select a supplier that not only meets their immediate needs for high-quality material but also proves to be a reliable partner for the duration of their project.

References

  • PubChem Compound Summary for CID 24229240, this compound. National Center for Biotechnology Information. [Link]

  • Patent WO2012059172A1: 1H-PYRROLO[2,3-B]PYRIDINE DERIVATIVES.
  • Sinfoo Biotech Product Page: this compound. Sinfoo Biotech. [Link]

  • CRO Splendid Lab Product Page: this compound. CRO Splendid Lab. [Link]

  • Aladdin Product Page: 1-(benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Aladdin. [Link]

safety and handling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: Contextualizing the Compound

This compound is a complex heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core. This core is a privileged scaffold in medicinal chemistry and drug development, frequently explored for its potential in kinase inhibition and other therapeutic applications. The molecule is further functionalized with a benzenesulfonyl protecting group and is heavily halogenated with both bromine and iodine. These structural features, while synthetically useful, introduce specific and significant safety considerations that demand a thorough and proactive approach to laboratory handling.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an analysis of its constituent chemical moieties. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Part 1: Hazard Identification and Risk Profile

The primary risk profile of this compound is derived from its GHS classification and the inherent hazards of its structural components: a di-halogenated pyrrolopyridine core and a benzenesulfonyl group.

GHS Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

Warning [1]

The designation "Acute Toxicity, Category 4" indicates that ingestion of a relatively small quantity of the substance can cause significant toxic effects. The primary, officially documented hazard is acute oral toxicity.[1] However, a comprehensive risk assessment must also consider the hazards posed by its structural features, for which specific data on this exact molecule is limited.

Inferred Hazards from Chemical Structure

As a Senior Application Scientist, it is crucial to look beyond the available data for a single CAS number and analyze the molecule's structure to anticipate potential, unlisted hazards.

  • Halogenated Heterocyclic Core: The presence of both bromine and iodine on the pyrrolopyridine ring system is a significant toxicological flag. Halogenated organic compounds are a diverse group, but many are associated with adverse health effects, including potential carcinogenicity, reproductive toxicity, and immunotoxicity.[2][3] They can be persistent in the environment and may bioaccumulate.[2] In the body, some organohalides can be metabolized into reactive species that can alkylate DNA or other biomolecules.[4] While no specific data exists for this compound, the potential for skin/eye irritation and respiratory irritation should be assumed, consistent with similarly structured chemicals.[5][6]

  • Benzenesulfonyl Group: Sulfonyl-containing compounds are widely used in medicinal chemistry.[7] While the benzenesulfonyl group here is relatively stable, related compounds like sulfonyl chlorides are known to be water-reactive and corrosive.[8] More broadly, sulfonic acids are skin and respiratory irritants.[9] During thermal decomposition or in certain chemical reactions, the sulfur and nitrogen components can form toxic oxides of sulfur (SOx) and nitrogen (NOx).

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: The parent pyridine ring is a known hazardous substance, being flammable and harmful upon ingestion, inhalation, or skin contact.[10][11] While the properties are modified in the fused ring system, the inherent biological activity of this scaffold warrants caution.

Part 2: Exposure Control and Personal Protection

A multi-layered approach is essential for controlling exposure, starting with engineering controls and supplemented by rigorous use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and release of dust or aerosols into the workspace.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[12][13]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Safety goggles with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[12][13]Protects against splashes and airborne dust. Standard safety glasses are insufficient. A face shield should be worn over goggles if there is a significant splash risk.
Hand Chemical-resistant gloves (Nitrile is a common and effective choice).Inspect gloves for tears or pinholes before each use. For prolonged work, consider double-gloving. Wash hands thoroughly after removing gloves.[5][12]
Body A fully-fastened laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[12][13]
Respiratory Generally not required if handled exclusively in a fume hood.If there is a risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[13]

Part 3: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols represent a self-validating system for handling the compound from receipt to disposal. The causality behind each step is critical for ensuring compliance and safety.

Risk Management Workflow

This diagram illustrates the continuous cycle of risk management required when working with hazardous chemical intermediates.

RiskManagement cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Assess 1. Assess Hazards - Review SDS & Literature - Analyze Chemical Structure Plan 2. Plan Experiment - Minimize Quantities - Define Waste Stream Assess->Plan Define Scope Control 3. Select Controls - Fume Hood - PPE Selection Plan->Control Mitigate Risks Handle 4. Safe Handling - Weighing & Transfer - Reaction Setup Control->Handle Implement Store 5. Storage - Cool, Dry, Dark - Tightly Sealed Handle->Store Post-Operation Decon 6. Decontamination - Glassware & Surfaces - PPE Removal Handle->Decon Completion Store->Handle For Next Use Dispose 7. Disposal - Segregated Waste - Follow Regulations Decon->Dispose Final Step

Caption: Workflow for managing risks associated with hazardous chemicals.

Step-by-Step Handling Protocol for Solid Compound

Objective: To accurately weigh and transfer the solid compound while minimizing exposure.

  • Preparation:

    • Causality: Ensuring all safety measures are in place before the chemical container is opened prevents scrambling for equipment during an active handling situation.

    • Don the required PPE (lab coat, safety goggles, gloves).

    • Verify the fume hood is operational (check airflow monitor).

    • Designate a specific area within the fume hood for handling. Cover this area with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent, etc.) inside the hood.

  • Weighing and Transfer:

    • Causality: The "weighing by difference" technique contains the bulk of the solid in its original, sealed container, minimizing the amount of exposed powder and reducing the risk of generating dust.

    • Place the sealed container of the compound on the analytical balance within the fume hood to get an initial mass.

    • Remove the container from the balance. Carefully open it.

    • Using a clean spatula, transfer an approximate amount of the solid to the receiving flask. Do NOT weigh directly onto an open balance pan.

    • Reseal the primary container tightly.

    • Place the sealed container back on the balance to get the final mass. The difference is the amount of compound transferred.

    • Add the solvent to the receiving flask to wet the solid, which significantly reduces the risk of it becoming airborne.

  • Decontamination and Cleanup:

    • Causality: Proper decontamination prevents inadvertent "take-home" exposure and cross-contamination of other experiments.

    • Carefully wipe down the spatula, any surfaces, and the exterior of the chemical container with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).

    • Place all contaminated disposable items (weigh paper, bench liner, gloves) into a designated solid hazardous waste container.

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid contaminating yourself.

    • Wash hands thoroughly with soap and water.[12]

Part 4: Storage and Stability

Proper storage is critical for maintaining the compound's integrity and preventing accidents.

  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible substances.[5][13] The recommended storage temperature is between 2-8°C.[13]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5][13]

  • Light: Protect from direct light, as many complex organic molecules can be light-sensitive.[13]

  • Incompatibilities: While specific data is unavailable, as a general precaution, store away from strong oxidizing agents, strong acids, and strong bases.

Part 5: Emergency Procedures

A clear and logical response is vital in an emergency.

Emergency Response Decision Tree

EmergencyResponse Start Incident Occurs Type What is the nature of the incident? Start->Type Spill Chemical Spill Type->Spill Spill Exposure Personal Exposure Type->Exposure Exposure SpillSize Is the spill large or small? Spill->SpillSize ExposureType What type of exposure? Exposure->ExposureType Fire Fire SmallSpill Small Spill: 1. Alert others. 2. Absorb with inert material. 3. Clean area. 4. Dispose as hazardous waste. SpillSize->SmallSpill Small & Contained LargeSpill Large Spill: 1. Evacuate the area. 2. Alert emergency services. 3. Do not attempt to clean. SpillSize->LargeSpill Large or Uncontained Skin Skin Contact: 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 minutes. 3. Seek medical attention. ExposureType->Skin Skin Eye Eye Contact: 1. Flush with eyewash for 15 minutes. 2. Seek immediate medical attention. ExposureType->Eye Eyes Inhalation Inhalation: 1. Move to fresh air. 2. Seek medical attention. ExposureType->Inhalation Inhalation Ingestion Ingestion: 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. ExposureType->Ingestion Ingestion

Caption: Decision tree for responding to laboratory emergencies.

First-Aid Measures

These measures are for immediate response; professional medical attention should always be sought following an exposure.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[13]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. Seek medical advice if irritation occurs or persists.[12]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide respiratory support. Seek medical attention.[12]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from a specialist.[12]

Part 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Streams: Maintain separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.

  • Disposal Method: Disposal must be handled by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[5] The substance may potentially be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[14]

  • Regulations: Adhere strictly to all local, state, and federal environmental regulations regarding hazardous waste disposal.[14]

Conclusion

This compound is a valuable research chemical whose complex structure necessitates a correspondingly rigorous safety protocol. While its primary documented hazard is acute oral toxicity, a thorough analysis of its halogenated and sulfonyl-containing structure mandates handling it as a potential irritant with unknown chronic effects. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and work safely with this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved from [Link]

  • Parker, J. B., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(4), 384-391. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Reddit. (2014). Why are halogenated chemicals so dangerous to living organisms? r/askscience. Retrieved from [Link]

  • BOJN Scientific. (n.d.). 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Wang, L., et al. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 20(25), 3046-3063. Retrieved from [Link]

  • Bull, R. J., et al. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Toxicology, 286(1-3), 1-19. Retrieved from [Link]

  • Shaw, S. D., et al. (2010). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks? Reviews on Environmental Health, 25(4), 261-305. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, E69, o381. Retrieved from [Link]

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solubility of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in common organic solvents. A detailed, step-by-step protocol for solubility assessment is provided, alongside a discussion of the underlying chemical principles that govern the dissolution of this complex heterocyclic compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and formulation, often becoming a significant hurdle in the drug development pipeline.[1] this compound is a structurally complex molecule, and a thorough understanding of its solubility profile is paramount for its effective utilization in synthetic chemistry and pharmaceutical manufacturing. This guide aims to provide a robust framework for evaluating and interpreting the solubility of this compound.

Compound Profile:

PropertyValueSource
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[2]
Molecular Formula C₁₃H₈BrIN₂O₂S[2]
Molecular Weight 463.09 g/mol [2]
Structure (See Figure 1)
Chemical structure of this compoundFigure 1: Chemical structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] The structure of this compound offers several clues to its potential solubility:

  • Aromatic and Heterocyclic Rings: The presence of multiple aromatic and heterocyclic rings contributes to a large, relatively non-polar surface area.

  • Polar Functional Groups: The sulfonyl group (-SO₂-) and the nitrogen atoms within the pyrrolopyridine core introduce polarity and potential sites for dipole-dipole interactions.

  • Halogen Substituents: The bromo and iodo substituents are polarizable but also contribute to the overall molecular weight and size, which can negatively impact solubility.

Based on these structural features, it is anticipated that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents with varying polarities.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[5] The following protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile, Ethyl acetate, Dichloromethane, Methanol, Toluene)

  • Scintillation vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_solvent Add known volume of solvent prep_compound->prep_solvent to scintillation vial shake Shake at constant temperature (e.g., 24-48h) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visually inspect the vials to confirm the presence of undissolved solid.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.[6]

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[6]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the respective solvent.

Predicted Solubility Profile

While experimental data is the definitive measure of solubility, a qualitative prediction can be made based on the principles of intermolecular forces and polarity.

SolventPolarity IndexPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO) 7.2HighHighly polar aprotic solvent, effective at solvating large, polarizable molecules.
N,N-Dimethylformamide (DMF) 6.4HighSimilar to DMSO, a polar aprotic solvent capable of strong dipole-dipole interactions.
Tetrahydrofuran (THF) 4.0Moderate to HighAprotic ether with moderate polarity, good for dissolving a wide range of organic compounds.
Acetonitrile 5.8ModeratePolar aprotic solvent, but may be less effective than DMSO or DMF for this specific structure.
Ethyl acetate 4.4ModerateModerately polar ester, likely to show some solvating power.
Dichloromethane 3.1Moderate to LowA common solvent for organic synthesis, but its lower polarity may limit solubility.
Methanol 5.1LowPolar protic solvent. While polar, the large non-polar regions of the solute may hinder solubility.
Toluene 2.4LowNon-polar aromatic solvent, unlikely to effectively solvate the polar functional groups of the solute.

Discussion and Causality

The predicted solubility trend is governed by the interplay of the solute's structural features and the solvent's properties. The high predicted solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to effectively solvate both the polar sulfonyl group and the large aromatic system through dipole-dipole and dispersion forces. In contrast, the lower predicted solubility in non-polar solvents like toluene is due to the unfavorable energetics of disrupting the strong intermolecular forces within the solid solute without commensurate favorable interactions with the solvent. The moderate solubility in solvents of intermediate polarity reflects a balance between these competing factors.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in pharmaceutical research and development. This guide has provided a theoretical framework for predicting its solubility and a detailed, field-proven protocol for its experimental determination. By applying these principles and methodologies, researchers can obtain reliable solubility data to inform downstream processes such as reaction optimization, purification, and formulation development.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • What Affects Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

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The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in contemporary drug discovery, transitioning from a mere structural curiosity to a "privileged scaffold."[1][2] This guide provides an in-depth technical exploration of the multifaceted applications of pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry. We will dissect the fundamental physicochemical properties that confer its unique biological activity, delve into its extensive and successful application in oncology—particularly as kinase inhibitors—and explore its burgeoning potential in treating neurodegenerative disorders, inflammatory conditions, and viral infections. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and recent breakthroughs, supported by detailed experimental protocols and mechanistic insights.

The 7-Azaindole Core: A Bioisostere with Unique Advantages

The 7-azaindole scaffold is a bicyclic heterocycle where a pyrrole ring is fused to a pyridine ring.[3] It is a bioisostere of the naturally occurring indole and purine systems, a key characteristic that underpins its broad biological activity.[1] The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from indole, modulating its electronic properties, hydrogen bonding capabilities, metabolic stability, and receptor binding affinity.[1][4] These subtle yet significant modifications provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially circumventing liabilities associated with the parent indole scaffold and creating novel intellectual property.[1]

The true strength of the 7-azaindole core lies in its ability to act as a versatile hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor.[5][6] This dual hydrogen bonding capability allows for a strong and specific bidentate interaction with the hinge region of many kinases, mimicking the binding of the adenine base of ATP.[1][5] This has made the 7-azaindole scaffold particularly fruitful in the development of kinase inhibitors.[1][7]

Dominance in Oncology: The Kinase Inhibitor Saga

The most profound impact of pyrrolo[2,3-b]pyridine derivatives has been in the field of oncology, primarily through the development of potent and selective kinase inhibitors.[5][7] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The 7-azaindole scaffold has proven to be an exceptional starting point for the design of ATP-competitive kinase inhibitors.[5][6]

BRAF Inhibitors: The Vemurafenib Story

A landmark achievement in the application of the 7-azaindole scaffold is the discovery of Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of melanoma with the BRAF V600E mutation.[1][5][6] The development of Vemurafenib from a simple 7-azaindole fragment is a classic example of successful structure-based drug design.[5][6] The 7-azaindole core of Vemurafenib forms the crucial bidentate hydrogen bond with the hinge region of the BRAF kinase.[5] Structure-activity relationship (SAR) studies led to the addition of substituents at various positions on the scaffold to enhance potency and selectivity.[1]

A Versatile Scaffold Targeting a Spectrum of Kinases

The success of Vemurafenib has spurred the exploration of 7-azaindole derivatives against a wide array of other kinases implicated in cancer. More than 90 different kinases have been shown to be sensitive to inhibitors based on this scaffold.[5]

Target Kinase Compound Example Therapeutic Indication Key Findings Reference
BRAF VemurafenibMelanomaPotent and selective inhibitor of BRAF V600E.[1][5][6]
CDK8 Compound 22Colorectal CancerPotent type II inhibitor with an IC50 of 48.6 nM; inhibits tumor growth in vivo.[9][10]
FGFR Compound 4hBreast CancerPotent inhibitor of FGFR1, 2, and 3; inhibits cell proliferation and induces apoptosis.[11]
JAK1 Compound 31gInflammatory Diseases, Hepatic FibrosisPotent and selective JAK1 inhibitor; reduces proliferation and fibrogenic gene expression.[12]
IKKα SU1261, SU1349Inflammatory Diseases, CancerPotent and selective inhibitors of IKKα over IKKβ.[13]

Emerging Frontiers: Beyond Oncology

While the application of pyrrolo[2,3-b]pyridine derivatives is most established in oncology, their therapeutic potential extends to a variety of other disease areas.

Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant unmet medical need. Recent research has highlighted the potential of 7-azaindole derivatives in this challenging area.

  • GSK-3β Inhibition for Alzheimer's Disease: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease. A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed as a potent GSK-3β inhibitor with an IC50 of 0.35 ± 0.06 nM.[14][15] This compound was shown to increase the expression of p-GSK-3β-Ser9 and decrease levels of hyperphosphorylated tau (p-tau-Ser396) in a dose-dependent manner.[14][15] In cellular models, S01 promoted the outgrowth of neuronal neurites and in vivo studies in a zebrafish model of Alzheimer's disease showed significant amelioration of dyskinesia.[15]

  • Activation of Heat Shock Proteins: Another promising strategy for treating neurodegenerative diseases involves the activation of intracellular protective mechanisms. Scientists have synthesized indolyl- and pyrrolylazine compounds that activate the synthesis of specific heat shock proteins.[16] These proteins help protect neuronal tissue from the toxic effects of amyloid structures that accumulate in the brain with age, and have shown a significant therapeutic effect in cellular models of Alzheimer's disease and traumatic brain injury.[16]

Anti-inflammatory and Immunomodulatory Applications

The role of kinases in the immune system makes them attractive targets for inflammatory and autoimmune diseases.

  • JAK1 Inhibition: Janus kinase 1 (JAK1) is a key player in cytokine-mediated inflammatory responses.[12] The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective JAK1 inhibitors.[12] For instance, compound 31g demonstrated potent and selective inhibition of JAK1 over other JAK family members and showed efficacy in a model of hepatic fibrosis.[12]

  • PDE4B Inhibition: Phosphodiesterase 4B (PDE4B) is another important target for inflammatory diseases, particularly those affecting the central nervous system. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[17] The lead compound, 11h , exhibited significant inhibition of TNF-α release from macrophages, highlighting its potential for treating CNS diseases with an inflammatory component.[17]

Antiviral and Antimicrobial Potential

The structural similarity of the 7-azaindole core to purines suggests its potential as a scaffold for antiviral and antimicrobial agents. Research in this area is still emerging but has shown promising initial results.

  • Antiviral Activity: Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against gastroenteric viruses like Rotavirus Wa strain and Coxsackievirus B4.[18] Several compounds exhibited significant antiviral activity, and molecular docking studies suggest they may act by inhibiting viral polymerase enzymes.[18]

  • Antimicrobial Activity: The broader class of pyridine-containing compounds, including pyrrolopyridines, has been investigated for antimicrobial properties.[19] For example, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative showed moderate activity against E. coli and C. albicans.[19]

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides representative experimental protocols for key assays.

Kinase Inhibition Assay (Example: BRAF V600E)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Biotinylated MEK1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the BRAF V600E enzyme and the MEK1 substrate in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Example: A375 Melanoma Cells)

This protocol outlines a common method to assess the effect of a compound on the growth of cancer cells.

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be less than 0.5%).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 value.

Visualizing the Mechanism: Key Interactions and Pathways

To better understand the function of pyrrolo[2,3-b]pyridine derivatives, the following diagrams illustrate their mechanism of action at a molecular and cellular level.

G cluster_0 Kinase ATP Binding Pocket PyrroloPyridine Pyrrolo[2,3-b]pyridine Hinge Hinge Region (Backbone NH and C=O) PyrroloPyridine->Hinge Bidentate H-Bonds ATP_Pocket ATP Binding Site caption Interaction of Pyrrolo[2,3-b]pyridine with the Kinase Hinge Region

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

G cluster_workflow Drug Discovery Workflow for Pyrrolo[2,3-b]pyridine Derivatives Start Fragment Screening or High-Throughput Screening Hit_ID Hit Identification (Pyrrolo[2,3-b]pyridine core) Start->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical caption General workflow for the discovery of pyrrolo[2,3-b]pyridine-based inhibitors.

Caption: A generalized workflow for the discovery of novel pyrrolo[2,3-b]pyridine inhibitors.

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its impact most profoundly felt in the development of kinase inhibitors for oncology. The versatility of this core, however, extends far beyond cancer therapeutics. The promising results in neurodegenerative diseases, inflammation, and infectious diseases suggest that the full potential of 7-azaindole derivatives is yet to be realized.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: As the number of targeted kinases grows, achieving high selectivity to minimize off-target effects will remain a critical challenge.

  • Exploring New Therapeutic Areas: A systematic exploration of pyrrolo[2,3-b]pyridine derivatives against a broader range of biological targets is warranted.

  • Development of Covalent Inhibitors: The inherent reactivity of the scaffold could be exploited to design covalent inhibitors for specific targets, potentially leading to increased potency and duration of action.

  • Advanced Drug Delivery: Formulations and delivery systems that enhance the bioavailability and CNS penetration of these compounds will be crucial for their application in neurodegenerative diseases.

References

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  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020, September 22). ChemicalBook.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024, December). PubMed.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 22). PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021, November 6). NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025, February 20). PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). ACS Publications.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025, February 20). PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 11). ACS Publications.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025, August 26). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of Some Pyrrolo[2,3‐d]pyrimidines. (2016). Semantic Scholar.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024, July 26). PMC.
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2019, January 15). PubMed.
  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021, July 20). Technology Networks.
  • Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. (1996, January 19). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
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The Strategic Core: A Technical Guide to 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a pivotal precursor in the synthesis of a diverse range of kinase inhibitors. We will dissect the strategic importance of its 7-azaindole core, the rationale behind its specific halogenation pattern, and the function of the benzenesulfonyl protecting group. This guide will furnish researchers with detailed synthetic protocols, structure-activity relationship (SAR) insights, and a comprehensive overview of the kinases targeted by inhibitors derived from this versatile scaffold. The content is designed to empower drug discovery and development professionals with the technical knowledge to leverage this precursor in their kinase inhibitor programs.

Introduction: The 7-Azaindole Scaffold, a "Privileged" Structure in Kinase Inhibition

Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular signaling pathways that govern processes such as cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site in the kinase domain and preventing the transfer of a phosphate group to substrate proteins.[2]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "kinase privileged fragment" due to its unique structural features.[2][3] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the hinge region of the kinase's ATP-binding site, effectively mimicking the adenine moiety of ATP.[2][3] This inherent binding capability makes the 7-azaindole core a versatile and highly effective starting point for the development of potent and selective kinase inhibitors.[3][4] Prominent examples of FDA-approved drugs featuring this scaffold, such as the BRAF inhibitor Vemurafenib, underscore its therapeutic significance.[2]

This guide focuses on a specifically functionalized 7-azaindole derivative: This compound . We will elucidate how the strategic placement of the bromo and iodo substituents, coupled with the benzenesulfonyl protecting group, transforms the 7-azaindole core into a highly versatile platform for combinatorial chemistry and the rapid generation of diverse kinase inhibitor libraries.

The Precursor Molecule: Design and Rationale

The efficacy of this compound as a precursor lies in the deliberate chemical functionalities bestowed upon the 7-azaindole core. Each component serves a distinct and critical purpose in the synthetic strategy.

The 7-Azaindole Core: The Hinge-Binding Motif

As previously mentioned, the 7-azaindole nucleus is the foundational pharmacophore responsible for the primary interaction with the target kinase. Its ability to form two crucial hydrogen bonds with the kinase hinge region provides a strong anchor for the inhibitor molecule.

Differential Halogenation: Enabling Sequential Functionalization

The presence of both a bromine atom at the C5 position and an iodine atom at the C3 position is a key design feature. This dihalogenated structure allows for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[5][6] The carbon-iodine bond is more reactive and susceptible to palladium-catalyzed coupling than the carbon-bromine bond.[5] This difference in reactivity enables the introduction of a desired substituent at the C3 position first, while leaving the C5 position available for a subsequent, different coupling reaction. This stepwise functionalization is invaluable for creating a diverse library of 3,5-disubstituted 7-azaindole derivatives, which is essential for optimizing potency and selectivity against a specific kinase target.[7]

The Benzenesulfonyl Protecting Group: Ensuring Reaction Specificity

The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can interfere with the desired cross-coupling reactions. The benzenesulfonyl group serves as a robust protecting group for this nitrogen, preventing unwanted side reactions and directing the coupling to the halogenated positions.[8] This sulfonyl group is stable under the conditions of many palladium-catalyzed reactions and can be reliably removed under basic conditions at a later stage in the synthesis.[9]

Synthetic Pathways and Experimental Protocols

The synthesis of kinase inhibitors from this compound generally follows a convergent strategy. The core precursor is first synthesized, and then various substituents are introduced through sequential cross-coupling reactions.

Synthesis of the Precursor: this compound

A common route to the precursor begins with commercially available 5-bromo-7-azaindole.

Step 1: Iodination of 5-bromo-7-azaindole

  • Reagents: 5-bromo-7-azaindole, N-iodosuccinimide (NIS), Acetonitrile.

  • Procedure: To a solution of 5-bromo-7-azaindole in acetonitrile, add N-iodosuccinimide. Heat the reaction mixture (e.g., to 50 °C) and monitor by TLC until the starting material is consumed. After cooling, the product, 5-bromo-3-iodo-7-azaindole, can be isolated by filtration and washing.

Step 2: N-Benzenesulfonylation

  • Reagents: 5-bromo-3-iodo-7-azaindole, Benzenesulfonyl chloride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure: Suspend 5-bromo-3-iodo-7-azaindole in dichloromethane. Add triethylamine, 4-dimethylaminopyridine, and benzenesulfonyl chloride. Stir the reaction at room temperature overnight. The reaction is then quenched, and the product, this compound, is purified by column chromatography.

Sequential Suzuki-Miyaura Coupling for 3,5-Disubstitution

This protocol outlines the stepwise introduction of two different aryl or heteroaryl groups.

Step 1: First Suzuki Coupling at the C3 Position

  • Reagents: this compound, Arylboronic acid or ester (1.1 eq), PdCl₂(dppf)·CH₂Cl₂, Potassium carbonate (K₂CO₃), Dioxane/Water mixture.

  • Procedure: To a mixture of the precursor, the first boronic acid, and potassium carbonate, add a solution of dioxane and water. Degas the mixture and add the palladium catalyst. Heat the reaction under an inert atmosphere (e.g., in a microwave reactor at 120 °C for 30 minutes). After completion, the product is extracted and purified.

Step 2: Second Suzuki Coupling at the C5 Position

  • Reagents: The product from Step 1, a second (different) Arylboronic acid or ester, Palladium catalyst, Base, and Solvent.

  • Procedure: The procedure is similar to the first Suzuki coupling, using the 5-bromo-3-aryl-1-benzenesulfonyl-7-azaindole as the starting material.

Deprotection of the Benzenesulfonyl Group
  • Reagents: The 3,5-disubstituted-1-benzenesulfonyl-7-azaindole, Sodium hydroxide (2M aqueous solution), Dioxane.

  • Procedure: Dissolve the protected compound in dioxane and add the aqueous sodium hydroxide solution. Heat the mixture (e.g., in a microwave reactor at 150 °C for 1-10 minutes). After cooling, the deprotected final product is isolated and purified.

G cluster_0 Synthesis of the Precursor cluster_1 Kinase Inhibitor Synthesis 5-bromo-7-azaindole 5-bromo-7-azaindole 5-bromo-3-iodo-7-azaindole 5-bromo-3-iodo-7-azaindole 5-bromo-7-azaindole->5-bromo-3-iodo-7-azaindole NIS, MeCN Precursor 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine 5-bromo-3-iodo-7-azaindole->Precursor PhSO2Cl, TEA, DMAP, DCM Intermediate 3-Aryl-5-bromo-1-benzenesulfonyl- 7-azaindole Precursor->Intermediate Suzuki Coupling 1 (Ar1B(OH)2, Pd catalyst) Protected_Inhibitor 3,5-Diaryl-1-benzenesulfonyl- 7-azaindole Intermediate->Protected_Inhibitor Suzuki Coupling 2 (Ar2B(OH)2, Pd catalyst) Final_Inhibitor 3,5-Diaryl-7-azaindole (Kinase Inhibitor) Protected_Inhibitor->Final_Inhibitor Deprotection (NaOH, Dioxane)

Caption: Synthetic workflow for kinase inhibitors from the precursor.

Targeted Kinases and Structure-Activity Relationship (SAR) Insights

The this compound precursor has been instrumental in the development of inhibitors for a wide array of kinases. The ability to readily diversify the substituents at the C3 and C5 positions allows for the fine-tuning of potency and selectivity.

Target KinaseExample Substituents (C3/C5)Reported IC₅₀Therapeutic Area
DYRK1A Di-arylNanomolar rangeNeurodegenerative Diseases
PI3Kγ Isoindolinone/ArylAs low as 0.040 µM (cellular)[10]Inflammation, Oncology
IKKα Aminoindazole/ArylKi = 10 nM[11]Inflammation, Oncology
JAK3/ITK Various aryl and heteroaryl groups0.1 to 1 µM[12]Autoimmune Diseases, Oncology
FGFR Di-arylNanomolar rangeOncology
GSK-3β Various aryl and heteroaryl groupsAs low as 0.22 nM[13]Neurodegenerative Diseases, Diabetes
TrkA Di-arylNanomolar range[6]Oncology, Pain
CDK2/CDK9 Di-aryl-Oncology

SAR Insights:

  • Hinge Binding is Essential: Modifications that disrupt the hydrogen bonding capability of the 7-azaindole core, such as N-alkylation, typically lead to a loss of activity.[14]

  • C3 and C5 Substituents Dictate Selectivity: The nature of the groups introduced at the C3 and C5 positions is critical for achieving selectivity for a particular kinase. These substituents interact with regions of the ATP-binding pocket outside of the hinge, and subtle changes can dramatically alter the inhibitor's profile.

  • Exploiting the Specificity Pocket: For many kinases, introducing a group at the C3 position that can interact with the specificity pocket (a region adjacent to the ATP-binding site) can significantly enhance potency. For example, incorporating a 4-pyridyl moiety at the C3 position of PI3Kγ inhibitors led to favorable interactions.[10]

Key Signaling Pathways Targeted

Inhibitors derived from the this compound precursor modulate critical cellular signaling pathways. Understanding these pathways provides the biological context for their therapeutic application.

The PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[11][15] Its hyperactivation is a common feature in many cancers.[16] Inhibitors targeting PI3K can block the downstream signaling cascade, leading to apoptosis and reduced tumor growth.[11]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway.

The JAK-STAT Pathway

The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus, regulating immune responses, cell proliferation, and hematopoiesis.[17][18] Aberrant JAK-STAT signaling is implicated in autoimmune diseases and cancers.[19] Inhibitors of JAK kinases can dampen these pathological responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling pathway.

The FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, activate downstream pathways like RAS-MAPK and PI3K-AKT, influencing cell proliferation, differentiation, and angiogenesis.[3][20] Dysregulation of FGFR signaling is a driver in various cancers.[15]

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Proliferation_Angiogenesis Cell Proliferation & Angiogenesis RAS_MAPK->Cell_Proliferation_Angiogenesis PI3K_AKT->Cell_Proliferation_Angiogenesis Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR

Sources

Methodological & Application

Suzuki coupling protocol for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Suzuki Coupling Protocol for the Synthesis of C-3 Arylated 7-Azaindoles using 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this nucleus is critical for developing new chemical entities. This document provides a detailed guide for the selective Suzuki-Miyaura cross-coupling reaction on this compound. We leverage the inherent reactivity difference between the C-I and C-Br bonds to achieve highly chemoselective arylation at the C-3 position. This protocol offers a robust and predictable method for synthesizing C-3 functionalized 5-bromo-7-azaindoles, which are valuable intermediates for further diversification in drug discovery programs.

Scientific Foundation & Mechanistic Overview

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: A base activates the organoboron species (R'-B(OR)2) to form a boronate complex, which then transfers its organic group (R') to the Pd(II) center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[7][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) PdII_B->R1R2 RX R¹-X (Aryl Halide) RX->PdII_A RBor R²-B(OH)₂ (Boronic Acid) RBor->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B

Caption: A streamlined workflow for the Suzuki coupling protocol.

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Scientist's Note: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction, particularly by promoting protodeboronation of the boronic acid.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or N₂). Repeat this cycle three times to ensure all oxygen is removed. Add the palladium catalyst (and ligand, if applicable) under a positive pressure of inert gas.

    • Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity. [9]3. Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water via syringe.

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-Benzenesulfonyl-5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine product.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poorly soluble base.Ensure rigorous degassing. Try a more active pre-catalyst (e.g., XPhos Pd G3). Increase temperature in 10 °C increments. Switch to a more soluble base like Cs₂CO₃.
Dehalogenation of Starting Material Presence of hydride sources; Certain ligands/bases can promote this side reaction.Use high-purity solvents. Screen alternative bases (e.g., K₃PO₄ instead of K₂CO₃). [9]
Protodeboronation of Boronic Acid Excess water; Prolonged heating; Electron-deficient boronic acids are more susceptible.Use the minimum required amount of water. Increase the equivalents of boronic acid to 1.5. Add the boronic acid portion-wise if the reaction is slow.
Formation of Double-Coupled Product Overly harsh conditions (high temp, long time); Highly active catalyst system.Reduce reaction temperature and monitor carefully to stop the reaction after mono-coupling is complete. Reduce catalyst loading.
Formation of Homocoupled Biaryl (from Boronic Acid) Oxygen contamination leading to oxidative homocoupling.Improve degassing procedure for solvents and reaction vessel.

Sequential Coupling for Further Diversification

The product of this selective protocol, a 1-Benzenesulfonyl-5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine , is an ideal substrate for a second cross-coupling reaction. The remaining C-5 bromine can be coupled with a different boronic acid under slightly more forcing conditions (e.g., higher temperature, a more active catalyst system) to generate highly substituted, unsymmetrical 3,5-diaryl-7-azaindole derivatives, showcasing the synthetic power of this chemoselective approach.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • PubMed. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • ResearchGate. Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]

  • NTNU Open. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • PubMed. Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes. [Link]

  • PubChemLite. This compound. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • Oakwood Chemical. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • PubMed Central. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NTNU Open. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

Sources

Application Note: Mastering the Sonogashira Reaction for 3-Iodo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Alkynyl-7-Azaindoles

The 7-azaindole scaffold is a privileged heterocycle in modern drug discovery, serving as a core structural motif in a multitude of clinically relevant molecules, particularly protein kinase inhibitors.[1] Its ability to act as a bioisostere of indole while presenting a unique hydrogen bonding vector via the pyridine nitrogen makes it exceptionally valuable for molecular recognition at biological targets. The introduction of an alkynyl group at the C3-position via the Sonogashira cross-coupling reaction is a powerful synthetic strategy. This transformation unlocks access to a diverse range of chemical entities, as the resulting C-C triple bond is not merely a rigid linker but a versatile functional handle for further elaborations, including cyclizations, click chemistry, and reductions.

This guide provides a comprehensive overview of the critical parameters, mechanistic underpinnings, and practical protocols for successfully executing the Sonogashira coupling on 3-iodo-7-azaindole derivatives. It is designed for researchers in medicinal chemistry and process development, offering field-proven insights to navigate the nuances of this essential transformation.

Core Principles: Deconstructing the Sonogashira Catalytic Cycles

The Sonogashira reaction is a cross-coupling that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][3] The transformation is typically co-catalyzed by palladium and copper complexes, operating in two interconnected, yet independent, catalytic cycles.[4]

The Palladium and Copper Catalytic Cycles

The reaction mechanism, while not fully elucidated in all its nuances, is generally accepted to proceed as follows[2][4]:

  • Palladium(0) Activation: The active catalyst is a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[2]

  • Oxidative Addition (Rate-Limiting Step): The active Pd(0) complex undergoes oxidative addition into the carbon-iodine bond of the 3-iodo-7-azaindole. This is typically the rate-determining step of the cycle.[4][5]

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst (e.g., CuI) coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating its deprotonation by the base (e.g., triethylamine) to form a copper(I) acetylide species.[2][4]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-7-azaindole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)(L)₂-X Pd0->Pd_Aryl Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)(L)₂-C≡CR² Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_Out R¹-C≡CR² Pd_Alkyne->Product_Out CuX Cu(I)-X Cu_Alkyne Cu(I)-C≡CR² Cu_Alkyne->Pd_Aryl Cu_Alkyne->CuX Alkyne H-C≡CR² Alkyne->CuX Base R1X 3-Iodo-7-Azaindole (R¹-X) R1X->Pd0

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling on the electron-rich and potentially coordinating 7-azaindole nucleus hinges on the careful selection of several key components.

The Halide: Why Iodine is a Superior Leaving Group

For Sonogashira couplings, the reactivity of the aryl halide is paramount. The bond strength of the carbon-halogen bond dictates the ease of the rate-limiting oxidative addition step. The established reactivity order is:

I > Br > OTf >> Cl [2]

Consequently, 3-iodo-7-azaindole is the substrate of choice, allowing for milder reaction conditions (often room temperature to 60 °C) and lower catalyst loadings compared to its bromo- or chloro-analogs.[6][7]

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and its associated ligands is crucial for catalytic efficiency and stability.

  • Common Precatalysts:

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): A stable, air-tolerant Pd(II) precatalyst that is reduced in situ. It is a workhorse for many Sonogashira applications.[2][8]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) catalyst that does not require in situ reduction but is more sensitive to air and requires careful handling.[2][9]

  • The Role of Ligands: Ligands stabilize the palladium center, prevent agglomeration into inactive palladium black, and modulate its reactivity.

    • Phosphines: Triphenylphosphine (PPh₃) is standard. More electron-rich and bulky phosphine ligands can sometimes accelerate the oxidative addition step and promote reductive elimination.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing greater catalyst stability and efficiency, which can be beneficial for challenging couplings involving heterocyclic substrates.[2][9][10]

The Copper Co-Catalyst: A Double-Edged Sword

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which rapidly transmetalates with the palladium center, accelerating the overall reaction rate.[2][4]

However, the presence of copper is also the main driver of the most common side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[11][12] This side reaction consumes the alkyne and complicates purification.

The Base: Essential for Proton Management

An amine base is required to neutralize the hydrogen iodide (HI) formed during the reaction and to deprotonate the terminal alkyne.

  • Common Choices: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently used.[6][13] Et₃N can often serve as both the base and a co-solvent.

  • Inorganic Bases: In some protocols, especially copper-free versions, inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed.[5][9]

The Solvent: Creating the Right Environment

The choice of solvent is critical for ensuring all components remain in solution.

  • Standard Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices that effectively dissolve the organic substrates and catalysts.[6][7]

Optimized Reaction Conditions: A Comparative Overview

The optimal conditions can vary depending on the specific alkyne and any other functional groups on the 7-azaindole core. The following table summarizes reported conditions for this transformation.

Azaindole Substrate Alkyne Partner Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-Iodo-1H-7-azaindoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NTHF/DMARTHigh[1][6]
3-Iodo-1-(tosyl)-7-azaindoleVarious terminal alkynesPd(dppf)Cl₂ (5)10Cs₂CO₃DME/H₂O8024-83[14][15]
2-Amino-3-iodopyridine deriv.Terminal AlkynePdCl₂(PPh₃)₂YesEt₃NDMFRT or 60Good[6][7]
2-Arylamino-3-iodopyridineTerminal AlkyneFe(acac)₃ (0.1 mmol)0.1 mmolKOt-BuNMP130Good[16]
3-Iodo-N-Boc-azaindole4-TolylacetyleneSiliaCat DPP-PdDMF60High[11]

Note: Some entries refer to the synthesis of the azaindole core via a Sonogashira coupling of a substituted pyridine followed by cyclization, demonstrating the robustness of the coupling step.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the copper-co-catalyzed Sonogashira coupling of a protected 3-iodo-7-azaindole.

Materials:

  • 1-(Tosyl)-3-iodo-7-azaindole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 1-(Tosyl)-3-iodo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from promoting alkyne homocoupling.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous DMF via syringe. Stir the mixture for 5 minutes to ensure dissolution. Sequentially add triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 60 °C. The optimal temperature may vary depending on the alkyne's reactivity.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-iodo-7-azaindole is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to quench and remove copper salts) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-alkynyl-7-azaindole product.

Troubleshooting and Advanced Considerations

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Side Products) Check_Inert Verify Inert Atmosphere (Degas Solvents? Fresh Purge?) Start->Check_Inert Check_Reagents Assess Reagent Purity (3-Iodo-Azaindole, Alkyne, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst Activity (Use Fresh Catalyst? Try New Ligand?) Start->Check_Catalyst Homocoupling Predominant Alkyne Homocoupling? Check_Inert->Homocoupling No_Reaction No Reaction / Stalled? Check_Reagents->No_Reaction Check_Catalyst->No_Reaction Go_Copper_Free Switch to Copper-Free Protocol (e.g., Pd/NHC, different base) Homocoupling->Go_Copper_Free Yes Reduce_O2 Ensure Rigorous O₂ Exclusion Homocoupling->Reduce_O2 Yes Homocoupling->No_Reaction No Success Optimized Reaction Go_Copper_Free->Success Reduce_O2->Success Increase_Temp Increase Temperature Incrementally (e.g., RT -> 60°C -> 80°C) No_Reaction->Increase_Temp Yes Change_Ligand Screen Different Ligands (e.g., XPhos, SPhos) No_Reaction->Change_Ligand Yes Increase_Temp->Success Change_Ligand->Success

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

The Copper-Free Sonogashira: Minimizing Homocoupling

The most persistent side reaction, Glaser homocoupling, is directly promoted by the copper co-catalyst and oxygen.[11][12] If this pathway proves problematic, transitioning to a copper-free protocol is the most effective solution.[12][17]

Key modifications for copper-free conditions often include:

  • Alternative Catalyst Systems: Using more active palladium catalysts, often with bulky, electron-rich phosphine or NHC ligands, can compensate for the absence of copper.[9][18]

  • Different Base/Solvent Systems: Conditions may require stronger bases or different solvents to facilitate the palladium-mediated alkyne activation.

  • Rigorous Oxygen Exclusion: While always important, it becomes even more critical in copper-free systems to prevent other oxidative side reactions.

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the functionalization of 3-iodo-7-azaindole derivatives. A thorough understanding of the underlying catalytic cycles and the specific role of each reagent allows for rational optimization and troubleshooting. By carefully selecting the catalyst, managing the dual role of the copper co-catalyst, and ensuring stringent anaerobic conditions, researchers can reliably access novel 3-alkynyl-7-azaindoles, paving the way for the discovery of next-generation therapeutics.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. [Link]

  • Caddick, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Sharma, P., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258-297. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963-4967. [Link]

  • Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12153-12161. [Link]

  • Thieme. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Pd@bisindole@SiO2@Fe3O4. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]

  • Journal of Chemical Society of Nigeria. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in the design of biologically active molecules.[1] Functionalization of the 7-azaindole core is therefore of significant interest to researchers in drug development. This guide focuses on the palladium-catalyzed cross-coupling reactions of a specific, dihalogenated derivative: 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .[2][3]

The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with an activating benzenesulfonyl protecting group on the pyrrole nitrogen, offers a versatile platform for sequential and site-selective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for selective coupling at the C3 position, followed by a subsequent coupling at the C5 position.[4] This differential reactivity is a cornerstone of the synthetic strategies outlined herein.

This document provides detailed protocols and expert insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this substrate. The aim is to equip researchers with the practical knowledge to successfully synthesize a diverse array of functionalized 7-azaindole derivatives.

Understanding the Substrate: Reactivity and Selectivity

The key to successfully employing this compound in cross-coupling reactions lies in understanding the relative reactivity of the C-I and C-Br bonds. In palladium-catalyzed cycles, the oxidative addition step is generally faster for aryl iodides than for aryl bromides.[4] This inherent difference in reactivity allows for the selective functionalization at the 3-position (iodo) while leaving the 5-position (bromo) intact for subsequent transformations.

The benzenesulfonyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature can influence the reactivity of the heterocyclic core. While N-H free azaindoles can be challenging substrates due to their potential to act as chelating ligands for palladium, the N-protection strategy circumvents this issue.[1][5]

Diagram: Selective Cross-Coupling Strategy

G A 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine B First Coupling (e.g., Suzuki, Sonogashira) Selective at C3 A->B C 3-Substituted-5-bromo- 1-benzenesulfonyl-7-azaindole B->C D Second Coupling (e.g., Suzuki, Buchwald-Hartwig) At C5 C->D E 3,5-Disubstituted- 1-benzenesulfonyl-7-azaindole D->E F Deprotection E->F G Final 3,5-Disubstituted 7-Azaindole F->G

Caption: Sequential functionalization workflow for the dihalogenated 7-azaindole.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6][7] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][8]

Expertise & Experience Insights:

For the selective coupling at the C3-iodo position, a variety of palladium catalysts can be employed. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices that often provide good to excellent yields.[8][9] The choice of base is also critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[5][9] The addition of water to the solvent system (e.g., dioxane/water or toluene/ethanol) can often accelerate the reaction.[5][10] Microwave irradiation can also be a valuable tool to reduce reaction times.[9][11]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
This compound757978-19-1463.09 g/mol (Example) Sigma-Aldrich
Arylboronic AcidVariesVaries(Example) Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.7 g/mol (Example) Strem Chemicals
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol (Example) Acros Organics
1,4-Dioxane (Anhydrous)123-91-188.11 g/mol (Example) Fisher Scientific
Water (Degassed)7732-18-518.02 g/mol N/A
Step-by-Step Procedure:
  • To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and Cesium Carbonate (2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05-0.10 equiv) to the vial.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[6]

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[12] This reaction is typically co-catalyzed by palladium and copper(I) salts.[4][12]

Expertise & Experience Insights:

Similar to the Suzuki coupling, the Sonogashira reaction will proceed selectively at the C3-iodo position.[4] A common catalyst system is a combination of a palladium(0) or palladium(II) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) source like CuI.[4][13] An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and a solvent or co-solvent.[4][14] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[15]

Protocol 2: Selective Sonogashira Coupling at the C3-Position

This protocol describes the coupling of the dihalo-azaindole with a terminal alkyne.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
This compound757978-19-1463.09 g/mol (Example) Sigma-Aldrich
Terminal AlkyneVariesVaries(Example) GFS Chemicals
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)13965-03-2701.9 g/mol (Example) Alfa Aesar
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol (Example) Acros Organics
Triethylamine (TEA) or Diisopropylamine (DIPA)121-44-8 / 108-18-9101.19 / 101.19 g/mol (Example) Fisher Scientific
Tetrahydrofuran (THF, Anhydrous)109-99-972.11 g/mol (Example) Fisher Scientific
Step-by-Step Procedure:
  • To a dry, two-neck round-bottom flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous THF, followed by the amine base (e.g., TEA, 2.0-3.0 equiv).

  • To this stirred solution, add PdCl₂(PPh₃)₂ (0.02-0.05 equiv) and CuI (0.02-0.05 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[16][17] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[18]

Expertise & Experience Insights:

After functionalization at the C3 position, the remaining C5-bromo position can be targeted for C-N bond formation. The Buchwald-Hartwig amination of halo-7-azaindoles can be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle.[1] However, the use of specialized palladium precatalysts and sterically demanding phosphine ligands, such as XPhos or BrettPhos, has greatly expanded the scope and efficiency of these reactions.[18][19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

This protocol assumes the starting material is a 3-substituted-5-bromo-1-benzenesulfonyl-7-azaindole.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
3-Substituted-5-bromo-1-benzenesulfonyl-7-azaindoleVariesVariesSynthesized
Amine (Primary or Secondary)VariesVaries(Example) TCI America
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])1445085-87-9877.44 g/mol (Example) Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol (Example) Oakwood Chemical
Toluene (Anhydrous)108-88-392.14 g/mol (Example) Fisher Scientific
Step-by-Step Procedure:
  • In a glovebox, add the 3-substituted-5-bromo-1-benzenesulfonyl-7-azaindole (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (1.5-2.0 equiv) to a dry reaction vial.

  • Add the XPhos Pd G3 precatalyst (0.01-0.03 equiv).

  • Add anhydrous toluene to the vial to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (HNR2 + Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: A simplified mechanism for the Buchwald-Hartwig amination.[16][17]

Conclusion

The this compound is a highly valuable and versatile building block for the synthesis of complex, functionalized 7-azaindole derivatives. By leveraging the differential reactivity of the C-I and C-Br bonds, researchers can achieve selective and sequential modifications through well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the exploration of novel chemical space, enabling the development of new therapeutics and functional materials.

References

Sources

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology with the Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Genetic aberrations such as gene amplification, mutations, and fusions involving the FGFR family (FGFR1-4) can lead to the dysregulation of these pathways, driving the progression of various cancers, including urothelial, breast, endometrial, and lung squamous cell carcinomas.[2][3] Consequently, FGFRs have emerged as highly attractive targets for the development of novel cancer therapeutics.[1][4] Several small-molecule FGFR inhibitors have already gained FDA approval, such as Erdafitinib and Pemigatinib, validating the clinical potential of this approach.[3][5]

At the heart of many successful kinase inhibitor discovery programs lies the concept of "privileged scaffolds" – core molecular structures that are capable of binding to multiple targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has proven to be such a scaffold in the development of kinase inhibitors.[6][7][8] Its unique structural and electronic properties allow it to mimic the adenine region of ATP, enabling potent interactions with the hinge region of the kinase ATP-binding site. This application note provides a detailed guide for researchers on the synthesis, optimization, and biological evaluation of FGFR inhibitors based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the causal relationships behind experimental design, provide robust protocols, and explore the structure-activity relationships (SAR) that govern the potency and selectivity of these promising therapeutic agents.

The FGFR Signaling Pathway and Mechanism of Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell survival and proliferation.[1][9]

The 1H-pyrrolo[2,3-b]pyridine-based inhibitors are designed to be competitive with ATP, binding to the kinase domain and preventing the transfer of phosphate to downstream substrates. This effectively blocks the signaling cascade at its origin.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR ADP ADP RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K ATP ATP ATP->FGFR Phosphate Donor Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Competitive Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.

Structure-Activity Relationship (SAR) and Rational Design

The potency and selectivity of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors are dictated by the nature and position of substituents on the core scaffold. Understanding these SAR trends is crucial for rational drug design.

Key Interaction Points:
  • Hinge Binding: The nitrogen atom at position 7 and the pyrrole N-H of the 1H-pyrrolo[2,3-b]pyridine core are critical for forming hydrogen bonds with the backbone of amino acid residues in the hinge region of the FGFR kinase domain (e.g., E562 and A564). This interaction anchors the inhibitor in the ATP-binding pocket.[1]

  • Hydrophobic Pockets: Substituents on the scaffold can extend into nearby hydrophobic pockets, enhancing binding affinity. For instance, a phenyl group attached to the pyrrolopyridine core often engages in π-π stacking interactions with residues like F489.[1]

  • Selectivity: Modifications can be tailored to exploit subtle differences in the ATP-binding sites among different kinases, thereby improving selectivity for FGFR over other kinases.

A representative example of a potent 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h from a recent study, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[1][10] The design of this compound highlights key SAR principles:

  • 5-Position Substitution: The introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring was designed to form a hydrogen bond with G485, enhancing potency.[1]

  • Phenyl Ring Substitution: The 3,5-dimethoxyphenyl group was found to optimally occupy a hydrophobic pocket and form hydrogen bonds with D641.[1]

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1 H1900--
4a 5-CF₃---
4h 3,5-dimethoxyphenyl7925

Data synthesized from a study by Wang et al. (2021).[1][10]

Synthetic Protocol: A Generalized Approach

The following is a generalized, two-step protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, inspired by methodologies reported in the literature.[1] This protocol should be adapted and optimized based on the specific target molecule and available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction Start_Mat 5-Substituted-1H-pyrrolo[2,3-b]pyridine Intermediate Intermediate 3 Start_Mat->Intermediate Aldehyde R-substituted Aldehyde Aldehyde->Intermediate Product Final Product 4 Intermediate->Product

Figure 2: General two-step synthetic workflow for 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors.

Step 1: Condensation Reaction
  • Reaction Setup: To a solution of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent), in an appropriate solvent such as ethanol, add the desired R-substituted aldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable base, for example, pyrrolidine.

  • Reaction Conditions: Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate compound.

Step 2: Reduction of the Intermediate
  • Reaction Setup: Suspend the intermediate from Step 1 in a suitable solvent, such as methanol.

  • Reducing Agent: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final 1H-pyrrolo[2,3-b]pyridine derivative.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific FGFR isoforms.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.

    • ATP.

    • A suitable substrate (e.g., a poly(Glu, Tyr) peptide).

    • Test compounds dissolved in DMSO.

    • Kinase buffer.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 96-well plate, add the kinase, the substrate, and the test compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines with known FGFR aberrations.

  • Cell Lines: Utilize cancer cell lines with documented FGFR alterations (e.g., breast cancer cell lines like 4T1, MDA-MB-231, or MCF-7).[1]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Determine the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) by plotting cell viability against the compound concentration.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of potent and selective FGFR inhibitors. The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for researchers in drug discovery. Future work in this area will likely focus on fine-tuning the SAR to enhance selectivity, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The continued exploration of this privileged scaffold holds great promise for the development of next-generation targeted therapies for cancers driven by aberrant FGFR signaling.

References

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Subbiah, V., et al. (2021). Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics. Expert Opinion on Investigational Drugs.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Subbiah, V., et al. (2021). Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics. ResearchGate.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace.
  • Anonymous. (2025). Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. Source Not Available.
  • Grochot, R., et al. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
  • BenchChem. (2025). The Biological Landscape of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs: A Technical Guide for Drug Discovery. BenchChem.
  • Anonymous. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports.
  • Wei, W., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health.
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile analogs. BenchChem.
  • Anonymous. (N.D.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Wei, W., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.
  • Organic Chemistry Portal. (N.D.). Azaindole synthesis. Organic Chemistry Portal.
  • Xiang, S., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology.

Sources

Preparation of BTK Inhibitors from Pyrrolo[2,3-b]pyridine Precursors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of BTK and the Pyrrolo[2,3-b]pyridine Scaffold

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] The development of small molecule inhibitors of BTK has revolutionized the treatment of these conditions.

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[4][5] Its structure is a bioisostere of the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[6] Furthermore, the nitrogen atom in the pyridine ring offers a key interaction point for hydrogen bonding within the kinase hinge region, enhancing binding affinity and selectivity. This guide provides a detailed overview and step-by-step protocols for the synthesis of potent BTK inhibitors based on the versatile pyrrolo[2,3-b]pyridine core.

Strategic Approach to Synthesis

The synthesis of pyrrolo[2,3-b]pyridine-based BTK inhibitors typically involves a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The general strategy focuses on the construction of a 2,4-disubstituted 7-azaindole core. Key transformations include the formation of the pyrrolo[2,3-b]pyridine ring system, followed by the introduction of various substituents at the C2 and C4 positions, often through palladium-catalyzed cross-coupling reactions.[7][8]

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route for the preparation of 2,4-disubstituted pyrrolo[2,3-b]pyridine-based BTK inhibitors.

G start Commercially Available 2-Amino-3-halopyridine intermediate1 2-Amino-3-alkynylpyridine start->intermediate1 Sonogashira Coupling intermediate2 Pyrrolo[2,3-b]pyridine Core intermediate1->intermediate2 Cyclization intermediate3 2-Halo-pyrrolo[2,3-b]pyridine intermediate2->intermediate3 Halogenation intermediate4 2-Aryl-pyrrolo[2,3-b]pyridine intermediate3->intermediate4 Suzuki-Miyaura Coupling final_product 2-Aryl-4-amino-pyrrolo[2,3-b]pyridine (BTK Inhibitor) intermediate4->final_product Buchwald-Hartwig Amination

Caption: General synthetic workflow for pyrrolo[2,3-b]pyridine BTK inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of pyrrolo[2,3-b]pyridine-based BTK inhibitors. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core via Sonogashira Coupling and Cyclization

This protocol describes the construction of the 7-azaindole scaffold from a commercially available 2-amino-3-halopyridine. The Sonogashira coupling introduces an alkyne, which then undergoes cyclization to form the pyrrole ring.

Materials:

  • 2-Amino-3-bromopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-bromopyridine (1.0 eq) in a mixture of toluene and triethylamine (2:1), add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-(trimethylsilylethynyl)pyridine.

  • Desilylation and Cyclization:

    • Dissolve the 2-amino-3-(trimethylsilylethynyl)pyridine (1.0 eq) in THF and add TBAF (1.1 eq, 1M solution in THF).

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Dissolve the crude 2-amino-3-ethynylpyridine in methanol and add powdered potassium hydroxide (2.0 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction, neutralize with 1N HCl, and extract with ethyl acetate.

    • Dry, concentrate, and purify by column chromatography to yield the 1H-pyrrolo[2,3-b]pyridine core.

Protocol 2: Regioselective Halogenation of the Pyrrolo[2,3-b]pyridine Core

This protocol details the introduction of a halogen at the C2 position, which serves as a handle for subsequent cross-coupling reactions.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (or N-bromosuccinimide) (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-halo-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol describes the palladium-catalyzed coupling of the 2-halo-pyrrolo[2,3-b]pyridine with an arylboronic acid to introduce the desired aryl substituent at the C2 position.[4]

Materials:

  • 2-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Purge the vessel with argon for 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-aryl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃Toluene110
Pd(dppf)Cl₂-K₂CO₃DME/H₂O90
Protocol 4: Buchwald-Hartwig Amination for C4-Functionalization

This protocol outlines the introduction of an amino group at the C4 position of a 4-chloro-2-aryl-pyrrolo[2,3-b]pyridine intermediate.[7]

Materials:

  • 4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine

  • Desired amine (e.g., piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final 2-aryl-4-amino-pyrrolo[2,3-b]pyridine BTK inhibitor.

Data Presentation: Characterization and Purity Analysis

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 2: Analytical Data for a Representative BTK Inhibitor

Compound IDStructureMolecular FormulaMW¹H NMR (δ, ppm)LC-MS (m/z)Purity (HPLC)BTK IC₅₀ (nM)
BTK-PYP-01 [Structure Image]C₂₅H₂₄N₄O396.49[Characteristic peaks]397.2 [M+H]⁺>98%6.0[9]

Troubleshooting and Key Considerations

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the cross-coupling reactions to prevent catalyst degradation.[4]

  • Solvent Degassing: Solvents used in palladium-catalyzed reactions should be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling argon through the solvent or by the freeze-pump-thaw method.

  • Purity of Reagents: The purity of starting materials, reagents, and solvents can significantly impact the reaction outcome. Use high-purity, anhydrous solvents where specified.

  • Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques (TLC, LC-MS) to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is the most common method for purifying the intermediates and final products. The choice of eluent system should be optimized for each compound to achieve good separation.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold provides a versatile platform for the design and synthesis of potent and selective BTK inhibitors. The modular synthetic routes, primarily relying on robust palladium-catalyzed cross-coupling reactions, allow for the efficient generation of diverse libraries of compounds for SAR studies. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers in drug discovery and development to synthesize novel BTK inhibitors based on this promising heterocyclic core.

References

  • Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998.
  • Seela, F., & Peng, X. (2006). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 71(10), 4021-4023.
  • Singh, V., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1183-1196.
  • Barber, D. M., et al. (2014). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Tetrahedron Letters, 55(43), 5981-5984.
  • Zhao, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4344-4353.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Vik, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4991.
  • Vik, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open.
  • Thakkar, M., et al. (2017). Discovery and evaluation of 1 H -pyrrolo[2,3- b ]pyridine based selective and reversible small molecule BTK inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3348.
  • Various Authors. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry. Accessed January 11, 2026. [Link]

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1937-1941.
  • Estévez, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13095-13106.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Accessed January 11, 2026. [Link]

  • Roda, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 628.
  • Zhao, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. ScienceDirect.
  • Yang, M., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 241, 114611.
  • Roda, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • Sun, S., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236.
  • Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697.
  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(1), 81.
  • Al-Mekhlafi, F. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(12), 001-008.
  • Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. U.S.

Sources

Application Note: Strategies for the Deprotection of the Benzenesulfonyl Group in 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development due to its bioisosteric relationship with indole and its role in numerous kinase inhibitors.[1] The synthesis of complex, substituted 7-azaindole derivatives often necessitates the protection of the pyrrole nitrogen to modulate reactivity and achieve regioselectivity. The benzenesulfonyl group is a robust and effective protecting group for this purpose, owing to its strong electron-withdrawing nature which pacifies the otherwise reactive pyrrole ring.[2] However, its inherent stability presents a significant challenge for removal. This application note provides a detailed guide for researchers on common and effective strategies for the deprotection of N-benzenesulfonylated 7-azaindoles, focusing on basic hydrolysis and reductive cleavage methodologies. We offer field-proven insights, step-by-step protocols, and a comparative analysis to aid in the selection of the optimal deprotection strategy.

Introduction: The Role of N-Sulfonyl Protection in 7-Azaindole Chemistry

The functionalization of the 7-azaindole core is a cornerstone of many synthetic campaigns targeting biologically active molecules. Direct electrophilic substitution on an unprotected 7-azaindole can lead to a mixture of products and potential polymerization. The installation of an electron-withdrawing group on the pyrrole nitrogen (N-1) is a critical strategy to temper the ring's reactivity, enhance thermal stability, and direct substitution reactions, primarily to the C-3 position.

The benzenesulfonyl (Bs) group is an ideal choice for this role. It is readily installed using benzenesulfonyl chloride under basic conditions and is stable to a wide range of reagents, including those used in cross-coupling reactions, lithiation, and acylation. The primary hurdle arises at the final stages of a synthetic route: the cleavage of the exceptionally stable nitrogen-sulfur (N-S) bond, which often requires specific and carefully optimized conditions.[3] This guide details two primary, reliable methods for achieving this transformation: base-mediated hydrolysis and magnesium-methanol reductive cleavage.

Synthesis_Workflow Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Protected N-Benzenesulfonyl Protected Azaindole Azaindole->Protected Protection (BsCl, Base) Functionalized Functionalized N-Bs-Azaindole Protected->Functionalized Functionalization (e.g., C-3 Acylation, Halogenation) Deprotected Target Molecule (Free N-H Azaindole) Functionalized->Deprotected Deprotection (Method of Choice)

Figure 1: General synthetic workflow involving N-benzenesulfonyl protection of 7-azaindole.

Method 1: Basic Hydrolysis

Mechanistic Rationale

The deprotection of N-sulfonyl groups under basic conditions proceeds via nucleophilic attack of a hydroxide or alkoxide ion at the electrophilic sulfur center. This forms a pentacoordinate intermediate which subsequently collapses, cleaving the N-S bond to liberate the pyrrole anion. Protonation during aqueous work-up then furnishes the desired N-H 7-azaindole. The reaction is typically driven by high temperatures and a sufficient concentration of a strong base.

Basic_Hydrolysis_Mechanism cluster_0 Mechanism of Basic Hydrolysis A N-Bs-Azaindole B Pentacoordinate Intermediate A->B Nucleophilic Attack C Azaindole Anion B->C N-S Bond Cleavage D Final Product C->D Protonation (Work-up) Base OH⁻ / OR⁻

Figure 2: Simplified mechanism for base-mediated N-sulfonyl deprotection.

Causality of Experimental Choices
  • Base Selection: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK) are required to effectively attack the sterically hindered and electronically stable sulfonyl group. t-BuOK in an anhydrous solvent like THF or DMF can be particularly effective.[4]

  • Solvent: Protic solvents like methanol, ethanol, or water are often used with NaOH or KOH to ensure solubility of the base. The choice of solvent can influence reaction rates and must be compatible with other functional groups on the substrate.

  • Temperature: Due to the high activation energy associated with cleaving the N-S bond, these reactions almost always require heating, often to reflux temperatures, to proceed at a reasonable rate.

Experimental Protocol: Hydrolysis with Potassium Hydroxide

This protocol is a robust starting point for the cleavage of the benzenesulfonyl group.

  • Reaction Setup: To a solution of the N-benzenesulfonyl-7-azaindole derivative (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v, providing a 0.1–0.2 M solution) in a round-bottom flask, add powdered potassium hydroxide (5.0–10.0 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80–100 °C depending on the solvent system).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4–24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the methanol. b. Dilute the aqueous residue with water and neutralize cautiously with an acid (e.g., 2 M HCl) to pH ~7. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes). d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the deprotected 1H-pyrrolo[2,3-b]pyridine.

Method 2: Reductive Cleavage with Magnesium-Methanol

Mechanistic Rationale

Reductive cleavage offers a milder, non-hydrolytic alternative for N-S bond scission. The magnesium-methanol (Mg/MeOH) system is a cost-effective and highly efficient choice.[5][6][7] The mechanism involves single electron transfer (SET) from the surface of the magnesium metal to the arenesulfonamide. This generates a radical anion, which then fragments to cleave the N-S bond, producing the azaindole anion and a sulfinate byproduct. Methanol serves as the essential proton source to quench the anionic species and regenerate the N-H bond.[6]

Reductive_Cleavage_Mechanism cluster_1 Mechanism of Mg/MeOH Reductive Cleavage A N-Bs-Azaindole B Radical Anion Intermediate A->B Single Electron Transfer (SET) from Mg C Azaindole Anion B->C N-S Bond Fragmentation D Final Product C->D Protonation by MeOH Reagents Mg⁰ (e⁻ source) MeOH (H⁺ source)

Figure 3: Simplified mechanism for Mg-mediated reductive desulfonylation.

Causality of Experimental Choices
  • Reducing Agent: Magnesium turnings are an excellent single-electron donor. A large excess (typically 20-40 equivalents) is used to ensure the reaction goes to completion and to overcome any passivation of the metal surface.[6]

  • Proton Source: Anhydrous methanol is the ideal solvent and proton source. It is sufficiently protic to quench the anions formed but not acidic enough to cause unwanted side reactions.

  • Temperature: The reaction is often initiated at 0 °C or room temperature and can be gently heated to 50 °C to increase the rate if necessary.[6] This represents a significantly milder condition compared to basic hydrolysis.

  • Activation: Occasionally, a small crystal of iodine (I₂) is added to activate the surface of the magnesium turnings.[6]

Experimental Protocol: Reductive Cleavage with Mg/MeOH

This protocol is highly effective and tolerates a wide range of functional groups.[6][8]

  • Reaction Setup: To a stirred suspension of magnesium turnings (35 eq) in anhydrous methanol (sufficient to create a 0.1 M solution of the substrate) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-benzenesulfonyl-7-azaindole derivative (1.0 eq). A single crystal of iodine may be added at this stage to initiate the reaction.

  • Reaction Execution: Stir the mixture at room temperature or heat to 50 °C. The reaction is often accompanied by gentle hydrogen evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1–6 hours.

  • Work-up: a. Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. b. Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol or ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Partition the residue between water and ethyl acetate. Extract the aqueous phase with ethyl acetate (2 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel column chromatography to obtain the target compound.

Comparative Analysis and Method Selection

The choice between basic hydrolysis and reductive cleavage depends critically on the other functional groups present in the molecule.

FeatureBasic Hydrolysis (KOH/MeOH) Reductive Cleavage (Mg/MeOH)
Reagents KOH, NaOH, or t-BuOKMagnesium turnings, Anhydrous MeOH
Conditions High temperature (reflux)Room temperature to 50 °C
Reaction Time 4–24 hours1–6 hours
Advantages Simple reagents, scalable.Mild conditions, faster, high functional group tolerance (e.g., esters, amides).[6]
Limitations Intolerant of base-sensitive groups (e.g., esters, some carbamates). Can be slow.Intolerant of easily reducible groups (e.g., nitro, some halides, azides).[9] Requires anhydrous conditions.
Ideal For Robust molecules without base-labile functionality.Complex molecules with sensitive functional groups like esters or amides.

Conclusion

The benzenesulfonyl group is a valuable tool in the synthetic chemist's arsenal for the controlled functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold. While its removal can be challenging, reliable methods are available. Strong basic hydrolysis provides a classic and straightforward approach for robust substrates. For more delicate and complex derivatives, the magnesium-methanol reductive cleavage offers a mild, rapid, and highly chemoselective alternative. Careful consideration of the substrate's functional group compatibility, as outlined in this guide, will enable researchers to confidently select and execute the appropriate deprotection strategy, facilitating the successful synthesis of novel 7-azaindole-based compounds for drug discovery and development.

References

  • One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. (2009). Chem Pharm Bull (Tokyo). Available at: [Link]

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. (2004). ResearchGate. Available at: [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. (n.d.). ResearchGate. Available at: [Link]

  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). ACS Publications. Available at: [Link]

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. (2004). Bentham Science. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Magnesium in Methanol (MG - MeOH) in Organic Syntheses. (2004). Scribd. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Magnesium/Methanol. (n.d.). ResearchGate. Available at: [Link]

  • Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. (2019). ACS Publications. Available at: [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). ACS Publications. Available at: [Link]

  • Potassium tert -Butoxide-Mediated Metal-Free Synthesis of Sulfonamides from Sodium Sulfinates and N , N -Disubstituted Formamides. (n.d.). ResearchGate. Available at: [Link]

  • Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. (n.d.). ResearchGate. Available at: [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. (2025). PubMed. Available at: [Link]

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Application Notes & Protocols: Leveraging 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multi-Functional Fragment

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery.[1][2][3] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1] These initial "hits" serve as high-quality starting points for optimization into potent, drug-like candidates through a structure-guided process.[4][5] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3]

This guide focuses on a particularly strategic fragment, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , and its application in FBDD. This fragment is uniquely "poised" for elaboration due to its distinct chemical features, which offer multiple, orthogonal vectors for chemical modification.

Table 1: Physicochemical Properties of the Core Fragment

PropertyValueSource
IUPAC Name 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridinePubChem[6]
Molecular Formula C₁₃H₈BrIN₂O₂SPubChem[6]
Molecular Weight 463.09 g/mol PubChem[6]
CAS Number 757978-19-1PubChem[6]

Scientific Rationale: Deconstructing the Fragment's Potential

The utility of this compound in FBDD stems from the synergistic interplay of its three key components: the 7-azaindole core, the benzenesulfonyl group, and the dual halogenation pattern.

The Privileged Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry, frequently found in clinically successful drugs.[7][8] Its bioisosteric relationship with indole allows it to mimic the binding interactions of tryptophan, a common amino acid in protein structures. This scaffold is a versatile hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets, including kinases, for which it has shown significant inhibitory activity.[9][10]

The Benzenesulfonyl Group: A Vector for Potency and Improved Properties

The benzenesulfonyl group is not merely a protecting group for the pyrrole nitrogen; it serves several critical functions in drug design:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, anchoring the fragment to the target protein.[11][12][13][14]

  • Modulation of Physicochemical Properties: This group can enhance metabolic stability and modulate solubility.[14][15]

  • Vector for Growth: The phenyl ring of the benzenesulfonyl group provides a readily modifiable handle for fragment growing strategies, allowing for the exploration of adjacent pockets in the binding site.

Dual Halogenation (Bromo and Iodo): Orthogonal Handles for Elaboration

The presence of both bromine at the 5-position and iodine at the 3-position is a key strategic feature. These halogens serve as versatile synthetic handles for well-established cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[16] The differential reactivity of the C-I and C-Br bonds allows for selective and sequential chemical modifications, providing precise control over the hit-to-lead optimization process. This enables both fragment growing and linking strategies.

Experimental Workflow: From Fragment Screening to Lead Optimization

The following sections outline a comprehensive workflow for utilizing this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: Lead Candidate Screening Fragment Screening (X-ray, NMR, SPR) Hit_Validation Orthogonal Hit Validation (e.g., ITC, DSF) Screening->Hit_Validation Primary Hits Crystallography Co-crystallization with Target Protein Hit_Validation->Crystallography Validated Hits SBDD Structure-Based Design (Growing, Linking, Merging) Crystallography->SBDD Structural Insights Synthesis Synthesis of Analogs (e.g., Suzuki, Sonogashira) SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Optimization Lead_Candidate Potent & Drug-like Lead Compound SAR->Lead_Candidate

Caption: FBDD workflow using the title fragment.

Part 1: Fragment Screening and Hit Identification

The initial step involves screening this compound, as part of a larger fragment library, against the target of interest. Several biophysical techniques are suitable for this purpose.[17]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

  • Immobilization of Target: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.

  • Fragment Preparation: Prepare a stock solution of the fragment in 100% DMSO. Create a dilution series in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration range of 10-200 µM.

  • SPR Analysis: Inject the fragment solutions over the sensor chip surface. Monitor for changes in the refractive index, which indicate binding.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD). A KD in the high micromolar to low millimolar range is typical for a fragment hit.

Protocol 2: Orthogonal Screening using NMR Spectroscopy (Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in a deuterated buffer. Add the fragment to a final concentration of 100-500 µM.

  • NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum as a reference. Acquire an STD NMR spectrum with on-resonance saturation of protein resonances and an off-resonance control.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the binding fragment, confirming interaction with the target.

Part 2: Structural Characterization via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is paramount for the subsequent structure-based design.[18][19][20][21]

Protocol 3: Co-crystallization

  • Crystal Soaking: Grow crystals of the apo-protein. Prepare a soaking solution containing the fragment at a concentration 5-10 times its KD (typically 1-10 mM) in the crystallization mother liquor. Soak the crystals for a period ranging from minutes to hours.[20]

  • Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the electron density maps to confirm the binding mode and orientation of the fragment.

Part 3: Hit-to-Lead Optimization: A Structure-Guided Approach

With the co-crystal structure in hand, the process of evolving the fragment hit into a more potent lead compound begins.[5][22] The unique structure of this compound allows for several optimization strategies.

Hit_to_Lead cluster_growing Fragment Growing cluster_linking Fragment Linking Fragment 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine Grow_Iodo Suzuki/Sonogashira at C3-Iodo Fragment->Grow_Iodo Grow_Bromo Suzuki at C5-Bromo Fragment->Grow_Bromo Grow_Phenyl Substitution on Phenylsulfonyl Fragment->Grow_Phenyl Link Link C3 and C5 positions to a second, nearby fragment Fragment->Link

Caption: Hit-to-lead optimization strategies.

Strategy 1: Fragment Growing via Suzuki-Miyaura Coupling

This strategy involves extending the fragment into unoccupied pockets of the binding site to form additional favorable interactions.[1]

Protocol 4: Suzuki Coupling at the C3-Iodo Position

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents).

  • Solvent and Conditions: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.[16]

  • Workup and Purification: After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization and Testing: Confirm the structure of the new analog by NMR and mass spectrometry. Evaluate its binding affinity to the target protein using SPR or another suitable biophysical method.

Rationale: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position.

Strategy 2: Fragment Linking

If a second fragment is found to bind in a proximal sub-pocket, the dual halogenation of the primary fragment can be exploited to link the two, often resulting in a significant increase in affinity and potency.[22]

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its privileged core scaffold ensures a higher probability of binding to relevant biological targets, while the benzenesulfonyl group and, crucially, the orthogonal halogen handles provide a clear and rational pathway for rapid, structure-guided optimization. By employing the workflows and protocols detailed in these notes, researchers can effectively leverage the unique chemical attributes of this fragment to accelerate the journey from initial hit to viable lead candidate.

References

  • Erlanson, D. A. (2012). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]

  • Sygnature Discovery. Fragment Screening. Drug Discovery. Available at: [Link]

  • Yuan, J. (2014). Application of Sulfonyl in Drug Design. Semantic Scholar. Available at: [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. Available at: [Link]

  • Sca-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available at: [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. ResearchGate. Available at: [Link]

  • Unknown Author. Fragment-based screening using X-ray crystallography and NMR spectroscopy. Available at: [Link]

  • Yuan, J. (2014). Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]

  • Cuttibilis, T. A., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2009). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. Available at: [Link]

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  • Tan, W., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Li, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. Available at: [Link]

  • Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Li, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

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  • ResearchGate. Fragment-based drug design (FBDD) approaches used to identify hits in three different anti-infectious drug discovery programs. Available at: [Link]

  • Neuhaus, A., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available at: [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Available at: [Link]

  • Jørgensen, L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Shaik, N. B., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

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  • Patsnap. Synthetic process of 5-bromo-7-azaindole.
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Application Note & Protocol: A Modular Approach to the Synthesis of Multi-Kinase Inhibitors from Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry, serving as the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, targeting the catalytic site of a wide range of protein kinases.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of multi-kinase inhibitors based on this versatile framework. We will detail a modular synthetic strategy, explain the causal reasoning behind key experimental choices, and present a step-by-step guide for the preparation of a representative C4-substituted pyrrolo[2,3-d]pyrimidine derivative. This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of targeted therapeutics.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. Multi-kinase inhibitors, which target several key kinases involved in tumorigenesis and angiogenesis, offer a powerful strategy to overcome the drug resistance that often develops with single-target agents.[4]

The pyrrolo[2,3-d]pyrimidine core is an isostere of the natural purine ring system and is the foundation for successful drugs like Tofacitinib (a JAK inhibitor).[2][5] Its inherent ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design. The general strategy involves using the pyrrolo[2,3-d]pyrimidine as an anchor, while substitutions at various positions, particularly C4, C5, and C6, are used to confer potency and selectivity against a desired panel of kinases.[5][6][7] This document outlines a robust and adaptable synthetic route that allows for such molecular diversification.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a modular, three-stage process designed for flexibility and efficiency. It begins with the construction of a key, reactive intermediate, which is then elaborated to introduce the desired pharmacophoric elements.

The Core Logic:

  • Activation: Begin with a commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The hydroxyl group at the C4 position is a poor leaving group and must be converted into a more reactive species. Chlorination is the industry-standard method, transforming the scaffold into 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a highly versatile intermediate for subsequent coupling reactions.[4]

  • Diversification via Cross-Coupling: The C4-chloro position is now activated for nucleophilic aromatic substitution (SNAr) or, more broadly, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8][9] This step is crucial as it allows for the introduction of a wide array of amine-containing side chains, which are pivotal for modulating the inhibitor's biological activity and kinase selectivity profile.

  • Final Elaboration (Optional but common): Further modifications can be made to the pyrrole nitrogen or other positions on the scaffold to fine-tune physicochemical properties such as solubility and metabolic stability.

This approach allows for the late-stage diversification of the molecule, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[6]

Workflow Visualization

G cluster_0 Synthetic Workflow A Stage 1: Activation 7H-pyrrolo[2,3-d]pyrimidin-4-ol B Key Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl₃ C Stage 2: Diversification (Buchwald-Hartwig Amination) B->C R-NH₂, Pd Catalyst, Ligand, Base D Final Product C4-Substituted Multi-Kinase Inhibitor C->D

Caption: General workflow for the synthesis of pyrrolo[2,3-d]pyrimidine inhibitors.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative multi-kinase inhibitor, (E)-N'-benzylidene-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide , a structure analogous to compounds shown to possess multi-kinase inhibitory activity.[6]

Materials and Reagents
ReagentSupplierPurityNotes
7H-pyrrolo[2,3-d]pyrimidin-4-olSigma-Aldrich>98%Starting Material
Phosphoryl chloride (POCl₃)Acros Organics>99%Use fresh, handle in a fume hood
N,N-Diisopropylethylamine (DIPEA)TCI Chemicals>99%
4-AminobenzohydrazideAlfa Aesar>97%Nucleophile for coupling
BenzaldehydeSigma-Aldrich>99%For final condensation
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals>98%Catalyst
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Strem Chemicals>98%Ligand
Cesium Carbonate (Cs₂CO₃)Oakwood Chemical>99%Base
1,4-DioxaneAcros OrganicsAnhydrousSolvent for cross-coupling
Ethanol (EtOH)Fisher ScientificAnhydrousSolvent for condensation
Dichloromethane (DCM), Ethyl Acetate (EtOAc), HexanesFisher ScientificACS GradeSolvents for workup and chromatography
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)

Rationale: This step activates the C4 position for nucleophilic substitution. POCl₃ is a powerful dehydrating and chlorinating agent perfect for converting the pyrimidinol to the corresponding chloride. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).

  • Under a nitrogen atmosphere, add phosphoryl chloride (POCl₃, 5.0 eq) via syringe.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield Intermediate 1 as a white solid.

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (Intermediate 2)

Rationale: This is the key diversification step. A Buchwald-Hartwig amination is employed for its high functional group tolerance and efficiency in forming the C-N bond. The choice of a bulky phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing catalyst decomposition. Degassing is mandatory to remove oxygen, which can oxidize the Pd(0) active catalyst.[8][9]

  • To a flame-dried Schlenk tube, add Intermediate 1 (1.0 eq), 4-aminobenzohydrazide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Bubble argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • In-Process Control: Monitor by LC-MS to confirm the formation of the desired product mass.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, gradient elution from 5% to 10% Methanol in DCM) to afford Intermediate 2 .

Step 3: Synthesis of (E)-N'-benzylidene-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (Final Product)

Rationale: This final step involves a simple condensation reaction between the hydrazide of Intermediate 2 and benzaldehyde to form a stable hydrazone. A catalytic amount of acid is often used to accelerate this reaction.

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous ethanol.

  • Add benzaldehyde (1.1 eq) followed by 2-3 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 8 hours. A precipitate should form over time.

  • In-Process Control: Monitor by TLC (10% Methanol in DCM). The product spot should be less polar than the starting hydrazide.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the solid under vacuum to yield the pure Final Product .

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): LC-MS for reaction monitoring and High-Resolution Mass Spectrometry (HRMS) for accurate mass determination of the final product.

Expected Product Data
CompoundMolecular FormulaMW ( g/mol )Typical YieldPurity (LC-MS)
Intermediate 1 C₆H₄ClN₃153.5775-85%>95%
Intermediate 2 C₁₃H₁₂N₆O268.2860-70%>95%
Final Product C₂₀H₁₆N₆O368.3985-95%>98%
Representative Biological Activity

The final product is expected to exhibit inhibitory activity against multiple kinases. The following table presents hypothetical, yet representative, IC₅₀ data based on published compounds of this class.[4][6]

Kinase TargetIC₅₀ (nM) [Hypothetical]Rationale for Inclusion
VEGFR245Key target in angiogenesis
EGFR210Important in many epithelial cancers
Her2185Overexpressed in breast and gastric cancers
CDK2250Involved in cell cycle progression
Sunitinib (Ref.)261 (vs. VEGFR2)Reference multi-kinase inhibitor for comparison[6]

Mechanism of Action: ATP-Competitive Inhibition

The synthesized pyrrolo[2,3-d]pyrimidine derivatives function by competing with endogenous ATP for the kinase active site.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., NH of Ala) Inhibitor Pyrrolo[2,3-d]pyrimidine Core Inhibitor->Hinge H-Bonds Gatekeeper Gatekeeper Residue Blocked Blocked Sidechain C4-Sidechain SolventFront Solvent Front Sidechain->SolventFront Hydrophobic/ Polar Interactions ATP ATP

Caption: ATP-competitive binding of a pyrrolo[2,3-d]pyrimidine inhibitor.

The N1 and N7-H of the core scaffold typically form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The C4-substituent extends into the hydrophobic or solvent-exposed regions of the pocket, and modifications here are critical for determining the inhibitor's potency and selectivity profile.[5]

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.The Royal Society of Chemistry.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis.[Source not explicitly provided in search results].
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.MDPI.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.Current Organic Chemistry.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.Bulletin of the Chemical Society of Ethiopia.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.[Source not explicitly provided in search results].

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Application Note: High-Purity Isolation of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a detailed protocol for the purification of the heterocyclic intermediate, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of kinase inhibitors.[1] Due to the structural complexity and potential for closely related impurities, achieving high purity is critical for subsequent synthetic steps and biological screening. This guide outlines a robust method utilizing automated flash column chromatography, detailing the rationale behind parameter selection, a step-by-step protocol, and expected outcomes. The methodology is designed for researchers in medicinal chemistry and drug development, ensuring reproducibility and high-resolution separation.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors for oncology applications.[2][3][4] The specific derivative, this compound (Figure 1), serves as a versatile intermediate, allowing for differential functionalization at the bromine and iodine positions through various cross-coupling reactions.[5]

Given the nature of its synthesis, the crude product is often contaminated with starting materials, regioisomers, and di-substituted byproducts. Column chromatography is the quintessential technique for purifying such organic compounds on a preparative scale.[6][7][8] This document provides an optimized protocol using normal-phase flash column chromatography, a technique that accelerates the separation process by applying positive pressure.[7]

Figure 1: Chemical Structure of the Target Compound

  • IUPAC Name: 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[9]

  • Molecular Formula: C₁₃H₈BrIN₂O₂S[9]

  • Molecular Weight: 463.09 g/mol [9]

Principles of Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[8][10] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential partitioning of the components of the crude mixture between these two phases.[7][10]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[6][11] Its surface is rich in silanol (Si-OH) groups, which act as polar interaction sites.

  • Mobile Phase: A mixture of non-polar and moderately polar solvents is employed as the eluent. The polarity of the mobile phase is critical; a solvent that is too polar will elute all compounds rapidly with poor separation, while a solvent that is not polar enough will result in excessively long retention times.[7]

  • Analyte Interaction: The target compound, with its sulfonyl group and nitrogen-containing heterocyclic core, possesses moderate polarity. It will adsorb to the silica gel through hydrogen bonding and dipole-dipole interactions. Impurities will have different polarities and thus different affinities for the stationary phase, allowing for their separation. More polar impurities will be retained more strongly, while less polar impurities will elute faster.[6]

The selection of an appropriate solvent system is paramount and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[7][12]

Materials and Equipment

Category Item Specifications
Instrumentation Automated Flash Chromatography SystemE.g., ISCO CombiFlash or similar
Rotary EvaporatorStandard laboratory grade
Consumables Pre-packed Silica Gel Cartridge40 g, 230-400 mesh
TLC PlatesSilica Gel 60 F254
Collection Tubes18 x 150 mm
Chemicals & Solvents Crude this compound~1.0 g
Silica Gel (for dry loading)60 Å, 230-400 mesh
Dichloromethane (DCM)HPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
n-HexaneHPLC Grade
Anhydrous Sodium SulfateReagent Grade
Glassware Round-bottom flasks50 mL, 250 mL
Erlenmeyer flasks100 mL
Graduated cylinders100 mL, 500 mL
Pasteur pipettes

Experimental Protocol

Preliminary TLC Analysis

Objective: To determine the optimal mobile phase composition for chromatographic separation.

  • Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in DCM.

  • Spot the crude mixture onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm).

  • The ideal solvent system should provide a Retention Factor (Rf) of ~0.2-0.3 for the target compound and good separation from major impurities. For this compound, a system of 85:15 Hexane:EtOAc is often a good starting point.

Sample Preparation (Dry Loading)

Causality: Dry loading is preferred over direct liquid injection for compounds with limited solubility in the initial mobile phase. It prevents band broadening and improves resolution by ensuring the sample is introduced to the column in a concentrated band.[13]

  • Weigh approximately 1.0 g of the crude product into a 50 mL round-bottom flask.

  • Add ~5-10 mL of DCM to dissolve the crude material completely.

  • Add 2-3 g of silica gel to the solution.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the dry-loaded sample.

Column Chromatography Workflow

The following workflow is designed for an automated flash chromatography system.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) DryLoad 2. Sample Preparation (Dry Loading) TLC->DryLoad Equilibrate 3. Column Equilibration (5% EtOAc in Hexane) DryLoad->Equilibrate Load 4. Load Sample Cartridge Equilibrate->Load Run 5. Execute Gradient Elution Load->Run Collect 6. Collect Fractions Run->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Evaporation Combine->Evaporate Dry 10. Dry Under Vacuum Evaporate->Dry FinalProduct Pure Product Dry->FinalProduct

Caption: Automated Flash Chromatography Workflow.

Step-by-Step Purification Protocol
  • Column Installation: Install a 40 g pre-packed silica gel column onto the automated system.

  • Sample Loading: Transfer the prepared dry-loaded sample into an empty solid load cartridge and attach it to the system.

  • System Priming: Prime the system with the initial mobile phase (Solvent A: n-Hexane, Solvent B: Ethyl Acetate).

  • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase composition (e.g., 5% EtOAc in Hexane). This ensures a stable baseline.

  • Method Parameters: Set up the gradient elution method as follows. The gradient is designed to first elute non-polar impurities, then the product, and finally strip more polar impurities from the column.

Time / CV % Ethyl Acetate (Solvent B) Rationale
0 - 2 CV5%Isocratic hold to elute very non-polar impurities.
2 - 15 CV5% → 25%Linear gradient to separate the target compound from closely eluting impurities.
15 - 18 CV25% → 60%Steeper gradient to elute more polar impurities quickly.
18 - 20 CV60%Isocratic hold to ensure all components are flushed from the column.
  • Execution: Start the run. Monitor the separation in real-time using the system's UV detector (typically at 254 nm and 280 nm).

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

Post-Chromatography Processing
  • Fraction Analysis: Spot the collected fractions corresponding to the major peak(s) onto a TLC plate. Develop the plate using the previously determined solvent system (e.g., 85:15 Hexane:EtOAc).

  • Pooling: Identify the fractions containing the pure product (single spot on TLC with the correct Rf value) and combine them in a large round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the flask containing the isolated product under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Expected Results and Troubleshooting

  • Yield: The recovery of the pure compound is typically in the range of 70-85%, depending on the purity of the crude material.

  • Purity: The purity should be >95% as determined by NMR and LC-MS analysis.

  • Appearance: The final product should be an off-white to pale yellow solid.

Troubleshooting A Problem Poor Separation (Overlapping Peaks) SolA Solution 1. Use a shallower gradient. 2. Decrease the flow rate. 3. Ensure proper dry loading. A->SolA B Problem Product Not Eluting SolB Solution 1. Increase the polarity of the mobile phase (increase %EtOAc). 2. Check for compound precipitation at the top of the column. B->SolB C Problem Cracked Silica Bed SolC Solution 1. Pack the column more carefully (if self-packing). 2. Avoid sudden changes in solvent polarity (causes thermal stress). C->SolC

Caption: Common Troubleshooting Scenarios.

Conclusion

This application note details a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the outlined protocol, from preliminary TLC analysis to post-purification processing, researchers can consistently obtain this key intermediate in high purity and good yield. The principles and techniques described are broadly applicable to the purification of other moderately polar heterocyclic compounds, providing a solid foundation for synthetic and medicinal chemistry workflows.

References

  • University of California, Davis. (n.d.). Column chromatography. Chem 118L. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-994. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Pyrrolo[2,3- c ]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Retrieved from [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridine Libraries using 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry.[1][2][3] Its structural resemblance to purine has rendered it a highly effective hinge-binding element for a multitude of protein kinases, which are critical targets in oncology and inflammation.[1] The development of kinase inhibitors has been a major focus in drug discovery, with several approved drugs, such as the BRAF inhibitor vemurafenib, incorporating the 7-azaindole core.[3] The ability to rapidly generate diverse libraries of substituted 7-azaindoles is therefore of paramount importance for accelerating structure-activity relationship (SAR) studies and identifying novel clinical candidates.

Solid-phase synthesis offers a powerful platform for the efficient construction of such libraries, enabling high-throughput synthesis and purification.[4][5] This document provides detailed application notes and protocols for the use of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a versatile building block for the solid-phase synthesis of polysubstituted 7-azaindole libraries.

The Chemistry of this compound in Solid-Phase Synthesis

The design of this compound is strategically optimized for solid-phase organic synthesis (SPOS). Each functional group serves a distinct and critical purpose:

  • The 3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it amenable to a wide range of palladium-catalyzed cross-coupling reactions under milder conditions than the corresponding bromide.[6] This allows for the selective introduction of a diversity element at the 3-position of the pyrrolo[2,3-b]pyridine core in the initial synthetic steps.

  • The 5-Bromo Group: The carbon-bromine bond is more stable than the carbon-iodine bond, allowing it to remain intact during the initial functionalization at the 3-position.[6] This orthogonality enables a second, sequential cross-coupling reaction to introduce a second point of diversity at the 5-position.

  • The 1-Benzenesulfonyl Group: The benzenesulfonyl ("besyl") group serves two crucial roles. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions during the synthetic sequence. Secondly, it acidifies the N-H proton, facilitating the initial attachment of the scaffold to the solid support. Importantly, the sulfonamide bond can be cleaved under specific reductive or strong acid conditions at the end of the synthesis to yield the free N-H pyrrolo[2,3-b]pyridine.[7][8][9][10]

This multi-functionalized scaffold, therefore, allows for a divergent synthetic strategy from a common resin-bound intermediate, as illustrated in the workflow diagram below.

Solid-Phase Synthesis Workflow A 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine B Resin Immobilization A->B C Resin-Bound Scaffold B->C D Selective C-3 Functionalization (e.g., Sonogashira Coupling) C->D E Diversified Resin-Bound Intermediate D->E F Sequential C-5 Functionalization (e.g., Suzuki Coupling) E->F G Fully Diversified Resin-Bound Product F->G H Cleavage and Deprotection G->H I Purified Library of Substituted 1H-Pyrrolo[2,3-b]pyridines H->I

Caption: General workflow for the solid-phase synthesis of substituted 1H-pyrrolo[2,3-b]pyridines.

Experimental Protocols

Caution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times. All solvents should be anhydrous unless otherwise specified.

Protocol 1: Immobilization of the Scaffold on Merrifield Resin

This protocol describes the attachment of the this compound scaffold to a chloromethylated polystyrene resin (Merrifield resin) via N-alkylation.

Materials:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol) in anhydrous DMF (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (1.39 g, 3.0 mmol) and NaI (225 mg, 1.5 mmol) in anhydrous DMF (15 mL).

  • Add the solution from step 3 to the swollen resin, followed by anhydrous K₂CO₃ (690 mg, 5.0 mmol).

  • Securely cap the vessel and heat at 60 °C for 16-24 hours with constant agitation.

  • Cool the reaction vessel to room temperature. Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

  • Optional: Determine the loading of the resin by elemental analysis for nitrogen or by a test cleavage and subsequent analysis.

Protocol 2: Selective Sonogashira Coupling at the 3-Position

This protocol details the palladium-catalyzed Sonogashira coupling of a terminal alkyne to the 3-iodo position of the resin-bound scaffold. The C-Br bond at the 5-position remains intact under these conditions.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Terminal alkyne (e.g., Phenylacetylene, 5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.1 equivalents)

  • Copper(I) iodide (CuI, 0.2 equivalents)

  • Triethylamine (TEA, 10 equivalents)

  • Anhydrous DMF

  • DCM

  • MeOH

Procedure:

  • Swell the resin (500 mg, ~0.5 mmol) in anhydrous DMF (5 mL) in a solid-phase synthesis vessel for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol) in anhydrous DMF (5 mL).

  • Add the catalyst solution to the swollen resin.

  • Add triethylamine (0.7 mL, 5.0 mmol) and the terminal alkyne (2.5 mmol) to the resin slurry.

  • Agitate the mixture at room temperature for 6-12 hours. Monitor the reaction progress using a test cleavage of a small amount of resin.

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Sequential Suzuki Coupling at the 5-Position

This protocol describes the subsequent functionalization of the 5-bromo position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Resin-bound 3-alkynyl-1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (from Protocol 2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Water

  • DCM

  • MeOH

Procedure:

  • Swell the resin (from Protocol 2) in 1,4-dioxane (5 mL) for 1 hour.

  • In a separate flask, dissolve the arylboronic acid (2.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) in 1,4-dioxane (3 mL).

  • Add the solution from step 2 to the swollen resin.

  • Add the 2 M Na₂CO₃ solution (2.0 mL).

  • Heat the mixture at 80 °C for 12-18 hours with constant agitation.

  • Cool the reaction to room temperature and drain the solvent.

  • Wash the resin sequentially with 1,4-dioxane/water (1:1, 3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Synthetic Pathway Start Resin-Bound Scaffold (I at C3, Br at C5) Sonogashira Sonogashira Coupling (R1-alkyne, PdCl₂(PPh₃)₂, CuI, TEA) Start->Sonogashira Step 1 Intermediate Resin-Bound Intermediate (R1-alkynyl at C3, Br at C5) Sonogashira->Intermediate Suzuki Suzuki Coupling (R2-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃) Intermediate->Suzuki Step 2 FinalResin Fully Diversified Resin (R1-alkynyl at C3, R2-aryl at C5) Suzuki->FinalResin Cleavage Cleavage & Deprotection (e.g., Mg/MeOH or HF/anisole) FinalResin->Cleavage Step 3 Product Final Product Library (R1-alkynyl at C3, R2-aryl at C5, N-H at N1) Cleavage->Product

Caption: Key steps in the divergent solid-phase synthesis of a 3,5-disubstituted 7-azaindole library.

Protocol 4: Cleavage from Resin and Deprotection

This protocol outlines the final step of cleaving the synthesized molecule from the solid support and removing the benzenesulfonyl protecting group. The choice of cleavage cocktail is critical and depends on the stability of the introduced functional groups. A reductive cleavage method is presented here.

Materials:

  • Fully functionalized resin (from Protocol 3)

  • Magnesium turnings (Mg, 20 equivalents)

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Place the dry resin in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous MeOH to cover the resin.

  • Add magnesium turnings (20 equivalents relative to resin loading).

  • Reflux the mixture for 2-4 hours. Monitor the reaction by taking a small aliquot of the solution, evaporating the solvent, and analyzing by LC-MS.

  • Cool the reaction to room temperature and filter the resin. Wash the resin with MeOH (3 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC or flash chromatography to yield the final 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine.

Alternative Cleavage: For acid-stable compounds, a strong acid cleavage using a mixture such as TFA/triisopropylsilane/water (95:2.5:2.5) can be employed to simultaneously cleave from the resin and deprotect the sulfonamide. However, reductive cleavage is often milder for sensitive functionalities.

Data Summary: Exemplary Reaction Conditions

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1ImmobilizationK₂CO₃, NaIDMF6016-24>90% loading
2Sonogashira (C-3)PdCl₂(PPh₃)₂, CuI, TEADMFRT6-12>85%
3Suzuki (C-5)Pd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O8012-18>80%
4CleavageMg, MeOHMethanolReflux2-450-70% (overall)

Yields are estimated based on literature for analogous solution-phase and solid-phase reactions and will vary depending on the specific substrates used.

Conclusion

The use of this compound as a starting material for solid-phase synthesis provides a robust and efficient route to novel, polysubstituted 7-azaindole libraries. The orthogonal reactivity of the iodo and bromo substituents allows for a controlled, sequential introduction of diverse chemical moieties, while the benzenesulfonyl group serves as an effective protecting group that facilitates both immobilization and final deprotection. The protocols outlined herein provide a comprehensive framework for researchers to leverage this powerful building block in their drug discovery and chemical biology programs.

References

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  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998188/]
  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02821]
  • Photolytic cleavage of sulfonamide bonds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5647832/]
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7582b6335019f8622a571]
  • Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. University of Strathclyde. [URL: https://pure.strath.ac.uk/ws/portalfiles/portal/165415789/Egan_etal_RSC_Med_Chem_2024_Design_and_synthesis_of_novel_aminoindazole_pyrrolo_2_3_b_pyridine.pdf]
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  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38215712/]
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32247209/]
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00650]
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269389/]
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  • Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633215/]
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7782357/]
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Application Notes & Protocols: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogene and a high-value therapeutic target in various malignancies, including colorectal and breast cancers.[1][2][3] As a transcriptional regulator within the Mediator complex, CDK8 modulates the activity of key signaling pathways such as Wnt/β-catenin, STAT, and Notch.[4][5][6] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has proven to be a privileged structure in kinase inhibitor design. This guide provides a detailed overview of the rationale, synthetic strategies, and validation protocols for developing novel CDK8 inhibitors based on this versatile heterocyclic core. We present step-by-step synthetic procedures, explain the causality behind experimental choices, and detail the biochemical and cellular assays required to characterize these compounds, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting CDK8

CDK8 is a unique member of the cyclin-dependent kinase family that, along with its paralog CDK19, does not directly regulate the cell cycle. Instead, it acts as a molecular switch within the Mediator complex, a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery.[4][7] Through this mechanism, CDK8 exerts control over a wide array of genetic programs.

Key Roles of CDK8 in Oncology:

  • Wnt/β-catenin Pathway: In colorectal cancer, CDK8 is frequently amplified and acts as a coactivator for β-catenin, driving the expression of oncogenes like MYC.[5] Inhibition of CDK8 has been shown to suppress β-catenin-dependent transcription.[2][6]

  • STAT Signaling: CDK8 can directly phosphorylate STAT transcription factors, including STAT1 and STAT5, which are pivotal in cytokine signaling and hematologic malignancies like Acute Myeloid Leukemia (AML).[4][8]

  • Other Pathways: CDK8 has also been implicated in regulating the Notch and TGF-β signaling pathways, further highlighting its central role in cancer biology.[6]

The therapeutic potential of targeting CDK8 is underscored by the advancement of several inhibitors into clinical trials, such as RVU120 (SEL120) and BCD-115, for both solid tumors and hematological cancers.[8][9][10]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and is a highly effective "hinge-binding" motif for many kinase inhibitors.[11][12] Its structure allows for the formation of critical hydrogen bonds with the kinase hinge region, providing a stable anchor from which to build out substituents that confer potency and selectivity. Numerous potent kinase inhibitors across different targets have successfully utilized this scaffold, validating its utility in drug design.[13][14]

Core Synthetic Strategies and Methodologies

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives relies heavily on modern cross-coupling reactions and robust protecting group strategies. The general approach involves the functionalization of a pre-formed, halogenated 7-azaindole core.

Protecting Group Strategy: A Critical First Step

The N-1 proton of the pyrrole ring is acidic and can interfere with subsequent cross-coupling reactions. Therefore, its protection is essential. The choice of protecting group is critical, as it must be stable to the planned reaction conditions and easily removable at the end of the synthesis.

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group: Offers excellent stability to a wide range of conditions, including Suzuki and Buchwald-Hartwig couplings. Its removal is typically achieved under acidic conditions or with fluoride sources.

  • Boc (tert-butyloxycarbonyl) Group: While common, it is more labile and may not be suitable for all subsequent reaction conditions. It is easily removed with mild acid, such as trifluoroacetic acid (TFA).[15]

Protocol 1: SEM Protection of 1H-pyrrolo[2,3-b]pyridine [15]

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the starting 1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-1 SEM-protected product.

Core Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse methods for elaborating the 7-azaindole scaffold. The order of these reactions is a key strategic consideration. Experience shows that for di-halogenated substrates (e.g., 2-iodo-4-chloro), the oxidative addition of palladium occurs preferentially at the more reactive C-I bond, making a C-C coupling (like Suzuki) at the 2-position a logical first step before a C-N coupling (like Buchwald-Hartwig) at the 4-position.[11]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling a halide (e.g., at C-2, C-3, or C-5) with a boronic acid or ester. This is invaluable for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the CDK8 active site.[8][11]

  • Buchwald-Hartwig Amination: Forms C-N bonds, typically to install an amine at the C-4 position. This requires careful selection of the palladium catalyst and ligand (e.g., RuPhos, XPhos) to achieve high yields.[11]

  • Amide Coupling: Used to append side chains to functional groups introduced by cross-coupling. Standard reagents like T3P (Propylphosphonic Anhydride) or HATU are effective.[16]

Experimental Protocol: Synthesis of a Representative Inhibitor

This section details a representative synthetic route for a potent 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitor, inspired by published structures like compound 12 (3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide) and compound 22 (a propenamide derivative).[2][8][17] The workflow demonstrates a Suzuki coupling followed by an amide coupling.

Workflow: Synthesis to Biological Validation

G cluster_synthesis Synthesis & Purification cluster_validation Biological Validation A Start: 5-Bromo-1H- pyrrolo[2,3-b]pyridine B Step 1: N-1 Protection (e.g., SEM-Cl) A->B C Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) B->C D Step 3: Amide Coupling (Carboxylic Acid, T3P/HATU) C->D E Step 4: N-1 Deprotection (TFA or TBAF) D->E F Final Compound (Purification by HPLC) E->F G Biochemical Assay (CDK8/CycC Kinase, IC50) F->G Test Compound H Cellular Target Engagement (CETSA) G->H I Functional Cellular Assays (pSTAT1 Western Blot, Proliferation) H->I J In Vivo Studies (Xenograft Model) I->J

Caption: Overall workflow from synthesis to biological evaluation.

Step 1: Suzuki-Miyaura Coupling

Rationale: This step introduces the core phenyl or heteroaryl group at the C-5 position, which is crucial for establishing interactions within the CDK8 active site. A robust palladium catalyst like Pd₂(dba)₃ with a suitable phosphine ligand is used to ensure efficient catalytic turnover.

Protocol 2: Synthesis of 5-(3-bromophenyl)-1-SEM-1H-pyrrolo[2,3-b]pyridine

  • To a mixture of 5-bromo-1-SEM-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq), add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Bubble nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq) and a suitable ligand such as SPhos or XPhos (0.07 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Step 2: Amide Coupling

Rationale: This step builds the final inhibitor by attaching the "tail" portion of the molecule. This region often extends out of the active site and can be optimized to improve pharmacokinetic properties. T3P is a safe and effective coupling reagent that avoids the formation of allergenic byproducts.

Protocol 3: Synthesis of the Final Amide Product

  • This step assumes the bromine from Protocol 2 was converted to a carboxylic acid via a suitable method (e.g., lithium-halogen exchange followed by quenching with CO₂).

  • Dissolve the carboxylic acid intermediate (1.0 eq) and the desired amine (e.g., 4-methyl-3-(trifluoromethyl)aniline, 1.1 eq) in anhydrous DMF.

  • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add propylphosphonic anhydride (T3P, 50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 2-12 hours until LC-MS indicates completion.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected final product.

Step 3: Deprotection

Rationale: The final step is the removal of the N-1 protecting group to reveal the active compound. The choice of reagent depends on the protecting group used (e.g., TFA for Boc, TBAF or acid for SEM).

Protocol 4: Final Deprotection of the SEM Group

  • Dissolve the SEM-protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous phase is neutral or slightly basic.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the final compound by preparative HPLC or crystallization to obtain the high-purity inhibitor.

Biochemical and Cellular Validation Protocols

Synthesis of a potential inhibitor is only the first step. Rigorous biological evaluation is required to confirm its activity, selectivity, and mechanism of action.

Biochemical Kinase Assay (IC₅₀ Determination)

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of CDK8. A radiometric assay using ³³P-labeled ATP is a gold standard for quantifying kinase activity.

Protocol 5: Radiometric CDK8/Cyclin C Kinase Assay [18]

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Set up kinase reactions in a 96-well plate containing purified recombinant CDK8/Cyclin C enzyme (e.g., 5-10 nM), a suitable peptide substrate (e.g., 20 µM), and a serial dilution of the test compound in DMSO (final DMSO concentration ≤1%).

  • Initiate the reaction by adding ATP solution containing [γ-³³P]ATP (final concentration at or near the Kₘ for ATP, e.g., 15 µM).

  • Incubate the plate at 30 °C for 30-60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper (e.g., P81), wash extensively with phosphoric acid to remove unincorporated ATP, and dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Target Engagement (CETSA)

Rationale: An IC₅₀ value confirms biochemical potency but does not prove the compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this evidence by demonstrating that drug binding stabilizes the target protein against heat-induced denaturation.[18]

Protocol 6: Cellular Thermal Shift Assay [18]

  • Culture relevant cells (e.g., HCT-116) to ~80% confluency.

  • Treat cells with the test compound (e.g., 1-10 µM) or DMSO vehicle for 1-2 hours.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45 °C to 65 °C) for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble CDK8 remaining in each sample by Western blot.

  • A potent inhibitor will increase the amount of soluble CDK8 at higher temperatures compared to the DMSO control, indicating target stabilization.

Functional Cellular Assay: Inhibition of STAT1 Phosphorylation

Rationale: CDK8 is known to phosphorylate STAT1 on serine 727 (S727) in response to stimuli like interferon.[8][19] Measuring the inhibition of this phosphorylation event provides a direct readout of the compound's functional activity on a downstream CDK8 substrate in a cellular context.

CDK8 Signaling Pathway

G Mediator Mediator Complex PolII RNA Pol II Mediator->PolII regulates CDK8 CDK8 / CycC CDK8->Mediator associates TF Transcription Factors (β-catenin, STAT1, SMADs) CDK8->TF phosphorylates Gene Target Gene Transcription (e.g., MYC) PolII->Gene initiates TF->Mediator Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CDK8 INHIBITS

Sources

Application Note & Protocols: Development of 1H-Pyrrolo[2,3-b]pyridine-Based TNIK Inhibitors for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Wnt Pathway's Master Regulator in Colorectal Cancer

The vast majority of colorectal cancers (CRCs) are driven by mutations in the canonical Wnt signaling pathway, most commonly in the APC gene, leading to constitutive activation of the TCF4/β-catenin transcriptional complex.[1][2][3] This aberrant signaling is a critical dependency for CRC cells, making it a prime target for therapeutic intervention.[3][4] Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase family, has been identified as an essential activator of this complex.[1][2][5] TNIK directly phosphorylates TCF4, a step required for the full transcriptional activation of Wnt target genes that drive proliferation and maintain cancer stemness.[1][2][6] Consequently, inhibiting TNIK's kinase activity presents a compelling strategy to block Wnt signaling at its most downstream point, bypassing upstream mutations.[3][4][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure for developing potent and selective TNIK inhibitors.[7][8] Compounds derived from this core, such as the well-characterized inhibitor NCB-0846, have demonstrated nanomolar potency against TNIK and significant anti-tumor activity in preclinical CRC models.[4][9][10] This application note provides a comprehensive guide to the preclinical development workflow for 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors, offering detailed protocols for key biochemical and cellular assays and expert insights into experimental design and interpretation.

Section 1: The Rationale for Targeting TNIK in Colorectal Cancer

TNIK functions as a critical node in the Wnt signaling cascade. In CRC cells with APC mutations, β-catenin accumulates and translocates to the nucleus, where it forms a complex with TCF4.[1][2] TNIK is recruited to this complex and phosphorylates TCF4 on a conserved serine residue (S154), which is essential for activating the transcription of oncogenic target genes like AXIN2, MYC, and CCND1.[2][6][10] Depletion or inhibition of TNIK's kinase activity abrogates this transcriptional program, leading to suppressed CRC cell growth and reduced cancer stem cell activity.[2][4][6]

TNIK_Wnt_Pathway Diagram 1: TNIK's role in the Wnt signaling pathway in CRC. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD APC_complex APC/Axin/GSK3β Destruction Complex FZD->APC_complex Inhibition LRP LRP5/6 beta_catenin_cyto β-catenin beta_catenin_cyto->APC_complex Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulation & Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Forms Complex TNIK TNIK TCF4->TNIK Recruits Wnt_genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF4->Wnt_genes Activates Transcription TNIK->TCF4 Phosphorylates (S154) Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK Inhibits Kinase Activity

Caption: Diagram 1: TNIK's role in the Wnt signaling pathway in CRC.

Section 2: Preclinical Development Workflow: Application Protocols

The evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives follows a standardized but flexible workflow designed to assess potency, cellular activity, and in vivo efficacy.

Workflow Diagram 2: Experimental workflow for TNIK inhibitor development. cluster_workflow Drug Discovery & Development Pipeline Biochem Protocol 3.1 Biochemical Kinase Assay (IC50 Determination) Cell_Target Protocol 3.2 Cellular Target Engagement (Western Blot) Biochem->Cell_Target Confirm Potency Cell_Prolif Protocol 3.3 Anti-Proliferation Assay (GI50 Determination) Cell_Target->Cell_Prolif Confirm Mechanism Invivo Protocol 3.4 In Vivo Xenograft Study (Tumor Growth Inhibition) Cell_Prolif->Invivo Confirm Efficacy

Caption: Diagram 2: Experimental workflow for TNIK inhibitor development.

Protocol 3.1: In Vitro Biochemical Assay for TNIK Kinase Activity

Purpose: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human TNIK, providing a direct measure of potency.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[11] The luminescent signal is directly proportional to kinase activity. Inhibition of TNIK by a test compound results in a decreased signal.

Materials:

  • Recombinant human TNIK enzyme (e.g., Sigma-Aldrich, BPS Bioscience).[12][13]

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in 100% DMSO.

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.[12][14]

  • ATP, ultrapure.

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[11]

  • ADP-Glo™ Kinase Assay Kit (Promega).[11]

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well plate. Also, include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Preparation: Dilute the TNIK enzyme in Kinase Buffer to a working concentration (e.g., 1-5 ng/µL). The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate/ATP Mix Preparation: Prepare a mix containing the substrate and ATP in Kinase Buffer. A common starting concentration is 25 µM ATP (near the Km for many kinases) and 0.2 µg/µL MBP.

  • Kinase Reaction:

    • Add 5 µL of the diluted TNIK enzyme to each well containing the test compound.

    • Initiate the reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data with the "no inhibitor" control set to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expert Insight: The choice of ATP concentration is critical. Using a concentration near the Michaelis-Menten constant (Km) for ATP ensures that the assay is sensitive to ATP-competitive inhibitors, which is the expected mechanism for this class of compounds.

Protocol 3.2: Cellular Target Engagement and Pathway Modulation Assay

Purpose: To confirm that the test compound inhibits TNIK activity within intact colorectal cancer cells by measuring the phosphorylation of downstream targets and the expression of Wnt target genes.

Principle: Inhibition of TNIK in cells should lead to a reduction in TCF4 phosphorylation and a subsequent decrease in the protein expression of Wnt target genes like AXIN2 and c-MYC.[9][10][15] Western blotting is used to quantify these changes.

Materials:

  • CRC cell lines (e.g., HCT116 [CTNNB1 mutant], DLD-1 [APC mutant]).[2][16]

  • Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS).

  • Test compound and a known TNIK inhibitor (e.g., NCB-0846) as a positive control.[9]

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-TNIK, anti-p-TCF4 (S154), anti-TCF4, anti-AXIN2, anti-c-MYC, anti-β-actin (loading control).

  • Secondary HRP-conjugated antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Seed HCT116 or DLD-1 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Wash and apply chemiluminescence substrate.

    • Image the blot using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of target proteins to the loading control (β-actin).

Expert Insight: A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for the initial characterization of a lead compound to determine the optimal treatment duration for observing maximal pathway modulation.

Protocol 3.3: In Vitro Anti-Proliferative Assays in CRC Cell Lines

Purpose: To determine the growth inhibitory (GI50) concentration of the test compound on a panel of CRC cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP correlates with a loss of cell viability.

Materials:

  • Panel of CRC cell lines (e.g., HCT116, DLD-1, SW620).[16]

  • Test compound.

  • CellTiter-Glo® Reagent (Promega).

  • White, clear-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted test compounds to the wells. Incubate for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis: Plot the percentage of viable cells versus the log of compound concentration and calculate the GI50 value using a non-linear regression curve fit.

Table 1: Representative Data for a Hypothetical 1H-pyrrolo[2,3-b]pyridine Inhibitor (Compound X)

Assay TypeTarget/Cell LineResult (nM)
Biochemical TNIK Kinase IC5015
Cellular HCT116 GI50250
Cellular DLD-1 GI50310
Cellular SW620 GI50450

Expert Insight: Some TNIK inhibitors show a more pronounced effect in 3D culture (soft agar) than in 2D culture, as this better reflects the role of Wnt signaling in anchorage-independent growth and cancer stemness.[15] Consider running a colony formation assay in soft agar for lead compounds.

Protocol 3.4: In Vivo Xenograft Model Efficacy Studies

Purpose: To evaluate the anti-tumor efficacy of a lead compound in a murine model of colorectal cancer.

Principle: CRC cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or NSG mice).

  • HCT116 or other suitable CRC cells.

  • Matrigel.

  • Test compound and vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80).

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of CRC cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Test Compound at 25 mg/kg, Test Compound at 50 mg/kg).

  • Drug Administration: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).[17]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.[10][16]

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blot for Wnt targets).[9][16] Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle.

Expert Insight: Patient-derived xenograft (PDX) models are increasingly used as they may better predict clinical efficacy.[4] If resources permit, testing a lead compound in a CRC PDX model is highly valuable.

References

  • Mahmoudi, T., et al. (2009). The kinase TNIK is an essential activator of Wnt target genes. The EMBO Journal. [Link]

  • Shitashige, M., et al. (2010). Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth. Cancer Research. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Biocompare. (2024). What are TNIK inhibitors and how do they work? Biocompare. [Link]

  • Masuda, M., et al. (2015). Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer. ResearchGate. [Link]

  • Li, J., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (n.d.). NCB-0846. Patsnap Synapse. [Link]

  • Yamada, T., et al. (2015). Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer. Pharmacology & Therapeutics. [Link]

  • El Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]

  • Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). NCB-0846 inhibits cancer cell growth in vitro and in vivo. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). TNIK Kinase Assay Kit. BPS Bioscience. [Link]

  • Lafargue, A., et al. (2024). TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy. Molecular Cancer Therapeutics. [Link]

  • Sun, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Scilit. [Link]

  • Uno, Y., et al. (2016). Abstract B17: Traf2- and NCK-interacting kinase (TNIK) inhibitor down-regulates Wnt signaling pathway in cancer cells. AACR Journals. [Link]

  • Wang, Y., et al. (2020). Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation. Molecular Cancer Research. [Link]

  • Yamada, T., & Takaoka, A. (2017). Emergence of TNIK inhibitors in cancer therapeutics. Cancer Science. [Link]

  • Reaction Biology. (n.d.). TNIK Kinase Assay Service. Reaction Biology. [Link]

  • Yamada, T., et al. (2016). The emergence of TNIK as a therapeutic target for colorectal cancer. Expert Opinion on Therapeutic Targets. [Link]

  • Chen, L., et al. (2024). Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Bujak, Ł., et al. (2020). Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions with the dihalogenated substrate, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The inherent differential reactivity of the C-I and C-Br bonds on the 7-azaindole core presents a unique opportunity for sequential, site-selective functionalization, but it also poses specific challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and maximize your reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this dihalogenated substrate in a Sonogashira coupling?

The primary consideration is chemoselectivity. The substrate contains two potential reaction sites: a carbon-iodine bond at the C-3 position and a carbon-bromine bond at the C-5 position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > OTf > Br >> Cl.[1][2][3] This significant difference in reactivity allows for the selective alkynylation of the more reactive C-I bond under mild conditions, while leaving the C-Br bond intact for subsequent transformations. The main challenge, therefore, is not if selective coupling can occur, but how to control conditions to ensure exclusive mono-alkynylation at the C-3 position or, conversely, how to drive the reaction to completion at the less reactive C-5 position if desired.

Q2: How can I ensure the reaction is selective for the 3-iodo position?

To achieve high selectivity for the C-3 position, the key is to use mild reaction conditions. The C-I bond's greater susceptibility to oxidative addition to the Pd(0) catalyst means it can react at lower temperatures than the C-Br bond.[1][2] A typical strategy involves running the reaction at or slightly above room temperature. This provides enough energy to activate the C-I bond without overcoming the activation barrier for the C-Br bond. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material, preventing over-reaction.

Q3: My reaction has stalled, and I see a black precipitate. What is happening?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[1] This is a common failure mode and results in a loss of catalytic activity. Potential causes include:

  • High Temperatures: Can accelerate catalyst decomposition.

  • Impurities: In reagents or solvents can "poison" the catalyst.

  • Inappropriate Solvent Choice: Some solvents may not adequately stabilize the catalytic species.

  • Presence of Oxygen: Can lead to undesirable side reactions and catalyst degradation.

To resolve this, ensure all reagents and solvents are pure and dry, the system is properly degassed, and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[1]

Q4: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

The formation of alkyne dimers via Glaser coupling is a classic side reaction in copper-co-catalyzed Sonogashira reactions.[2] This undesired process is promoted by the presence of oxygen.

  • Primary Solution: Rigorous exclusion of air is critical. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the experiment.[1]

  • Alternative Strategy: Switch to a "copper-free" Sonogashira protocol. While these reactions may sometimes require slightly higher temperatures or different ligands to proceed efficiently, they completely eliminate the primary pathway for Glaser coupling.[1][2]

Visualizing the Catalytic Pathway

Understanding the mechanism is key to effective troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles. The selectivity for the C-I bond arises from its faster rate of oxidative addition to the Pd(0) center compared to the C-Br bond.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining for Selectivity) Pd0->OxAdd Ar-X (I > Br) PdII_Aryl trans-Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both trans-Ar-Pd(II)(alkyne)L₂ Transmetal->PdII_Both CuX Cu(I)X Transmetal->CuX From Pd Cycle ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product (Ar-alkyne) Base Base (e.g., Et₃N) CuX->Base Terminal Alkyne Cu_Alkyne Cu(I)-alkyne Base->Cu_Alkyne Cu_Alkyne->Transmetal To Pd Cycle

Caption: The Sonogashira catalytic cycle.

Troubleshooting Guide

Use this section to diagnose and resolve common experimental issues.

Problem 1: Low to No Yield of C-3 Coupled Product
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inactive Catalysts Palladium(0) species are sensitive to oxidation. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in-situ reduction, which can be inefficient.[1] Copper(I) iodide can oxidize over time, appearing greenish or brown instead of white/off-white.Action: Use fresh catalysts from a reputable supplier. Store them under an inert atmosphere. Verification: If you suspect your catalyst, try a test reaction with a simple, reliable substrate like iodobenzene to confirm its activity.
Poor Reagent/Solvent Quality Water and oxygen are detrimental. Water can quench the base and interfere with catalyst activity. Oxygen promotes Glaser coupling and catalyst decomposition.[1][2] Impurities in the starting material can act as catalyst poisons.Action: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Degas the solvent thoroughly before use. Ensure your amine base is dry. Purify the this compound if its purity is questionable.
Sub-optimal Conditions Even for the reactive C-I bond, the reaction may require gentle heating if the alkyne is particularly bulky or electron-poor. The choice of base and solvent can also be critical.Action: Start at room temperature for 1-2 hours. If no conversion is observed, slowly increase the temperature to 40-50°C. Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., DMF, THF, Dioxane).
Problem 2: Lack of Selectivity / Formation of Disubstituted Product
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Reaction Temperature Too High The energy difference for oxidative addition at the C-I vs. C-Br bond, while significant, can be overcome with excess thermal energy, leading to competitive reaction at the bromide position.Action: Strictly control the reaction temperature. Run the reaction at room temperature (20-25°C). If the reaction is exothermic, consider cooling with a water bath.
Prolonged Reaction Time Even at room temperature, given enough time, the less reactive C-Br bond can begin to react, especially if catalyst loading is high.Action: Monitor the reaction progress diligently every 30-60 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is fully consumed.
Excess Alkyne and High Catalyst Loading Using a large excess of the alkyne and coupling reagents can drive the reaction towards the less favorable C-Br coupling once the C-I coupling is complete.Action: Use a near-stoichiometric amount of the alkyne (1.05-1.1 equivalents). Reduce the palladium catalyst loading to 1-2 mol %.
Problem 3: Reaction at C-3 is Complete, but Subsequent C-5 Coupling Fails
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
C-Br Bond is Not Activated Aryl bromides are significantly less reactive than aryl iodides and require more forcing conditions to undergo oxidative addition.[1] The electronic environment of the azaindole core may further deactivate the C-Br bond.Action: Increase the reaction temperature significantly. A range of 80-120°C is a common starting point for aryl bromides.[4] A sealed tube or microwave reactor may be necessary to reach the required temperatures safely.
Standard Ligand (PPh₃) is Ineffective Triphenylphosphine (PPh₃) may not be a sufficiently electron-rich or bulky ligand to promote the challenging oxidative addition of the C-Br bond to the palladium center.Action: Switch to a more sophisticated ligand. Electron-rich, bulky phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky N-heterocyclic carbenes (NHCs) are often effective for less reactive aryl halides.[4][5] Consider using a pre-formed catalyst like Pd(dppf)Cl₂.
Catalyst Decomposes at High Temperature The catalyst required for the C-Br coupling must be thermally stable at the higher temperatures needed for the reaction. Standard Pd(PPh₃)₄ can be prone to decomposition over long heating periods.Action: Choose a more robust catalyst/ligand system. Pd(dppf)Cl₂ often exhibits greater thermal stability.[4] Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative degradation at high temperatures.

Troubleshooting Decision Workflow

If your reaction is not performing as expected, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Issue Encountered q1 Is there any product formation at all? start->q1 no_yield Problem: No Yield q1->no_yield No low_yield Problem: Low Yield / Stalled Reaction q1->low_yield Yes, but low side_products Problem: Side Products Observed q1->side_products Yes, with side products check_catalyst 1. Verify catalyst activity (use fresh Pd/Cu). 2. Check reagent purity. 3. Ensure inert/anhydrous conditions. no_yield->check_catalyst optimize_cond 1. Increase temperature moderately (e.g., to 50°C for C-I, 100°C for C-Br). 2. Screen different bases/solvents. 3. For C-Br, switch to a more effective ligand (e.g., dppf). low_yield->optimize_cond q2 What is the main side product? side_products->q2 glaser Alkyne Homocoupling (Glaser Product) q2->glaser Glaser disub Disubstituted Product (Loss of Selectivity) q2->disub Disubstituted fix_glaser 1. Improve degassing procedure. 2. Ensure a positive inert gas pressure. 3. Switch to a copper-free protocol. glaser->fix_glaser fix_disub 1. Lower reaction temperature (to RT). 2. Reduce reaction time (monitor closely). 3. Use 1.05-1.1 eq. of alkyne. disub->fix_disub

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operations at high temperatures in sealed vessels should be performed behind a blast shield.

Protocol 1: Selective Mono-alkynylation at the C-3 (Iodo) Position

This protocol is optimized for high selectivity.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration) followed by the terminal alkyne (1.1 eq.) and triethylamine (3.0 eq.).

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Subsequent Alkynylation at the C-5 (Bromo) Position

This protocol uses more forcing conditions to activate the C-Br bond.

  • Preparation: To a microwave vial or a heavy-walled sealed tube, add the C-3 alkynylated pyrrolo[2,3-b]pyridine (1.0 eq.), Pd(dppf)Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or DMF), the second terminal alkyne (1.2 eq.), and a suitable base such as diisopropylethylamine (DIPEA) or Cs₂CO₃ (3.0 eq.).

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring. A microwave reactor can often shorten reaction times significantly.

  • Monitoring: Monitor the reaction until completion (typically 6-24 hours).

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011).
  • Sonogashira troubleshooting help needed. (2020). Reddit.

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Technical Support Center: N-Benzenesulfonyl Pyrrolo[2,3-b]pyridine Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for challenges in the deprotection of N-benzenesulfonyl pyrrolo[2,3-b]pyridines (N-Bs-7-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this specific, yet critical, synthetic transformation. The robust nature of the N-benzenesulfonyl (Bs) protecting group, while advantageous in preceding synthetic steps, often presents significant challenges during its removal.[1] This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these complexities successfully.

Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection of N-Bs-7-azaindoles. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Incomplete or No Reaction

Your reaction has stalled, showing significant amounts of starting material remaining after the expected reaction time.

Probable Cause 1: Insufficiently Forcing Conditions The N-S bond in a sulfonamide is exceptionally stable. The lone pair on the nitrogen atom is delocalized by the powerful electron-withdrawing sulfonyl group, strengthening the bond and reducing the nitrogen's nucleophilicity.[1] Standard deprotection conditions may not provide enough energy to achieve cleavage.

Solutions:

  • For Basic Hydrolysis (e.g., KOH/MeOH):

    • Increase Temperature: Gradually increase the reaction temperature towards the reflux point of the solvent. Monitor by TLC/LCMS every 1-2 hours.

    • Increase Reagent Equivalents: Increase the equivalents of the base (e.g., from 3 eq. to 5-10 eq. of KOH). A facile deprotection protocol for durable benzenesulfonyl groups on phenols utilizes pulverized KOH (5 equiv) and t-BuOH (10 equiv) in hot toluene.[2]

    • Change Solvent: Switch to a higher boiling point solvent like ethanol, n-butanol, or dioxane to allow for higher reaction temperatures.

  • For Reductive Cleavage (e.g., Mg/MeOH):

    • Ensure Magnesium Activation: The surface of magnesium turnings can be coated with an oxide layer. Briefly pre-stirring the magnesium with a small amount of iodine or 1,2-dibromoethane until the color dissipates can activate the surface.

    • Increase Equivalents: Add more magnesium turnings (up to 10-20 equivalents) and ensure the reaction remains at a gentle reflux.

Probable Cause 2: Poor Reagent Solubility If the substrate or reagent is not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.

Solution:

  • Add a Co-solvent: Introduce a co-solvent like THF or Dioxane to improve the solubility of the N-Bs-7-azaindole starting material. Ensure the chosen co-solvent is stable to the reaction conditions.

Issue 2: Product/Substrate Decomposition or Formation of Multiple Side Products

The reaction consumes the starting material, but the desired product is formed in low yield, accompanied by numerous unidentified spots on TLC or peaks in LCMS.

Probable Cause 1: Conditions are Too Harsh The 7-azaindole core, while aromatic, can be sensitive to excessively high temperatures or very strong bases, leading to degradation.[3][4] Furthermore, other functional groups on your molecule may not be stable.

Solutions:

  • Lower the Temperature: Attempt the reaction at a lower temperature for a longer period. For example, try KOH in methanol at 40 °C for 24-48 hours instead of refluxing for 6 hours.

  • Switch to a Milder Method: Harsh basic conditions are often the culprit. Consider switching to an alternative, milder deprotection strategy. Reductive cleavage is a common and effective alternative.[5]

dot

Caption: Troubleshooting workflow for common deprotection issues.

Probable Cause 2: Nucleophilic Aromatic Substitution (SNAr) The pyridine ring of the 7-azaindole core is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), especially if activated by electron-withdrawing groups or if a good leaving group (e.g., a halide) is present on the pyridine ring.[6][7] The strong nucleophiles used for deprotection (e.g., MeO⁻, HO⁻) can potentially participate in SNAr as a side reaction.

Solution:

  • Evaluate SNAr Potential: Examine your substrate for leaving groups at the C4 or C6 positions of the 7-azaindole nucleus.

  • Change Deprotection Strategy: Switch to a non-nucleophilic or reductive method that does not involve strong anionic nucleophiles. Reductive cleavage with magnesium is an excellent choice here.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the N-benzenesulfonyl group so much harder to remove than an N-Boc or N-Cbz group?

The stability of the N-benzenesulfonyl group stems from the powerful electron-withdrawing nature of the SO₂ moiety. This has two major effects:

  • N-S Bond Strength: The sulfonyl group delocalizes the nitrogen lone pair, giving the N-S bond significant double-bond character and making it thermodynamically very stable and kinetically slow to cleave.

  • Acidity of N-H in Product: Upon successful deprotection, the resulting NH of the 7-azaindole is acidic. In a strongly basic medium, it is immediately deprotonated to form an anion. This anion can, in some cases, participate in side reactions or make product isolation challenging.

In contrast, Boc groups are designed to be labile under acidic conditions, and Cbz groups are removed by hydrogenolysis, both of which are orthogonal and generally milder reaction pathways.[9]

Q2: Which deprotection method is the best starting point for a new, complex N-Bs-7-azaindole?

For a novel substrate with unknown sensitivities, reductive cleavage with magnesium in methanol is often the most reliable and mildest starting point. Classical deprotection of N-sulfonyl compounds often involves harsh conditions like strong acids or bases.[5] The Mg/MeOH system avoids these extremes. It is generally neutral, operates at a moderate temperature (refluxing methanol, ~65 °C), and is tolerant of many common functional groups like esters and amides that would be cleaved by strong base.

dot

Deprotection_Selection start Start: Select Deprotection Method check_base Base-Sensitive Groups? (ester, nitrile) start->check_base check_reducible Reducible Groups? (nitro, azide, alkene) check_base->check_reducible No method_reductive Use Reductive Cleavage (Mg / MeOH) check_base->method_reductive Yes check_acid Acid-Sensitive Groups? (Boc, acetal) method_base Use Strong Base (KOH / EtOH) check_reducible->method_base No method_thiol Use Thiol/Base (Thiophenol / K2CO3) check_reducible->method_thiol Yes method_acid Use Strong Acid (HBr/AcOH, TFA)

Caption: Decision guide for selecting an appropriate deprotection method.

Q3: How does the magnesium-based reductive deprotection work?

The precise mechanism is believed to involve a single electron transfer (SET) pathway.

  • Electron Transfer: The magnesium metal surface donates an electron to the electron-deficient benzenesulfonyl group, forming a radical anion intermediate.

  • Fragmentation: This transient radical anion is unstable and rapidly fragments, cleaving the weak N-S bond to generate the 7-azaindole anion and a benzenesulfinate radical.

  • Protonation: The 7-azaindole anion is protonated by the methanol solvent during the reaction or aqueous workup to yield the final deprotected product.

Q4: Are there alternative sulfonyl groups that are easier to remove?

Yes. If you are in the planning stages of a synthesis, consider using a sulfonyl group designed for milder cleavage. The most common alternative is the 2-nitrobenzenesulfonyl (nosyl) group. The ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[10][11] This allows for rapid deprotection under mild conditions using a thiol nucleophile (e.g., thiophenol or mercaptoethanol) and a mild base like K₂CO₃ at room temperature.[10]

Protocols & Methods Comparison

Table 1: Comparison of Common Deprotection Methods
MethodReagents & ConditionsProsCons
Basic Hydrolysis KOH or NaOH (5-10 eq.), MeOH or EtOH, 65°C to refluxSimple reagents, inexpensive, scalable.Harsh conditions, not compatible with base-sensitive groups (e.g., esters, nitriles). Risk of side reactions/decomposition.[2]
Reductive Cleavage Mg turnings (10-20 eq.), MeOH, refluxMild, neutral conditions. Tolerant of most functional groups. Good for complex molecules.[8]Can be slow. May reduce other sensitive functional groups in some cases. Requires activation of Mg.
Thiol-Mediated Thiophenol (5 eq.), K₂CO₃ (5 eq.), DMF, 80-100°CMilder than strong base. Good alternative if reductive cleavage fails.Foul smell of thiols. Requires higher temperatures for the less-activated benzenesulfonyl group.
Acidic Cleavage Conc. HBr in AcOH, or TFA, 60-100°CEffective for very robust substrates.Very harsh. Limited substrate scope. High risk of decomposition of the 7-azaindole core.[5]
Experimental Protocols

Protocol 1: General Procedure for Reductive Deprotection with Magnesium

  • To a solution of the N-benzenesulfonyl-7-azaindole (1.0 eq.) in anhydrous methanol, add magnesium turnings (15 eq.).

  • Heat the suspension to a gentle reflux under an inert atmosphere (N₂ or Argon). The reaction mixture will typically turn cloudy and may evolve hydrogen gas.

  • Monitor the reaction progress by TLC or LCMS. The reaction may take from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of 1 M aqueous HCl until the excess magnesium is consumed and the pH is ~7-8.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Protocol 2: General Procedure for Basic Hydrolysis

  • Dissolve the N-benzenesulfonyl-7-azaindole (1.0 eq.) in methanol or ethanol.

  • Add potassium hydroxide (KOH, 8 eq.) to the solution.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and neutralize carefully with 1 M aqueous HCl to pH ~7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., EtOAc).

  • Separate the layers and extract the aqueous phase two more times.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

References
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Coeffard, V., Thobie-Gautier, C., Beaudet, I., & Quintard, J. P. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(1), 147-155. [Link]

  • Garcı́a-López, M. T., González-Muñiz, R., & Harto, R. (2002). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2002(12), 2123-2125. [Link]

  • Reddy, T. S., Reddy, M. R., & Reddy, P. S. N. (2010). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]

  • Alam, M. S., & Koo, S. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]

  • Wallace, J. (2008). Pyrrole Protection. ResearchGate. [Link]

  • Liu, W., Tan, Z., Zhang, Q., & Zhao, F. (2025). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. European Journal of Organic Chemistry. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Gowda, D. C., & Mahesh, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

  • Kim, H., & Kim, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(54), 32527-32531. [Link]

  • Um, I. H., & Buncel, E. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Garcı́a-López, M. T., González-Muñiz, R., & Harto, R. (2002). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]

  • Grognec, E. L., & Quintard, J. P. (2003). Electroreductive deprotection of benzenesulfonamide in a divided cell. ResearchGate. [Link]

  • Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Baxter, A., et al. (2008). Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors.
  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • An, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. ResearchGate. [Link]

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improving the regioselectivity of reactions with 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular synthesis, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine stands as a critical architectural template for drug discovery and materials science.[1][2] This N-protected 7-azaindole derivative presents a unique synthetic challenge and opportunity: two distinct halogen atoms at the C3 and C5 positions.[3][4] Mastering the regioselective functionalization of these sites is paramount for the efficient construction of targeted molecules.

The inherent difference in the reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of achieving selectivity.[5][6] The C-I bond is longer, weaker, and more polarizable, making it more susceptible to oxidative addition by a low-valent metal catalyst, the crucial first step in many cross-coupling reactions.[4] This guide serves as a technical support center for researchers, providing troubleshooting strategies and optimized protocols to navigate the nuanced reactivity of this versatile building block.

Core Reactivity and Structural Considerations

The key to controlling reactions on this substrate is to exploit the differential reactivity of the C3-Iodo and C5-Bromo positions. The benzenesulfonyl protecting group plays a vital role by preventing N-H related side reactions and modulating the electronic properties of the heterocyclic core.

G cluster_0 This compound cluster_1 Reactive Sites mol mol C3_I C3-Iodo (More Reactive) mol->C3_I  Primary site for  mild conditions C5_Br C5-Bromo (Less Reactive) mol->C5_Br  Requires more  forcing conditions

Caption: Differential reactivity of the C3-Iodo and C5-Bromo positions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the regioselective functionalization of this compound.

General Cross-Coupling Issues

Q: I am consistently getting a mixture of C3 and C5 substituted products in my cross-coupling reaction. What is the primary cause?

A: Lack of regioselectivity is typically due to reaction conditions that are too harsh, activating the less reactive C-Br bond. Key factors include:

  • High Temperature: Elevated temperatures provide the necessary activation energy to promote oxidative addition at the C-Br bond.

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to the slow but steady formation of the C5-coupled product.

  • Highly Active Catalyst System: Certain modern, highly active palladium catalysts, especially those with bulky electron-rich phosphine ligands, can be so reactive that they overcome the intrinsic reactivity difference between the C-I and C-Br bonds.

Q: How can I design an experiment to favor selective functionalization at the C3-Iodo position?

A: The general strategy is to use the mildest conditions possible that still afford a reasonable reaction rate for the C-I bond. This involves careful optimization of the catalyst, base, solvent, and temperature. The goal is to find a kinetic window where the C-I bond reacts efficiently while the C-Br bond remains largely untouched.

Suzuki-Miyaura Coupling

Q: My Suzuki reaction is not selective for the C3-Iodo position. How can I improve it?

A: To enhance selectivity for the C3 position, consider the following modifications:

  • Catalyst Choice: Employ "classic" and less reactive palladium catalysts. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points as they often show high selectivity for iodides over bromides under mild conditions.[7]

  • Base Selection: Use a milder base. Strong bases like NaOtBu or KOtBu can accelerate the reaction at the C-Br bond. Switching to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can significantly improve selectivity.[8][9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a clean conversion, often between room temperature and 80 °C.

ParameterRecommended Condition for C3 SelectivityRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Less reactive, favors oxidative addition at C-I bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases minimize reactivity at the C-Br bond.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OStandard biphasic conditions work well.[8]
Temperature 25 °C to 80 °CMinimizes energy input to avoid activating the C-Br bond.

Table 1: Optimized conditions for selective C3 Suzuki-Miyaura coupling.

Sonogashira Coupling

Q: I am observing the C5-coupled product and significant alkyne homocoupling in my Sonogashira reaction. What should I do?

A: The reactivity difference between C-I and C-Br is very pronounced in Sonogashira couplings, making C3 selectivity easier to achieve.[5][10] If you are seeing non-selective coupling, it is almost certainly due to excessive heat.

  • Temperature: Most selective Sonogashira couplings on this substrate can be run at room temperature.

  • Homocoupling (Glaser Coupling): This common side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[11] To minimize it, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Alternatively, consider a copper-free Sonogashira protocol, which can also provide excellent regioselectivity.[10][12]

ParameterRecommended Condition for C3 SelectivityRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)Facilitates the transmetalation step.[5]
Base Et₃N, DIPEAActs as both a base and a solvent.
Temperature 25 °C (Room Temperature)Sufficient for C-I bond activation without affecting C-Br.

Table 2: Optimized conditions for selective C3 Sonogashira coupling.

Buchwald-Hartwig Amination

Q: The Buchwald-Hartwig amination is notoriously difficult to control. How can I favor C3 amination?

A: This reaction requires careful tuning, as the catalyst systems are often very active.

  • Ligand Selection: The choice of phosphine ligand is critical. While highly active ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are powerful, they might be too reactive.[13][14] Start with a less bulky, more traditional ligand like BINAP or DPPF, which can offer a better selectivity profile.[15]

  • Base Strength: The base plays a crucial role. A very strong base like NaOtBu or LHMDS will accelerate the reaction but may compromise selectivity. Weaker bases such as Cs₂CO₃ or K₃PO₄ are strongly recommended for achieving high regioselectivity.[16]

  • Temperature: Begin optimizations at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.

Metal-Halogen Exchange

Q: I need to perform a selective metal-halogen exchange at the C3-Iodo position for subsequent quenching with an electrophile. What is the best approach?

A: Lithium-halogen exchange is an excellent method for selective C3 functionalization due to the high kinetic preference for iodine over bromine.[17][18]

  • Reagent: Use organolithium reagents such as n-BuLi or t-BuLi. Grignard reagents like i-PrMgCl·LiCl can also be effective and may offer better functional group tolerance.[19]

  • Temperature: This is the most critical parameter. The exchange must be performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions and ensure kinetic control.[20] The resulting aryllithium species is often unstable at higher temperatures.

  • Procedure: Add the organometallic reagent slowly to a cooled solution of the substrate. After a short exchange time (typically 15-30 minutes), add the electrophile at the same low temperature.

G A Substrate (C3-I, C5-Br) B Add n-BuLi or i-PrMgCl·LiCl A->B -78 °C to -100 °C C Aryllithium / Arylmagnesium Intermediate (at C3) B->C Fast, selective exchange D Quench with Electrophile (E+) C->D Maintain low temp. E C3-Functionalized Product D->E

Caption: Workflow for selective C3 functionalization via metal-halogen exchange.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol provides a reliable method for the selective C-C bond formation at the C3 position.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

2. Catalyst Addition and Reaction:

  • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be sparged with inert gas for at least 30 minutes prior to use.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times to prevent C5-bromo coupling.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-Benzenesulfonyl-5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine.

References
  • Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. Available at: [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. Available at: [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. TCNJ Journal of Student Scholarship. Available at: [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Available at: [Link]

  • Regioselectivity in the Reactions of N-(Polychloroethylidene)-sulfonamides with 1H-Pyrrole and 1-Methyl-1H-Pyrrole. ResearchGate. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed to help you navigate the common challenges and troubleshoot low yields in this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your research.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various therapeutics, involves a three-step sequence starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). While seemingly straightforward, each step—N-benzenesulfonylation, and subsequent C3-iodination—presents unique challenges that can lead to diminished yields. This guide provides a structured approach to identifying and resolving these issues.

Overall Synthetic Scheme:

Synthetic_Pathway A 5-bromo-1H-pyrrolo[2,3-b]pyridine B 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine A->B   Step 1: N-Benzenesulfonylation    C This compound B->C   Step 2: C3-Iodination    Troubleshooting_Sulfonylation cluster_solutions Potential Solutions start Low yield in Step 1 q1 Incomplete Reaction Reaction stalls, starting material remains start->q1 q2 Side Product Formation Unidentified spots on TLC start->q2 q3 Product Degradation Darkening of reaction mixture start->q3 s1 Optimize Base and Solvent System q1->s1 Deprotonation issue s4 Inert Atmosphere and Anhydrous Conditions q1->s4 Moisture interference s2 Control Reaction Temperature q2->s2 Side reactions favored at high temp. s3 Purify Benzenesulfonyl Chloride q2->s3 Reagent impurity q3->s2 Thermal decomposition q3->s4 Air sensitivity

Caption: Troubleshooting logic for N-Benzenesulfonylation.

Frequently Asked Questions (FAQs): N-Benzenesulfonylation

Q1: My N-benzenesulfonylation reaction is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What could be the cause?

A1: Incomplete reaction is often due to inefficient deprotonation of the 7-azaindole nitrogen or the presence of moisture. The pKa of the N-H proton in 7-azaindole is approximately 16.8 in DMSO, requiring a sufficiently strong base for complete deprotonation.

  • Causality: Sodium hydride (NaH) is a common choice, but its reactivity can be hampered by a passivating layer of sodium hydroxide if exposed to moisture. Tetrahydrofuran (THF) is a suitable solvent, but must be rigorously dried.

  • Troubleshooting Protocol:

    • Reagent and Solvent Preparation:

      • Use a fresh bottle of NaH (60% dispersion in mineral oil).

      • Dry THF by distilling from sodium/benzophenone ketyl under a nitrogen atmosphere.

    • Reaction Setup:

      • Assemble the glassware hot from the oven and cool under a stream of dry nitrogen or argon.

      • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous THF dropwise.

      • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Addition of Electrophile:

      • Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

      • Monitor the reaction by TLC (Thin Layer Chromatography).

Q2: I am observing multiple unidentified spots on my TLC plate, leading to a low yield of the desired product. What are the likely side products and how can I avoid them?

A2: The formation of side products can arise from the reaction of benzenesulfonyl chloride with residual water, or from over-reaction.

  • Causality: Benzenesulfonyl chloride readily hydrolyzes to benzenesulfonic acid in the presence of water. This not only consumes the reagent but can also complicate purification. While less common, di-sulfonylation is a theoretical possibility under harsh conditions.

  • Troubleshooting and Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents.

    • Purification of Benzenesulfonyl Chloride: If the reagent is old, consider distillation under reduced pressure to remove any hydrolyzed impurities.

    • Temperature Control: Add the benzenesulfonyl chloride solution slowly at 0 °C to control the exotherm and minimize potential side reactions.

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Base NaH (1.2 eq)NaH (1.2 eq, fresh) or KHMDS (1.2 eq)Ensures complete deprotonation. KHMDS offers better solubility.
Solvent THFAnhydrous THF (distilled)Prevents hydrolysis of benzenesulfonyl chloride.
Temperature 0 °C to RT0 °C for additions, then RTMinimizes side reactions and potential degradation.
Atmosphere AmbientInert (N2 or Ar)Excludes moisture and oxygen.

Part 2: Troubleshooting C3-Iodination of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The benzenesulfonyl group at the N1 position deactivates the pyrrole ring towards electrophilic substitution, but directs substitution to the C3 position. However, achieving high regioselectivity and yield can be challenging.

dot

Troubleshooting_Iodination cluster_solutions Potential Solutions start Low yield in Step 2 q1 No Reaction or Low Conversion Starting material recovered start->q1 q2 Formation of Multiple Products Isomers or di-iodinated species start->q2 q3 Product Instability Degradation during workup/purification start->q3 s1 Choice of Iodinating Agent and Activator q1->s1 Insufficient electrophilicity s2 Optimize Solvent and Temperature q2->s2 Poor regioselectivity s3 Control Stoichiometry q2->s3 Over-iodination s4 Careful Workup and Purification q3->s4 Acid/base sensitivity

Caption: Troubleshooting logic for C3-Iodination.

Frequently Asked Questions (FAQs): C3-Iodination

Q1: My iodination reaction with N-iodosuccinimide (NIS) is sluggish and gives a low conversion to the desired product. How can I improve the reaction rate and yield?

A1: The N-benzenesulfonyl group is strongly electron-withdrawing, which deactivates the pyrrolo[2,3-b]pyridine system towards electrophilic aromatic substitution. Therefore, an activator is often required to increase the electrophilicity of the iodine source.

  • Causality: N-Iodosuccinimide (NIS) is a mild iodinating agent. In the case of deactivated aromatic systems, an acid catalyst is often necessary to generate a more potent electrophilic iodine species. [1][2]Trifluoroacetic acid (TFA) is a common choice for this purpose.

  • Troubleshooting Protocol:

    • Reaction Setup:

      • Dissolve 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

      • Add N-iodosuccinimide (1.1 - 1.2 equivalents).

      • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).

    • Reaction Conditions:

      • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

      • If the reaction is still slow, gentle heating (e.g., to 40 °C) may be beneficial.

Q2: I am observing the formation of what appears to be a di-iodinated product, and my purification is difficult. How can I improve the selectivity for mono-iodination at the C3 position?

A2: The formation of di-iodinated species suggests that the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high.

  • Causality: While the N-sulfonyl group directs to C3, other positions on the aromatic rings could potentially be iodinated under forcing conditions. Precise control over the amount of NIS is crucial.

  • Troubleshooting and Prevention:

    • Stoichiometry Control: Use no more than 1.1 equivalents of NIS.

    • Temperature Management: Perform the reaction at room temperature or below, and only warm gently if necessary.

    • Slow Addition: Add the NIS portion-wise to the reaction mixture to maintain a low concentration of the iodinating agent at any given time.

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Iodinating Agent NIS (1.1 eq)NIS (1.1 eq)Sufficient for mono-iodination without promoting side reactions.
Catalyst NoneTrifluoroacetic acid (0.1 eq)Activates NIS for reaction with the deactivated substrate. [1][2]
Solvent DCM or ACNAnhydrous DCM or ACNProvides good solubility for reactants.
Temperature Room TemperatureRT, with gentle warming if neededBalances reaction rate with selectivity.

Part 3: Purification and Characterization

Low yields can also be a consequence of difficult purification leading to product loss.

Frequently Asked Questions (FAQs): Purification

Q1: I am having difficulty purifying the final product, this compound, by column chromatography. What solvent system do you recommend?

A1: The polarity of the halogenated N-sulfonylated 7-azaindoles requires a moderately polar solvent system for effective separation on silica gel.

  • Recommended Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

    • Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 10-30% ethyl acetate in hexanes) to elute your product.

    • The exact gradient will depend on the specific impurities present in your crude material.

Q2: My final product seems to degrade on the silica gel column. Are there alternative purification methods?

A2: While less common for this class of compounds, degradation on silica gel can occur if the silica is too acidic or if the compound is sensitive.

  • Troubleshooting and Alternatives:

    • Neutralized Silica: You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective purification method that avoids chromatography.

      • Solvent Screening: Test a variety of solvent systems for recrystallization, such as ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The ideal system will dissolve the compound when hot but give poor solubility when cold.

References

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]

  • Sana, S., Ismail, M. I., Payne, J. T., & Fasan, R. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2, 10. [Link]

  • Olah, G. A., Prakash, G. K. S., & Mathew, T. (2004). N-Iodosuccinimide (NIS). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. (n.d.). [Link]

  • This compound. PubChem. (n.d.). [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. (n.d.). [Link]

  • Mondal, K., Paul, S., Halder, P., Talukdar, V., & Das, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-halosuccinimides in trifluoromethanesulfonic acid and BF3− H2O: efficient and general halogenation of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. (n.d.). [Link]

Sources

Technical Support Center: Purification Strategies for Polar Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent polarity and basicity of the pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold often lead to purification difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Purification Strategy Workflow

The selection of a purification strategy is contingent on several factors including the scale of your synthesis, the nature of impurities, and the required final purity of your compound. A general workflow is presented below to guide your decision-making process.[1]

Purification Workflow cluster_primary Primary Methods cluster_secondary Secondary/Polishing Methods crude Crude Product primary Primary Purification crude->primary Initial Cleanup secondary Secondary Purification / Polishing primary->secondary Higher Purity Required extraction Acid-Base Extraction recrystallization Recrystallization flash_chrom Flash Chromatography final Final Product secondary->final Highest Purity Required prep_hplc Preparative HPLC sfc SFC

Caption: General workflow for purifying polar pyrrolo[2,3-b]pyridine derivatives.

Troubleshooting Guides

Issue 1: My polar pyrrolo[2,3-b]pyridine derivative streaks badly or shows poor separation on a standard silica gel column.

This is a frequent issue arising from the basic nature of the pyridine nitrogen, which interacts strongly with the acidic silanol groups on the silica surface.[2][3]

Root Cause Analysis and Solutions:

  • Acid-Base Interactions: The lone pair on the pyridine nitrogen can be protonated by the acidic silanol groups (Si-OH) of the silica gel. This leads to strong, often irreversible, binding, resulting in streaking (tailing) and poor recovery.

    • Solution 1: Basic Modifier in the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[4]

      • Protocol: Prepare your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane) and add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.[5] Start with a small amount and increase as needed, monitoring the separation by Thin Layer Chromatography (TLC).

    • Solution 2: Use a Different Stationary Phase. If a basic modifier is not effective or incompatible with your compound, consider an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[2]

      • Deactivated Silica: You can deactivate silica gel by flushing the packed column with a solvent system containing a base like triethylamine before loading your sample.[6]

  • High Polarity: Your compound may be too polar for traditional normal-phase chromatography, requiring a highly polar mobile phase that provides poor selectivity.

    • Solution: Switch to a Different Chromatographic Mode.

      • Reversed-Phase (RP) Chromatography: This is often the preferred method for polar compounds.[2][7] A C18 column is a good starting point, using a mobile phase of water and acetonitrile or methanol.[7][8] Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring a consistent protonation state.[2]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that show little or no retention in reversed-phase chromatography.[9][10][11] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10][12]

Issue 2: My compound is not retained on a reversed-phase (C18) column and elutes in the void volume.

This indicates that your compound is highly polar and has minimal hydrophobic character, leading to poor interaction with the non-polar stationary phase.[10][13]

Root Cause Analysis and Solutions:

  • Insufficient Hydrophobic Interaction: The compound is too soluble in the highly aqueous mobile phase and does not partition onto the C18 stationary phase.

    • Solution 1: Use a 100% Aqueous Mobile Phase. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions, which can increase the retention of very polar compounds.[6]

    • Solution 2: Employ a Polar-Embedded or Polar-Endcapped RP Column. These columns have stationary phases that are modified to increase their polarity, which can enhance the retention of polar analytes.[6][13]

    • Solution 3: Switch to HILIC. As mentioned previously, HILIC is specifically designed for the separation of highly polar compounds and is often the best solution when reversed-phase fails.[9][14][15]

  • Ionization State: If your compound is charged, its retention can be significantly affected.

    • Solution: Adjust Mobile Phase pH. The pH of the mobile phase can be adjusted to suppress the ionization of your compound, making it less polar and increasing its retention on a reversed-phase column.[7] For a basic pyrrolo[2,3-b]pyridine, increasing the pH will neutralize the compound. However, be mindful of the pH limitations of your column.

Issue 3: I'm having difficulty removing highly polar, high-boiling point solvents (e.g., DMF, DMSO) from my purified product.

These solvents are often used in reactions involving pyrrolo[2,3-b]pyridines but can be challenging to remove completely.

Root Cause Analysis and Solutions:

  • High Boiling Point and Polarity: These properties make them difficult to remove by simple evaporation under reduced pressure.

    • Solution 1: Aqueous Washes. If your compound is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can perform multiple extractions with water or brine to wash away the DMF or DMSO.[2]

    • Solution 2: Lyophilization (Freeze-Drying). If your compound is water-soluble and stable, you can dissolve it in water and lyophilize it. This is a very effective method for removing residual water and other volatile impurities.[2]

    • Solution 3: Azeotropic Distillation. For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized polar pyrrolo[2,3-b]pyridine derivative?

A1: For a first-pass purification, flash column chromatography on silica gel is a common starting point. However, due to the potential for streaking, it is advisable to co-spot your crude material with a baseline spot on a TLC plate and run it with your chosen eluent containing a small amount of triethylamine (e.g., 1%). If streaking persists or separation is poor, transitioning to reversed-phase flash chromatography or preparative HPLC is a robust alternative.[2]

Q2: Can I use recrystallization to purify my polar pyrrolo[2,3-b]pyridine derivative?

A2: Yes, recrystallization can be a very effective and scalable purification method, especially for removing minor impurities to obtain highly pure, crystalline material.[1][16] The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[16][17] For polar compounds, you might need to use a polar solvent like ethanol, methanol, or isopropanol, or a co-solvent system such as dichloromethane/hexane or ethyl acetate/hexane.[1][18]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?

A3: SFC is a powerful technique that is increasingly being used for the purification of polar and basic compounds.[19] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[20] SFC offers several advantages, including fast separations, reduced solvent consumption, and often provides different selectivity compared to HPLC.[21][22] It is particularly well-suited for chiral separations and for compounds that are challenging to purify by other methods.

Q4: My pyrrolo[2,3-b]pyridine seems to be unstable on silica gel. What are my options?

A4: Compound degradation on silica is a known issue for some sensitive heterocyclic compounds.[4][23]

  • 2D TLC: First, confirm the instability by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. Any spots appearing off the diagonal indicate degradation.[24]

  • Alternative Stationary Phases: If instability is confirmed, switch to a more inert stationary phase like neutral or basic alumina.[6]

  • Reversed-Phase Chromatography: This is often a safer option as the stationary phases are generally more inert.[2]

Q5: How can I effectively use acid-base extraction for purification?

A5: Acid-base extraction is a powerful workup technique to remove acidic or basic impurities, or to isolate your basic pyrrolo[2,3-b]pyridine from neutral impurities.[25][26]

  • Protocol:

    • Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrrolo[2,3-b]pyridine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO3) to deprotonate your compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Collect your purified compound by filtration or by separating the organic layer and evaporating the solvent.

AcidBaseExtraction start Crude Mixture in Organic Solvent (Pyrrolo[2,3-b]pyridine + Neutral Impurities) add_acid Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers start->add_acid organic_layer1 Organic Layer: Neutral Impurities add_acid->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Protonated Pyrrolo[2,3-b]pyridine add_acid->aqueous_layer1 add_base Add Aqueous Base (e.g., 1M NaOH) Extract with Organic Solvent aqueous_layer1->add_base aqueous_layer2 Aqueous Layer: Salt add_base->aqueous_layer2 Discard organic_layer2 Organic Layer: Purified Pyrrolo[2,3-b]pyridine add_base->organic_layer2 evaporate Evaporate Solvent organic_layer2->evaporate final_product Pure Pyrrolo[2,3-b]pyridine evaporate->final_product

Caption: Workflow for purification using acid-base extraction.

Data and Methodologies

Table 1: Comparison of Chromatographic Techniques for Polar Pyrrolo[2,3-b]pyridines
TechniqueStationary PhaseMobile PhaseBest ForCommon Issues & Solutions
Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc)Less polar derivativesIssue: Tailing/Streaking. Solution: Add 0.5-2% TEA or NH4OH to the mobile phase.[5]
Reversed Phase C18, C8Polar (e.g., H2O/ACN)Most polar derivativesIssue: Poor retention. Solution: Use highly aqueous mobile phase, polar-embedded column, or switch to HILIC.[6]
HILIC Silica, Diol, AmideHigh Organic (e.g., ACN/H2O)Very polar, water-soluble derivativesIssue: Method development can be complex. Solution: Screen different polar stationary phases and mobile phase additives.
SFC Various (Chiral common)Supercritical CO2 + Modifier (e.g., MeOH)Chiral separations, fast purificationsIssue: Requires specialized equipment. Solution: Collaborate with facilities that have SFC instrumentation.
Experimental Protocol: Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a TLC solvent system (e.g., 95:5 DCM:MeOH) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine to the TLC solvent and re-run to confirm improved spot shape.

  • Column Packing: Dry-pack a silica gel column with the appropriate amount of silica (typically 50-100 times the weight of your crude sample).

  • Equilibration: Equilibrate the column with your chosen mobile phase (without the basic modifier) until the packing is stable.

  • Pre-treatment (Optional but Recommended): Flush the column with 2-3 column volumes of the mobile phase containing the basic modifier.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM). Adsorb the sample onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a gradient, ensuring the mobile phase contains the basic modifier throughout.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

References

  • Benchchem. (n.d.). Purification Techniques for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Application Notes and Protocols.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • National Institutes of Health. (2024, July 29). Advancing Fundamental Understanding of Retention Interactions in Supercritical Fluid Chromatography Using Artificial Neural Networks: Polar Stationary Phases with –OH Moieties.
  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography.
  • Unknown. (n.d.). Acid-Base Extraction.
  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?
  • Frontiers. (2022, December 1). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli.
  • UJPS. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
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  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
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  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
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  • PubMed. (2018, February). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Purolite. (n.d.). Ion Exchange Chromatography.
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  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
  • Journal of the American Chemical Society. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Reddit. (2022, April 18). extraction purification -- help.
  • MDPI. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
  • Unknown. (n.d.). Solutions for Oligonucleotide Analysis and Purification.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Agilent. (2022, May 2). Oligonucleotide Purification using Anion Exchange Liquid Chromatography.
  • PubMed. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.

Sources

preventing decomposition of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile building block in complex synthetic applications.

Introduction to the Molecule

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Vemurafenib. Its utility stems from the differentially reactive halogen substituents at the C3 and C5 positions of the 7-azaindole core, which allow for sequential, site-selective functionalization through various cross-coupling reactions. The N-benzenesulfonyl group serves to protect the pyrrole nitrogen and modulate the electronic properties of the heterocyclic system. However, the interplay between these functional groups can also present challenges in the form of competing side reactions and decomposition. This guide will help you navigate these challenges.

Troubleshooting Guides

Issue 1: Low Yield and/or Starting Material Decomposition in Suzuki-Miyaura Coupling at the C3-Position

Question: I am attempting a Suzuki-Miyaura coupling to functionalize the 3-position (C-I bond) of this compound, but I am observing low yields of the desired product, significant recovery of starting material, and the formation of several unidentifiable byproducts. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that typically arises from a combination of factors related to the stability of the starting material under the reaction conditions. The primary culprits are often premature cleavage of the N-benzenesulfonyl protecting group and/or hydrodehalogenation of the C-I bond.

Likely Causes and Solutions:

  • Base-Mediated Cleavage of the N-Benzenesulfonyl Group: The N-benzenesulfonyl group on the pyrrole nitrogen is susceptible to cleavage under strongly basic conditions, particularly at elevated temperatures.[1][2] Many standard Suzuki coupling protocols use strong bases like K₃PO₄ or Cs₂CO₃, which can lead to the formation of the unprotected 7-azaindole. This unprotected species can then coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of undesired homocoupling products.[3]

    • Troubleshooting Protocol:

      • Screen Milder Bases: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder options such as K₂CO₃ or even KF.[4]

      • Optimize Base Stoichiometry: Use the minimum effective amount of base, typically 1.5-2.0 equivalents.

      • Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature to minimize base-mediated decomposition.

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, and it is a known side reaction in palladium-catalyzed cross-couplings.[5] It can be promoted by the presence of water or other protic species in the reaction mixture, especially in combination with certain bases and ligands.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Consider using anhydrous formulations of bases.

      • Solvent Choice: Aprotic solvents like dioxane or THF are generally preferred over protic solvents like alcohols. If a co-solvent is necessary, minimize the amount of water or alcohol.

      • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich ligands can sometimes promote this side reaction. Consider screening different ligands to find one that favors the desired cross-coupling pathway.

Suggested Experimental Workflow for Selective C3-Arylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound (1.0 eq) Arylboronic acid (1.1-1.5 eq) Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2.0 eq) solvent Degassed anhydrous solvent (e.g., Dioxane) reagents->solvent Dissolve temp Heat to 80-100 °C under inert atmosphere (N₂ or Ar) solvent->temp monitor Monitor by TLC or LC-MS temp->monitor workup Aqueous work-up monitor->workup purify Column chromatography workup->purify

Caption: Workflow for selective C3-arylation.

Issue 2: Lack of Selectivity in Cross-Coupling Reactions

Question: I want to perform a cross-coupling reaction at the C5-position (C-Br bond) without affecting the C3-position (C-I bond). However, my reaction is either not proceeding or I am getting a mixture of products. How can I achieve better selectivity?

Answer:

Achieving selectivity between the C-I and C-Br bonds in your molecule is a classic challenge in the chemistry of polyhalogenated heterocycles. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] Therefore, the C-I bond at the 3-position is inherently more reactive than the C-Br bond at the 5-position. Attempting to directly react at the C-Br bond while the C-I bond is present will almost certainly lead to a reaction at the C-I bond first.

Strategies for Selective Functionalization:

  • Sequential Coupling: The most reliable strategy is a two-step sequential coupling. First, perform the desired reaction at the more reactive C3-iodo position. After purification of this mono-functionalized product, you can then proceed with the second coupling reaction at the C5-bromo position.

  • "Reverse" Selectivity (Advanced): In some specific cases, it is possible to achieve "reverse" selectivity by carefully choosing the catalyst, ligand, and reaction conditions. For some dihalogenated N-heteroarenes, bulky ligands have been shown to favor reaction at the sterically more accessible or electronically different position, sometimes overriding the inherent reactivity of the halogens.[6] However, this requires extensive optimization and is not a generally applicable solution. For your molecule, the steric environments of C3 and C5 are not dramatically different, so this approach is likely to be challenging.

Recommended Approach:

For predictable and high-yielding results, the sequential coupling approach is strongly recommended.

G start 1-Benzenesulfonyl- 5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine step1 Step 1: Coupling at C3-I (e.g., Suzuki, Sonogashira) [More reactive site] start->step1 intermediate 1-Benzenesulfonyl- 5-bromo-3-substituted- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: Coupling at C5-Br (e.g., Suzuki, Heck) [Less reactive site] intermediate->step2 final 3,5-Disubstituted- 1H-pyrrolo[2,3-b]pyridine (after deprotection) step2->final

Caption: Recommended sequential coupling strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a solid that is generally stable under normal laboratory conditions. However, to prevent slow decomposition over time, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). It is particularly important to protect it from strong bases and high heat.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity is the basis for performing selective, sequential cross-coupling reactions on this molecule.[6][7]

Q3: Under what conditions is the N-benzenesulfonyl protecting group cleaved?

A3: The N-benzenesulfonyl group is generally stable to acidic conditions but can be cleaved under basic conditions. The ease of cleavage depends on the strength of the base, the solvent, and the temperature. Strong bases like NaOH, KOH, or K₃PO₄ in protic solvents (like methanol or ethanol) at elevated temperatures can lead to rapid deprotection.[1] Milder bases like K₂CO₃ or Cs₂CO₃ in aprotic solvents at moderate temperatures are less likely to cause significant cleavage, but the possibility should always be considered and monitored, especially in reactions requiring prolonged heating.[2][8]

Q4: I am observing hydrodehalogenation in my reaction. What are the common sources of protons?

A4: Hydrodehalogenation, the replacement of a halogen with hydrogen, is a common side reaction. The proton source can be adventitious water in your solvents or reagents, or it can be the solvent itself if you are using a protic solvent like an alcohol. Some bases can also facilitate this process. To minimize hydrodehalogenation, it is crucial to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere.[5]

Q5: Can I use this compound in a Heck reaction?

A5: Yes, the C-I and C-Br bonds on this molecule are suitable for Heck reactions. As with other cross-coupling reactions, the C-I bond will be more reactive. Therefore, you can achieve selective vinylation at the C3 position under appropriate conditions.[4][9]

Summary of Recommended Reaction Conditions

Reaction TypeTarget PositionRecommended Catalyst (example)Recommended Base (example)Recommended Solvent (example)Key Considerations
Suzuki-Miyaura C3-IodoPd(PPh₃)₄K₂CO₃DioxaneUse milder bases and anhydrous conditions to avoid de-sulfonylation and hydrodehalogenation.[3]
Sonogashira C3-IodoPdCl₂(PPh₃)₂, CuIEt₃NTHF/DMFEnsure complete exclusion of oxygen to prevent alkyne homocoupling.[7]
Heck C3-IodoPd(OAc)₂K₂CO₃DMFThe nature of the base can influence the reaction outcome.[9]
Suzuki-Miyaura C5-BromoPd(dppf)Cl₂K₃PO₄Dioxane/H₂OThis reaction should be performed after functionalization of the C3-position. Harsher conditions may be required compared to the C3-Iodo coupling.

Potential Decomposition Pathways

G start 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine desulf Base-Mediated De-sulfonylation start->desulf Strong Base, Heat dehalo Hydrodehalogenation start->dehalo Pd-catalyst, H⁺ source prod1 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Unprotected) desulf->prod1 prod2 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine dehalo->prod2

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the catalyst selection for the efficient and selective cross-coupling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide moves beyond simple protocols to explain the underlying principles governing catalyst choice and reaction outcomes, ensuring you can troubleshoot effectively and optimize your synthetic strategy.

The primary challenge in functionalizing this substrate is achieving chemoselectivity. The molecule possesses two distinct halogen atoms at the C3 (iodo) and C5 (bromo) positions of the 7-azaindole core. The relative reactivity of the C-I and C-Br bonds dictates the outcome of palladium-catalyzed cross-coupling reactions. This guide will help you navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: Which position on the azaindole core is more reactive for cross-coupling, the 3-iodo or the 5-bromo?

A: The C3-I bond is significantly more reactive than the C5-Br bond in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds, which follow the general trend: C-I < C-Br < C-Cl.[1][2] The lower BDE of the C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.

Q2: How can I achieve selective mono-functionalization at the C3-iodo position?

A: Selective coupling at the C3-iodo position is the "natural" or "thermodynamically favored" pathway. To achieve high selectivity, you should employ mild reaction conditions and carefully chosen catalyst systems. Key strategies include:

  • Using a 1:1 stoichiometry of your coupling partner to the substrate.

  • Lowering the reaction temperature to favor the kinetic product formed from the more reactive C-I bond.

  • Selecting a catalyst system known for high activity under mild conditions, such as a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands).

Q3: Is it possible to selectively target the C5-bromo position while the C3-iodo position remains?

A: Achieving this "inverted selectivity" is a significant challenge because it goes against the intrinsic reactivity of the C-X bonds.[3] While standard conditions will almost exclusively yield C3-coupled products, some advanced strategies have been reported for other dihalogenated heterocycles:

  • Ligand-Controlled Selectivity: In some systems, extremely bulky ligands can sterically block the more reactive site, forcing the catalyst to react at the less reactive position.[3]

  • Catalyst Speciation: The type of active palladium species can influence selectivity. For example, mononuclear palladium catalysts might favor one site, while multinuclear palladium clusters or nanoparticles could potentially favor another.[1][2] This remains an area of active research, and achieving C5-selectivity directly would require extensive screening and optimization. The more conventional approach is a sequential coupling, first at C3-I, followed by a second coupling at C5-Br under more forcing conditions.

Q4: How does the 1-benzenesulfonyl protecting group influence the reaction?

A: The benzenesulfonyl group is a strong electron-withdrawing group. Its presence on the pyrrole nitrogen has two main effects:

  • Electronic Activation: It increases the overall electrophilicity of the 7-azaindole ring system, which can make the substrate more reactive towards oxidative addition by the electron-rich Pd(0) catalyst.

  • Steric Hindrance: It can introduce some steric bulk around the N1-C7-C6 region, although its influence on the reactivity at the remote C3 and C5 positions is likely minimal compared to the electronic effect.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion to the desired product.

  • Q: I've set up my Suzuki-Miyaura coupling at the C3-iodo position, but I'm only recovering starting material. What should I check first?

    • A: The first step is to verify the integrity of your catalyst system and reagents.

      • Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[4] Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure reliable generation of the active Pd(0) catalyst.[5]

      • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. Use freshly purchased or properly stored boronic acid.

      • Base and Solvent Choice: The base is critical for the transmetalation step.[6] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it has adequate solubility in your chosen solvent system. For many Suzuki reactions on heteroaromatic halides, a mixture of an organic solvent (like dioxane, DME, or toluene) with water is effective.[7][8]

Problem 2: I'm observing a mixture of products (C3-coupling, C5-coupling, and C3,C5-dicoupling).

  • Q: My goal was selective mono-arylation at the C3-position, but I'm getting a mixture of products. How can I improve selectivity?

    • A: This indicates your reaction conditions are too harsh, allowing the less reactive C5-Br bond to react.

      • Reduce Temperature: Lowering the reaction temperature is the most effective way to increase selectivity for the more reactive C-I bond. Start at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is too slow.

      • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the slower reaction at the C5-position from proceeding.

      • Adjust Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of your coupling partner. Using a large excess will drive the reaction towards di-substitution.

      • Ligand Choice: The ligand can influence selectivity. While bulky, electron-rich ligands are generally good, their specific steric and electronic properties can fine-tune reactivity.[9][10][11] Screening a small panel of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) may be beneficial.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: A decision-making workflow for troubleshooting poor selectivity.

Problem 3: A significant amount of hydrodehalogenation side product is forming.

  • Q: I'm seeing a product where the iodine or bromine has been replaced by a hydrogen atom. What causes this and how can I prevent it?

    • A: Hydrodehalogenation is a common side reaction, often caused by trace amounts of water or other proton sources.[4]

      • Ensure Anhydrous Conditions: Scrupulously dry all glassware, solvents, and reagents. Using a strong, non-hydroxide base like sodium tert-butoxide (NaOtBu) or LHMDS in an anhydrous solvent (like toluene or THF) can sometimes mitigate this, particularly for Buchwald-Hartwig aminations.

      • Reagent Purity: Impurities in reagents (like amines) can sometimes act as hydrogen donors. Use high-purity reagents.

Problem 4: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction.

  • Q: My Suzuki reaction is producing a biaryl product derived from my boronic acid coupling with itself. How do I stop this?

    • A: Homocoupling of boronic acids is typically caused by the presence of oxygen.[4]

      • Improve Degassing: Enhance your degassing procedure. A freeze-pump-thaw cycle (3x) is more effective than simply bubbling nitrogen or argon through the solvent.

      • Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) source.

      • Lower the Temperature: Homocoupling can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can disfavor this side reaction.

Recommended Starting Protocols & Catalyst Systems

The following table provides recommended starting conditions for various cross-coupling reactions targeting the C3-iodo position. These should be considered as starting points for your optimization.

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Notes & Key References
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or PdCl₂(dppf) (5%)SPhos (4-10%) or dppf (5%)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1) or DME70-90The dppf ligand is robust and effective for many heteroaryl couplings.[12] Buchwald ligands like SPhos often give higher yields under milder conditions.[6]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)Et₃N or DiPEA (3-5)THF or DMF25-60Requires a copper(I) co-catalyst (e.g., CuI, 1-5%). Copper-free conditions can also be employed to avoid homocoupling of the alkyne.[13][14]
Buchwald-Hartwig Amination Pd₂(dba)₃ (2-4%) or RuPhos-Pd-G3 (2-5%)RuPhos or XPhos (4-8%)NaOtBu or K₃PO₄ (1.5-2)Toluene or Dioxane80-110Bulky, electron-rich Buchwald ligands are essential.[15][16][17] The choice of base is critical and depends on the amine's pKa.[18][19]
Heck Pd(OAc)₂ (5%)P(o-tol)₃ or PPh₃ (10%)Et₃N or K₂CO₃ (2-3)DMF or Acetonitrile80-120Often requires higher temperatures. Selectivity can be an issue if the alkene coupling partner is complex.[20][21]
General Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3-I

This protocol provides a detailed methodology for a typical small-scale reaction.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1). In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the degassed solvent, then add this solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired C3-arylated product.

`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L2", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="R-I (C3)", pos="-2,2!", shape=box, style=solid]; OA_TS [label="Oxidative\nAddition", pos="-1,1!", shape=plaintext]; PdII_complex [label="R-Pd(II)L2-I", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation_TS [label="Transmetalation\n(+ R'-B(OH)2 / Base)", pos="1,1!", shape=plaintext]; Boronic [label="R'-B(OH)2", pos="2,2!", shape=box, style=solid]; PdII_R_R_complex [label="R-Pd(II)L2-R'", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE_TS [label="Reductive\nElimination", pos="1,-1!", shape=plaintext]; Product [label="R-R'", pos="0,-2!", shape=box, style=solid];

// Edges Pd0 -> PdII_complex [label=""]; ArX -> PdII_complex [style=dashed]; PdII_complex -> PdII_R_R_complex [label=""]; Boronic -> PdII_R_R_complex [style=dashed]; PdII_R_R_complex -> Pd0 [label=""]; PdII_R_R_complex -> Product [style=dashed]; } ` Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Preparation method of 5-bromo-7-azaindole.
  • Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Vilnius University. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Figshare. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PubMed Central. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Universidade NOVA de Lisboa. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This dihalogenated 7-azaindole scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2][3] Its utility lies in the two distinct halogen handles (C3-Iodo, C5-Bromo), allowing for sequential, regioselective functionalization. However, the bulky N-benzenesulfonyl protecting group, combined with the inherent steric demands of many cross-coupling partners, presents significant challenges. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these steric hurdles and achieve high-yield, selective transformations.

Section 1: Understanding the Substrate's Reactivity Profile

The key to successfully functionalizing this molecule is to understand its inherent electronic and steric properties. The two reaction sites have different reactivities, and the N-protecting group plays a crucial role.

Regioselectivity: The C3-Iodo vs. C5-Bromo Position

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The bond dissociation energy for a C-I bond is significantly lower than for a C-Br bond. Consequently, oxidative addition occurs preferentially at the C3-Iodo position . This inherent reactivity difference is the foundation for performing selective mono-functionalization at C3, leaving the C5-bromo position available for a subsequent, different coupling reaction.[4][5][6]

The Role of the N-Benzenesulfonyl Group

The benzenesulfonyl group at the N1 position is not merely a passive protecting group.[7]

  • Electronic Effect: As a strong electron-withdrawing group, it reduces the electron density of the pyrrole ring, modulating its reactivity in subsequent transformations.[7]

  • Steric Shielding: It is a major source of steric hindrance, influencing the approach of the catalyst and coupling partners, particularly at the adjacent C7 and C2 positions, and to a lesser extent, the C3 position.

  • Deprotection: It can be removed under basic conditions (e.g., NaOH or KOH) post-functionalization to yield the free N-H pyrrolopyridine.[8]

Caption: Key reactive sites and steric features of the substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: I need to perform a Suzuki-Miyaura coupling. Which position will react first? A: The C3-Iodo position will react selectively under standard Suzuki-Miyaura conditions. You can functionalize this position first and then, after purification, proceed with a second coupling at the C5-Bromo position, often requiring a more active catalyst system or higher temperatures.

Q2: My reaction is failing with a standard catalyst like Pd(PPh₃)₄. Why? A: Tetrakis(triphenylphosphine)palladium(0) is often inefficient for sterically challenging substrates. The triphenylphosphine ligands are not bulky or electron-rich enough to facilitate the crucial reductive elimination step when the coupling partners are sterically hindered. This leads to catalyst decomposition or stalling of the catalytic cycle. You will need to use a more specialized ligand system.[9]

Q3: Can I perform a Buchwald-Hartwig amination at the C3 position with a bulky secondary amine? A: Yes, but it is challenging. This transformation is highly sensitive to steric hindrance. Success will depend critically on using a modern catalyst system, specifically a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") paired with a suitable palladium precatalyst and a carefully chosen base.[10][11]

Q4: Is it necessary to protect the N-H of the pyrrolopyridine? A: For many cross-coupling reactions, N-protection is highly advisable. The free N-H is acidic and can interfere with organometallic reagents or bases used in the reaction. The N-benzenesulfonyl group is effective for this purpose and its electron-withdrawing nature can be beneficial.[7]

Section 3: Troubleshooting Guide for Cross-Coupling Reactions

This section addresses common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling with a di-ortho-substituted arylboronic acid at the C3 position has stalled, giving low yield (<15%) and recovery of starting material.

  • Probable Cause: Severe steric hindrance is impeding the transmetalation or, more commonly, the final reductive elimination step of the catalytic cycle. The catalyst-intermediate complex is too crowded to easily form the new C-C bond.[12][13]

  • Solution:

    • Switch to a Bulky Ligand: The choice of ligand is the most critical parameter. Standard ligands are insufficient. You must use a bulky, electron-rich monophosphine ligand designed for sterically demanding couplings. These ligands create a larger "bite angle" and their electron-donating nature speeds up the reductive elimination step.[14]

    • Use a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are more stable, air-resistant, and form the active Pd(0) species more cleanly and efficiently in solution.

    • Optimize Base and Solvent: Use a strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often effective. The solvent should be anhydrous and well-degassed; dioxane/water or toluene are common choices.

Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings

Ligand NameStructure TypeKey FeatureTypical Application
XPhos BiarylphosphineVery bulky and electron-richGeneral purpose for hindered couplings
SPhos BiarylphosphineSlightly less bulky than XPhos, highly activeExcellent for a wide range of substrates
RuPhos BiarylphosphineContains a pyrrole moiety, highly effectiveOften successful for heteroaryl couplings
BrettPhos BiarylphosphineExtremely bulky, phosphine on a carbazole backboneDesigned for the most sterically demanding couplings

Data synthesized from common laboratory practices and supplier information.

Suzuki_Troubleshooting start Low Yield in Hindered Suzuki Coupling check_catalyst Is the catalyst system optimized for steric hindrance? start->check_catalyst check_conditions Are reaction conditions rigorously controlled? start->check_conditions ligand Using standard ligand (e.g., PPh3)? check_catalyst->ligand Ligand Choice precatalyst Using Pd(OAc)2 / Pd2(dba)3? check_catalyst->precatalyst Pd Source atmosphere Inert atmosphere? Degassed solvents? check_conditions->atmosphere temp_base Base/Solvent/Temp optimized? check_conditions->temp_base solution_ligand ACTION: Switch to bulky biarylphosphine ligand (XPhos, SPhos, RuPhos) ligand->solution_ligand YES solution_precatalyst ACTION: Use a modern precatalyst (e.g., XPhos Pd G3) precatalyst->solution_precatalyst YES solution_atmosphere ACTION: Improve degassing (freeze-pump-thaw) and ensure positive Argon pressure. atmosphere->solution_atmosphere NO solution_temp_base ACTION: Screen bases (K3PO4, Cs2CO3) and consider higher temperature. temp_base->solution_temp_base NO

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Buchwald-Hartwig Amination

Problem: When coupling a secondary amine at C3, the main product is the hydrodehalogenated starting material (1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine).

  • Probable Cause: A common side reaction in Buchwald-Hartwig aminations is β-hydride elimination from the palladium-amido intermediate, which can compete with the desired reductive elimination.[10] This side reaction leads to the formation of an imine and a palladium-hydride species, which then reduces another molecule of the aryl halide. This is more prevalent with bulky secondary amines.

  • Solution:

    • Ligand Selection is Paramount: Use ligands specifically designed to favor reductive elimination over β-hydride elimination. Josiphos-type ferrocenyl ligands or highly specialized Buchwald ligands like BrettPhos are often required.

    • Base Selection: The base is not just a stoichiometric reagent; it's involved in the catalytic cycle. A very strong base like NaOt-Bu or LHMDS might accelerate the undesired side reaction. Consider switching to a weaker carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃), which can provide a "slower burn" and favor the productive pathway.[15]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for reasonable conversion. Higher temperatures can disproportionately accelerate the rate of side reactions.

Sonogashira Coupling

Problem: The Sonogashira coupling at C3 with a sterically demanding alkyne is sluggish, requires high catalyst loading, and forms significant homocoupled alkyne (Glaser coupling) byproducts.

  • Probable Cause: The steric bulk around the reaction center is slowing the catalytic turnover. The formation of Glaser side products is typically due to the copper co-catalyst under an insufficiently inert atmosphere.

  • Solution:

    • Optimize the Catalyst System: While Pd(PPh₃)₂Cl₂/CuI is classic, it may not be robust enough. Consider using a more active palladium source (e.g., Pd(OAc)₂) with a bulky phosphine ligand.

    • Amine/Base Choice: The amine (e.g., TEA, DIPEA) acts as both a base and a ligand. Ensure it is high purity and dry. For difficult couplings, a stronger, non-coordinating base might be beneficial.

    • Consider Copper-Free Conditions: The copper co-catalyst is often the culprit for homocoupling. Several "copper-free" Sonogashira protocols exist, which rely on a more active palladium catalyst to function alone. These often require a different base and solvent system but can provide cleaner reactions.[16]

    • Rigorous Inert Atmosphere: Glaser coupling is an oxidative process. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere to minimize oxygen content.[6]

Section 4: Optimized Experimental Protocols

Disclaimer: These are general starting points. Optimization for specific coupling partners is expected.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling at C3
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the sterically hindered arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the catalyst system: XPhos ligand (0.04 equiv.) and Pd(OAc)₂ (0.02 equiv.), OR use a precatalyst like XPhos Pd G3 (0.02 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration) via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine at C3
  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.) and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the flask and add anhydrous, degassed toluene (to achieve ~0.2 M concentration) via syringe.

  • Finally, add the secondary amine (1.2 equiv.) via syringe.

  • Heat the mixture at 80-100 °C, monitoring carefully by LC-MS.

  • Work-up is similar to the Suzuki protocol. Note: The choice of base and ligand is highly substrate-dependent and may require screening.

Protocol 3: Copper-Free Sonogashira Coupling at C3
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add the terminal alkyne (1.2 equiv.), anhydrous solvent (e.g., DMF or NMP), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Heat the reaction to 80-120 °C and monitor for completion.

  • Work-up is similar to the Suzuki protocol.

References

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • ACS Publications. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Aladdin. (n.d.). 1-(benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors.
  • Egyptian Journal of Chemistry. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Retrieved from [Link]

Sources

Technical Support Center: Alternative Protecting Groups for the Pyrrolo[2,3-b]pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for protecting group strategies in the synthesis of pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to navigate the complexities of protecting the pyrrolo[2,3-b]pyridine nitrogen, a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is protecting the pyrrolo[2,3-b]pyridine nitrogen necessary?

The nitrogen of the pyrrole ring in the 7-azaindole scaffold is nucleophilic and can undergo undesired reactions under various synthetic conditions. Protection is essential to prevent side reactions during subsequent transformations such as lithiation, halogenation, or cross-coupling reactions, ensuring the desired regioselectivity and improving overall yields.

Q2: What are the most common protecting groups for the pyrrolo[2,3-b]pyridine nitrogen?

The most frequently employed protecting groups include:

  • Sulfonyl derivatives: such as p-toluenesulfonyl (Ts).

  • Carbamates: like tert-butyloxycarbonyl (Boc).

  • Silyl ethers: for instance, 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Benzyl derivatives: such as p-methoxybenzyl (PMB).

The choice of protecting group is dictated by its stability towards the planned reaction conditions and the ease of its subsequent removal.

Q3: How do I choose the right protecting group for my synthesis?

The selection of an appropriate protecting group depends on several factors:

  • Stability: The group must be stable to the reaction conditions of the subsequent steps. For example, a Boc group is acid-labile and would not be suitable for reactions performed under strongly acidic conditions.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yields under conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In complex syntheses with multiple functional groups, it is crucial to use orthogonal protecting groups that can be removed selectively without affecting others.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the protection and deprotection of the pyrrolo[2,3-b]pyridine nitrogen.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is favored for its mild removal conditions. However, challenges can arise during its introduction on the electron-deficient 7-azaindole ring and its subsequent cleavage.

Troubleshooting Boc Protection

Problem Potential Cause Solution
Low or no yield of Boc-protected product The pyrrole nitrogen of 7-azaindole is less nucleophilic compared to simple pyrroles, making the reaction with (Boc)₂O sluggish.[6]- Increase Reactivity: Use a stronger base such as sodium hydride (NaH) to deprotonate the pyrrole nitrogen fully before adding (Boc)₂O. - Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. - Alternative Reagents: Consider using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Formation of side products The pyridine nitrogen of the 7-azaindole can compete with the pyrrole nitrogen for reaction with (Boc)₂O, although this is generally less favorable.- Optimize Reaction Conditions: Use milder conditions (e.g., lower temperature) and a less forcing base to favor protection at the more nucleophilic pyrrole nitrogen. - Purification: Careful chromatographic purification can separate the desired N1-protected isomer from any N7-protected or di-protected byproducts.

Troubleshooting Boc Deprotection

Problem Potential Cause Solution
Incomplete deprotection Insufficient acid strength or reaction time. Steric hindrance around the Boc group can also slow down the cleavage.- Increase Acid Strength/Concentration: Use a stronger acid like trifluoroacetic acid (TFA) or increase the concentration of HCl in a suitable solvent. - Elevate Temperature: Gently warming the reaction mixture can facilitate the removal of the Boc group. - Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.
Degradation of the product The desired product may be sensitive to the strongly acidic conditions required for Boc deprotection.- Milder Acidic Conditions: Use a milder acid such as p-toluenesulfonic acid (TsOH) or silica gel impregnated with an acid. - Scavengers: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings. Add a scavenger like anisole or thioanisole to trap the cation.[7][8]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness but its removal can be challenging and lead to side products.

Troubleshooting SEM Deprotection

Problem Potential Cause Solution
Formation of a tricyclic eight-membered ring side product The release of formaldehyde during deprotection can lead to an intramolecular cyclization with the deprotected 7-azaindole.[9]- Two-step Deprotection: First, treat with a Lewis acid (e.g., BF₃·OEt₂) at low temperature to form an intermediate, followed by careful workup with a base (e.g., NaHCO₃) to control the release of formaldehyde. - Scavengers: Add a formaldehyde scavenger, such as 1,3-propanedithiol, to the reaction mixture.
Incomplete deprotection or low yield The SEM group is highly stable and requires specific conditions for cleavage.- Fluoride-based Reagents: Use tetrabutylammonium fluoride (TBAF) in a suitable solvent like THF. For stubborn cases, TBAF in HMPA can be effective, but HMPA is highly toxic. - Acidic Conditions: Strong acids like TFA can be used, often at elevated temperatures.[6]
Degradation of sensitive substrates The harsh conditions required for SEM cleavage can damage other functional groups in the molecule.- Mild Lewis Acids: Consider using milder Lewis acids like MgBr₂ in ether/nitromethane, which can be effective for SEM deprotection under gentle conditions.[10]
p-Toluenesulfonyl (Ts) Group

The Ts group is a robust protecting group, making its removal challenging without affecting other functionalities.

Troubleshooting Ts Deprotection

Problem Potential Cause Solution
Difficulty in cleaving the Ts group The N-S bond in N-tosyl pyrroles is very stable.- Harsh Basic Hydrolysis: Use strong bases like NaOH or KOH in refluxing alcohol or dioxane. However, this may not be suitable for base-sensitive molecules. - Reductive Cleavage: Use dissolving metal reductions such as sodium in liquid ammonia or magnesium in methanol (Mg/MeOH).[11][12] The Mg/MeOH system is generally milder.[13] Sodium naphthalenide is another powerful reducing agent for this purpose.[14][15]
Side reactions during reductive cleavage Reductive conditions can also reduce other functional groups in the molecule, such as esters, nitriles, or halogens.- Careful Selection of Reducing Agent: Choose a reducing agent with appropriate selectivity. For instance, Mg/MeOH is often milder than sodium in liquid ammonia. - Orthogonal Protection Strategy: If reducible functional groups are present, consider using a protecting group that can be removed under non-reductive conditions.
Polymerization upon deprotection Liberation of the free pyrrole under harsh conditions can lead to polymerization, especially in the presence of acid.[16]- Neutral Workup: Ensure the workup conditions are neutral or slightly basic to prevent acid-catalyzed polymerization of the deprotected 7-azaindole.
p-Methoxybenzyl (PMB) Group

The PMB group offers the advantage of being removable under oxidative or acidic conditions, providing orthogonality to many other protecting groups.

Troubleshooting PMB Deprotection

Problem Potential Cause Solution
Incomplete oxidative deprotection Insufficient oxidant or deactivation of the oxidant.- Choice of Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common choice for PMB deprotection.[5][17] Cerium(IV) ammonium nitrate (CAN) can also be used. - Reaction Conditions: The reaction is often performed in a mixture of an organic solvent (e.g., CH₂Cl₂) and water. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Side reactions with oxidative deprotection Electron-rich functional groups in the molecule can be oxidized by DDQ or CAN.- Orthogonality: Ensure that other functional groups are stable to the oxidative conditions. If not, choose an alternative protecting group. - Acidic Cleavage: Use strong acids like TFA for deprotection.[18][19][20]
Alkylation of the product during acidic deprotection The PMB cation generated during acidic cleavage is a potent electrophile and can re-alkylate the deprotected product or other nucleophilic sites.- Use of Scavengers: Add a scavenger such as anisole, 1,3-dimethoxybenzene, or a thiol to trap the PMB cation.[7][9]

Experimental Protocols

Protocol 1: Boc Protection of 7-Azaindole

Objective: To protect the pyrrole nitrogen of 7-azaindole with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DMF or THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of (Boc)₂O (1.2 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-Boc protected 7-azaindole.

Protocol 2: Boc Deprotection of N-Boc-7-azaindole using TFA

Objective: To remove the Boc protecting group from N-Boc-7-azaindole.

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-7-azaindole (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the deprotected 7-azaindole.[2][21][22][23][24]

Visualization of Protecting Group Strategies

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. This is critical for the synthesis of complex, multi-functionalized pyrrolo[2,3-b]pyridines.

Caption: Orthogonal protection of 7-azaindole.

Protecting Group Cleavage Conditions

The choice of deprotection conditions is crucial for a successful synthesis. The following diagram illustrates the different types of conditions used to cleave common protecting groups from the pyrrolo[2,3-b]pyridine nitrogen.

Deprotection_Conditions cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions cluster_reductive Reductive Conditions cluster_fluoride Fluoride Ion Boc Boc TFA TFA, HCl Boc->TFA PMB PMB PMB->TFA PMB_ox PMB DDQ DDQ, CAN PMB_ox->DDQ Ts Ts Mg_MeOH Mg/MeOH, Na/NH3 Ts->Mg_MeOH SEM SEM TBAF TBAF SEM->TBAF

Caption: Deprotection conditions for common protecting groups.

References

  • Nyasse, B. et al. 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry. (URL: [Link])

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. (URL: [Link])

  • Handy, S. T. & Laird, A. A. Protection of Poorly Nucleophilic Pyrroles. Request PDF. (URL: [Link])

  • Deprotection of PMB for hydroxy functionality by DDQ. ResearchGate. (URL: [Link])

  • PMB Deprotection - TFA. Common Organic Chemistry. (URL: [Link])

  • Jung, M. E. et al. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Lewandowska, E. et al. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. J. Org. Chem. (URL: [Link])

  • Boc Deprotection - TFA. Common Organic Chemistry. (URL: [Link])

  • Pak, C. S. et al. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. (URL: [Link])

  • Merugu, S. R. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. (URL: [Link])

  • Le, T. N. et al. Different strategies for synthesis of 7-azaindoles. ResearchGate. (URL: [Link])

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workup procedure to remove palladium catalyst from pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Focus Topic: Workup Procedures for Pyrrolo[2,3-b]Pyridine Reactions

Welcome to the technical support center for post-reaction purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is specifically tailored to address the challenges of removing residual palladium catalysts from reactions involving the pyrrolo[2,3-b]pyridine scaffold, a common core in modern drug development.

The nitrogen atoms within the 7-azaindole core of pyrrolo[2,3-b]pyridines are excellent ligands for palladium. This strong coordination can lead to significant catalyst leaching into the product phase, complicating purification and posing a risk for downstream applications, especially in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Stringent regulatory guidelines require the reduction of residual palladium to low parts-per-million (ppm) levels in drug candidates.[3]

This center is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of pyrrolo[2,3-b]pyridine derivatives.

Issue 1: My final product has high levels of residual palladium (>100 ppm) even after silica gel chromatography.

  • Probable Cause: The primary issue is the strong coordinating effect of the pyridine nitrogen in your pyrrolo[2,3-b]pyridine product. This interaction forms soluble palladium complexes that can co-elute with your product during standard chromatography. Simple filtration or crystallization is often insufficient to break this bond and remove the metal.[1]

  • Solution: Employ a High-Affinity Metal Scavenger. Metal scavengers are solid supports (typically silica gel) functionalized with ligands that have a very high affinity for palladium, a principle known as chemisorption.[4] These ligands, often sulfur-based, will competitively bind to the palladium, stripping it from your product. The resulting scavenger-palladium complex is a solid that can be easily removed by filtration.[5][6]

    Recommended Protocol: Bench-Scale Scavenging with Functionalized Silica

    • Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL. Ensure the product is fully dissolved.

    • Scavenger Selection & Addition: Select a scavenger with a high affinity for palladium. Thiol (Si-Thiol) or Thiourea (Si-THU) functionalized silica are excellent starting points.[7] Add 3-5 equivalents of the scavenger relative to the initial molar amount of palladium catalyst used in the reaction.

    • Incubation: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2 to 12 hours. The increased temperature enhances the kinetics of the scavenging process.[1][8]

    • Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite® to remove the solid scavenger-palladium complex. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

    • Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]

Issue 2: I'm losing a significant amount of my target compound during the scavenging step.

  • Probable Cause: This is a common issue when using non-specific adsorbents like activated carbon.[1] While cost-effective, activated carbon relies on physisorption and can adsorb your organic product along with the palladium, leading to yield loss.[4][11]

  • Solution: Screen Scavengers for Selectivity.

    • Prioritize Functionalized Silica: Silica-based scavengers generally offer higher selectivity and product recovery compared to activated carbon because they bind via specific chemical interactions.[6][12]

    • Run a Screening Experiment: Before committing your entire batch, test 2-3 different scavengers (e.g., SiliaMetS® Thiol, Thiourea, and a sample of activated carbon for comparison) on small, equal aliquots of your crude product solution.

    • Analyze and Compare: After the scavenging period, analyze both the residual palladium levels and the product concentration in the filtrate for each scavenger. This will allow you to identify the scavenger that provides the best balance of palladium removal and product recovery.

Issue 3: My palladium removal results are inconsistent from batch to batch.

  • Probable Cause: The speciation of palladium at the end of the reaction can vary. Depending on the reaction conditions and quench procedure, you may have a mixture of Pd(0) and Pd(II) species.[13] Different scavenger functionalities have varying affinities for these different oxidation states.

  • Solution: Use a Versatile Scavenger and Standardize Your Quench.

    • Select a Broad-Spectrum Scavenger: Some scavengers, like SiliaMetS® Thiourea, are known to be effective for various forms of palladium.[7] This can help provide more consistent results even with slight variations in palladium speciation.

    • Standardize Post-Reaction Handling: Ensure your reaction quench and initial workup are identical for every batch. This helps to create a more consistent starting material for the scavenging step.

    • Ensure Homogeneity: Before adding the scavenger, confirm that your crude product is completely dissolved. Incomplete dissolution can lead to inconsistent exposure of the palladium impurities to the scavenger.

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal from pyrrolo[2,3-b]pyridines particularly challenging? The 7-azaindole core contains a pyridine nitrogen atom which is a Lewis base. This nitrogen can coordinate strongly to the palladium catalyst, forming a stable, soluble complex that is difficult to remove by conventional methods like filtration or simple crystallization.[1]

Q2: What are the main types of palladium scavengers and how do they work? Palladium removal agents primarily work via two mechanisms:

  • Chemisorption: This involves the formation of a chemical bond between the scavenger and the metal. Functionalized silica gels (e.g., with thiol, thiourea, or amine groups) are a prime example. They offer high selectivity and efficiency.[4]

  • Physisorption: This is a weaker, non-specific surface adsorption. Activated carbon is the most common example. While it can be effective, it often leads to lower product recovery due to non-specific binding.[4]

Q3: When should I use activated carbon versus a functionalized silica scavenger? Activated carbon can be a good first-pass, low-cost option for bulk palladium removal, especially if your product has low affinity for the carbon surface.[11][14] However, for API synthesis where high purity and maximum yield are critical, a highly selective functionalized silica scavenger is the superior choice.[6][13] They are specifically designed for high-efficiency metal removal with minimal product loss.[15][16]

Q4: How much scavenger should I use? A typical starting point is 3-5 molar equivalents of scavenger relative to the moles of palladium catalyst used in the reaction.[1] However, the optimal amount depends on the initial palladium concentration and the scavenger's capacity. For high levels of contamination, you may need to increase the equivalents up to 10-20. A screening experiment is the best way to determine the optimal loading.

Q5: What analytical methods should I use to quantify residual palladium? The industry gold standard for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][10] These techniques offer the low detection limits (sub-ppm) required to meet regulatory standards.[3] For in-process screening, rapid fluorescence-based assays can also be a useful tool to quickly assess the effectiveness of a scavenging protocol before submitting for final ICP analysis.[17]

Q6: Is it effective to combine different palladium removal techniques? Yes, a multi-step approach is often very effective. A common and highly recommended strategy is:

  • Initial Filtration: After the reaction, perform a filtration through a pad of Celite® to remove any heterogeneous palladium (e.g., palladium black that has crashed out).[18][19]

  • Scavenging: Treat the filtrate with a high-affinity scavenger (like functionalized silica) to remove the more challenging soluble palladium species.[1]

Data & Protocols

Table 1: Comparison of Scavenger Performance

This table summarizes typical results from a screening experiment to remove palladium from a crude pyrrolo[2,3-b]pyridine product solution.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Key Takeaway
SiliaMetS® Thiol 1250897%Excellent removal efficiency with high product recovery.[7]
SiliaMetS® Thiourea 12501596%Very effective for various Pd species.[7]
Activated Carbon 12507578%Significant product loss due to non-specific adsorption.[4][7]
No Scavenger 12501245100%Demonstrates the necessity of a scavenging step.

Data are representative and will vary based on specific substrate, catalyst, and reaction conditions.

Experimental Protocol: Screening for the Optimal Scavenger
  • Prepare Stock Solution: Dissolve a known mass of your crude product in a suitable solvent to create a homogeneous stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into separate vials (e.g., 3 vials for 3 different scavengers).

  • Add Scavengers: To each vial, add a pre-determined number of equivalents (e.g., 5 eq.) of a different scavenger (e.g., Vial 1: Si-Thiol, Vial 2: Si-Thiourea, Vial 3: Activated Carbon).

  • Incubate: Seal the vials and stir them under identical conditions (e.g., 45 °C for 4 hours).

  • Sample and Analyze: After incubation, filter the contents of each vial. Submit a sample of each filtrate for analysis of both product concentration (by HPLC or NMR with an internal standard) and residual palladium (by ICP-MS).

  • Evaluate: Compare the results to determine which scavenger provides the best combination of palladium removal and product recovery as shown in Table 1.

Visualization: Scavenger Selection Workflow

This diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

Scavenger_Selection start Post-Reaction Mixture (Crude Pyrrolo[2,3-b]pyridine) celite_filtration Filter through Celite®? start->celite_filtration scavenger_choice Select Scavenger Type start->scavenger_choice No (Solution appears homogeneous) celite_filtration->scavenger_choice Yes (Heterogeneous Pd observed) activated_carbon Activated Carbon (Cost-sensitive, non-critical step) scavenger_choice->activated_carbon Low Product Polarity & Non-GMP Step functionalized_silica Functionalized Silica (High purity & yield required) scavenger_choice->functionalized_silica API Synthesis Step optimization Optimize Conditions (Equivalents, Temp, Time) activated_carbon->optimization functionalized_silica->optimization analysis Analyze Residual Pd (ICP-MS) optimization->analysis final_product Purified Product (<10 ppm Pd) analysis->final_product

Caption: Decision tree for selecting a palladium removal strategy.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Metal Scavengers. Velocity Scientific Solutions. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. ResearchGate. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Method of removing palladium.
  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. ResearchGate. [Link]

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. ResearchGate. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Palladium in Heterocyclic Chemistry. SciSpace. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.

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Technical Support Center: Solvent Effects on the Reactivity of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. As a key intermediate in medicinal chemistry and materials science, this dihalogenated 7-azaindole derivative offers two distinct reactive sites for sequential functionalization. However, achieving the desired reactivity and regioselectivity is critically dependent on a parameter that is often overlooked: the choice of solvent.

This guide, structured by our Senior Application Scientists, moves beyond simple protocols to explain the underlying principles governing the reactivity of this substrate. Here, you will find answers to common challenges, troubleshooting strategies for failed or low-yielding reactions, and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental questions regarding the reactivity of this compound.

Q1: What are the primary reactive sites on the molecule for cross-coupling reactions, and how do they differ in reactivity?

A1: The molecule possesses two carbon-halogen bonds suitable for palladium-catalyzed cross-coupling reactions: the C-I bond at the C-3 position and the C-Br bond at the C-5 position. In the vast majority of palladium-catalyzed reactions, the reactivity order of halogens is I > Br > Cl > F.[1][2] This is due to the bond dissociation energies; the C-I bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Br bond. This inherent reactivity difference is the cornerstone for achieving regioselective functionalization. By carefully selecting reaction conditions, one can typically react the C-3 iodide first, leaving the C-5 bromide available for a subsequent, different coupling reaction.

Q2: Why is solvent choice so critical for controlling reactions with this specific substrate?

A2: The solvent is not merely a medium in which the reaction occurs; it is an active participant that influences nearly every aspect of the catalytic cycle.[3][4][5] For this substrate, the solvent's role is particularly crucial for three reasons:

  • Modulating Regioselectivity: While the C-I bond is inherently more reactive, certain solvents can alter this preference. Coordinating solvents can stabilize different palladium catalytic species or transition states, sometimes leading to unexpected reactivity at the C-Br bond.[6][7]

  • Ensuring Solubility: The substrate, organometallic reagents (e.g., boronic acids), and inorganic bases must all have adequate solubility for the reaction to proceed efficiently.[8] Poor solubility is a common cause of low or failed conversions.

  • Stabilizing the Catalyst: The 7-azaindole core contains a pyridine nitrogen atom that can coordinate to the palladium center, potentially leading to catalyst deactivation.[9] The solvent can influence this interaction, either by competing for coordination sites or by stabilizing the active catalyst.

Q3: How do different classes of solvents (e.g., polar aprotic, non-polar) generally influence palladium-catalyzed cross-couplings?

A3: Solvents are broadly categorized by their polarity and ability to donate protons.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, MeCN, Dioxane, THF): These are the most common solvents for cross-coupling reactions.[4] They are effective at dissolving a wide range of organic substrates and inorganic bases.[4] Ethers like 1,4-dioxane and THF are generally considered less coordinating, while amides like DMF and nitriles like MeCN are more strongly coordinating. This coordinating ability can be a double-edged sword: it can stabilize the catalyst but can also inhibit reactivity by occupying coordination sites on the palladium.[3][10] In some specific cases, highly coordinating polar solvents like DMF or MeCN have been shown to reverse the expected chemoselectivity in Suzuki-Miyaura couplings compared to nonpolar solvents.[6][7]

  • Non-Polar Solvents (e.g., Toluene, Benzene): These solvents are non-coordinating. They are often used when trying to favor a specific catalytic species that might be disrupted by polar or coordinating solvents.[6] Yields in these solvents can sometimes be lower if the base or boronic acid has poor solubility.

  • Protic Solvents (e.g., Water, Alcohols): Often used as a co-solvent with a polar aprotic solvent (e.g., Dioxane/Water). Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the formation of the active boronate species required for transmetalation in Suzuki couplings.[4][11]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki coupling with phenylboronic acid, intending to react only at the C-3 iodo position. However, my analysis shows a mixture of the desired C-3 coupled product, the C-5 coupled product, and some di-substituted product. Why is this happening and how can I improve selectivity?

A: This is a classic challenge of regioselectivity. While the C-I bond is more reactive, suboptimal conditions can lead to reaction at the C-Br bond. The primary culprit is often the solvent system.

Causality & Solution: The selectivity of palladium-catalyzed cross-couplings can be highly dependent on the solvent's ability to coordinate with the palladium catalyst.[3][6]

  • Insight: Non-coordinating or weakly coordinating solvents like Toluene or 1,4-Dioxane typically favor the "default" reactivity pathway, which is the oxidative addition into the weaker C-I bond.[6]

  • Problem: Strongly coordinating polar aprotic solvents, such as DMF , DMAc , or NMP , can stabilize different catalytic intermediates.[6][7] This stabilization can sometimes lower the activation energy for the oxidative addition into the C-Br bond, eroding the reaction's selectivity.

  • Recommendation: To maximize selectivity for the C-3 position, switch to a less coordinating solvent system. A mixture of 1,4-Dioxane and water or Toluene and water is an excellent starting point. The water is necessary to dissolve the inorganic base. Also, ensure the reaction temperature is as low as possible while still allowing for a reasonable reaction rate; higher temperatures can often overcome the energy difference between the two reaction pathways, leading to lower selectivity.

Data Presentation: Impact of Solvent on Regioselectivity
Solvent SystemTemperature (°C)C-3 Product : C-5 Product Ratio (Hypothetical)Comments
Toluene / H₂O (10:1)80> 98 : 2Excellent selectivity. Toluene is non-coordinating, favoring reaction at the most labile site.
1,4-Dioxane / H₂O (10:1)85> 95 : 5High selectivity. Dioxane is a weakly coordinating ether.[4]
THF / H₂O (10:1)7090 : 10Good selectivity, but THF's lower boiling point limits the temperature range.
DMF9060 : 40Poor selectivity. DMF is a strong coordinating solvent that can alter the catalyst's behavior.[6][7]
Acetonitrile (MeCN)8075 : 25Moderate to poor selectivity. MeCN is also a coordinating solvent known to influence selectivity.[6]

Scenario 2: Low Yield or Stalled Sonogashira Coupling

Q: My Sonogashira coupling at the C-3 position with a terminal alkyne is giving a very low yield (<20%), and the reaction appears to stall after a few hours. What are the likely solvent-related causes?

A: Low yields in Sonogashira couplings are frequently tied to issues with solubility, atmospheric contamination, or catalyst health, all of which are influenced by the solvent.

Causality & Solution:

  • Poor Solubility: The copper acetylide intermediate, which is crucial for the transmetalation step, may not be soluble in your chosen solvent.[8]

  • Oxygen Contamination: The copper co-catalyst is sensitive to oxygen, which promotes the undesirable Glaser-Hay homocoupling of the alkyne. Your solvent must be rigorously degassed.

  • Solvent Impurities: Trace impurities in the solvent can act as catalyst poisons.[5] Using high-purity, anhydrous solvents is essential.

  • Inappropriate Solvent Type: While DMF is often used for Heck reactions, non-polar solvents like toluene or ethers like THF can sometimes be superior for Sonogashira couplings, depending on the specific substrates.[12]

Mandatory Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield in Sonogashira Coupling check_solubility Are all reagents soluble? (Substrate, Base, Alkyne) start->check_solubility check_degassing Was the solvent rigorously degassed? (e.g., Freeze-Pump-Thaw) check_solubility->check_degassing Yes change_solvent Screen alternative solvents (e.g., Toluene, Dioxane, DMF) check_solubility->change_solvent No, poor solubility observed check_degassing->start No, repeat with proper degassing check_solvent_purity Is the solvent anhydrous and high-purity? check_degassing->check_solvent_purity Yes check_solvent_purity->start No, use fresh, anhydrous solvent check_solvent_purity->change_solvent Yes, but still low yield result Improved Yield change_solvent->result

Caption: A workflow diagram for troubleshooting low yields in Sonogashira couplings.

Part 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Optimization may be required for different coupling partners.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is optimized for high selectivity at the iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Via cannula, add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization: Solvent Influence on the Catalytic Cycle

G pd0 Pd(0)Ln pd0s Pd(0)Ln(S) pd0->pd0s Solvent Coordination pdii R-Pd(II)-X pd0->pdii Oxidative Addition (R-X) pdiis R-Pd(II)-X(S) pd0s->pdiis pdii->pdiis Solvent Coordination trans R-Pd(II)-R' pdii->trans Transmetalation (R'-M) trans->pd0 Reductive Elimination (R-R') c1 c2

Caption: The catalytic cycle showing where solvent (S) can coordinate to the Pd center.

References

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2018). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Ar ২৮, ১৪২৮ AP. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Wikipedia. Heck reaction. [Link]

  • PubChemLite. This compound. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

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Technical Support Center: Temperature Optimization for Suzuki Reactions with 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the di-halogenated substrate, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective C-C bond formation on this versatile heterocyclic scaffold. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a Suzuki-Miyaura coupling reaction?

A1: Temperature is one of the most critical parameters in a Suzuki-Miyaura coupling, as it directly influences reaction kinetics, catalyst stability, and reagent solubility.[1] The overall reaction mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Reaction Kinetics: Increasing the temperature provides the necessary energy to overcome the activation barriers of each step in the catalytic cycle, leading to a faster reaction rate.[4] The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step, and its efficiency is highly temperature-dependent.[5]

  • Catalyst Stability: While higher temperatures accelerate the reaction, excessive heat can lead to the degradation of the palladium catalyst.[6] This can manifest as the formation of palladium black (inactive palladium nanoparticles), which reduces the concentration of the active catalytic species and can halt the reaction.[6][7] The choice of ligands is crucial, as robust phosphine or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability at elevated temperatures.[1][3]

  • Reagent and Base Solubility: All components—the aryl halide, boronic acid, and base—must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently.[1][8] If you observe a slurry, gently increasing the temperature can often improve solubility and, consequently, the reaction outcome.

Q2: My substrate has both an iodo and a bromo substituent. How does this affect the reaction, and how can temperature be used to control selectivity?

A2: The presence of two different halogens on the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine core presents a classic challenge of chemoselectivity. The key to controlling the reaction outcome lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds towards the palladium catalyst.

The rate of oxidative addition, the first and often rate-limiting step of the Suzuki reaction, is highly dependent on the carbon-halogen bond strength. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the order of reactivity for oxidative addition is C-I > C-Br >> C-Cl .[5]

This reactivity difference allows for temperature-based control, a concept rooted in the principles of kinetic versus thermodynamic control .[9][10]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the system has enough energy to overcome the lower activation barrier of the C-I bond cleavage but not the higher activation barrier for the C-Br bond. This results in the selective formation of the "kinetic product"—in this case, the 3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine.[11][12]

  • Thermodynamic Control (Higher Temperatures): As you increase the temperature, you provide sufficient energy to overcome the activation barrier for C-Br bond cleavage as well. This can lead to the formation of the di-substituted product or coupling at the C-5 (bromo) position if the C-3 (iodo) position has already reacted.

Therefore, by carefully modulating the temperature, you can selectively target the more reactive C-I bond.

Q3: I am aiming for selective mono-coupling at the C-3 (iodo) position. What is a good starting temperature range?

A3: For selective mono-arylation at the highly reactive C-3 iodo position, it is crucial to start at a relatively low to moderate temperature to favor the kinetic product.

A recommended starting range for your initial screening experiments is 60 °C to 80 °C .

Causality:

  • Below 60 °C: The reaction may be impractically slow or may not initiate at all, as there might be insufficient thermal energy to drive the catalytic cycle efficiently, even for the reactive C-I bond.

  • 60-80 °C: This range often provides a good balance. It is typically sufficient to activate the C-I bond for oxidative addition without significantly promoting the cleavage of the more robust C-Br bond.[13] Many Suzuki reactions proceed efficiently within this window, especially with reactive coupling partners.[14][15]

  • Above 80 °C: As you increase the temperature beyond this point, the risk of losing selectivity and forming the di-substituted product increases. You may also begin to see side reactions like catalyst decomposition.[6]

Always monitor the reaction progress closely by TLC or LC-MS to track the consumption of starting material and the formation of the desired mono-adduct versus any di-adduct.

Q4: My reaction at lower temperatures (e.g., 60 °C) is very slow or shows no conversion. What should I do?

A4: If you observe poor or no conversion at lower temperatures, several factors could be at play. Before resorting to a significant temperature increase, which could compromise selectivity, consider the following systematic troubleshooting steps:

  • Verify Reagent Quality and Inert Atmosphere: Ensure all reagents are pure and dry. Protodeboronation (hydrolysis of the boronic acid) is a common side reaction that can be exacerbated by water.[1][16] The reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[16]

  • Evaluate the Catalyst/Ligand System: The choice of catalyst is critical. For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may not be active enough at low temperatures.[16] Consider switching to a more robust and active pre-catalyst system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote efficient coupling at lower temperatures.[1][17]

  • Check Base and Solvent: The base is crucial for the transmetalation step.[1][17] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is adequately soluble and strong enough for the specific reaction.[1] The solvent should fully dissolve the reactants at the target temperature. If solubility is an issue, consider a different solvent system (e.g., Dioxane, Toluene, DMF, often with a small amount of water).[3]

  • Incremental Temperature Increase: If the above factors are optimized, proceed with a gradual increase in temperature. Raise the reaction temperature in 10 °C increments (e.g., from 60 °C to 70 °C, then to 80 °C), monitoring the reaction at each stage. This methodical approach allows you to find the minimum temperature required for efficient conversion while maximizing selectivity.

Q5: I am observing significant amounts of the di-substituted product even at moderate temperatures. How can I improve selectivity for mono-arylation?

A5: The formation of the di-arylated product indicates that the C-Br bond is also undergoing oxidative addition. To enhance selectivity for the desired mono-iodo coupled product, you need to further favor the kinetic pathway.

  • Lower the Temperature: This is the most direct approach. If you are getting di-substitution at 80 °C, reduce the temperature to 70 °C or even 60 °C. The trade-off might be a longer reaction time, but it will significantly improve selectivity.[9]

  • Shorten the Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed and the desired mono-adduct is maximized (as determined by LC-MS), quench the reaction. Allowing the reaction to proceed for extended periods, even at moderate temperatures, can lead to the slow but steady formation of the di-substituted product.

  • Control Stoichiometry: Use the boronic acid as the limiting reagent or in slight excess (e.g., 1.0-1.1 equivalents). Using a large excess of the boronic acid will drive the reaction towards di-substitution once the initial mono-adduct is formed.

Q6: At higher temperatures (e.g., >100 °C), my yield is decreasing, and I see decomposition. What is happening?

A6: High temperatures can be detrimental to Suzuki couplings, leading to a variety of side reactions and a decrease in overall yield.

  • Catalyst Decomposition: As mentioned, palladium catalysts have limited thermal stability. At temperatures often exceeding 100-120 °C, the ligand may dissociate, or the palladium complex can agglomerate into inactive palladium black, effectively killing the reaction.[6][7]

  • Protodeboronation: This side reaction, the protonolysis of the boronic acid, is accelerated at higher temperatures, especially if water is present.[16] This reduces the effective concentration of your coupling partner. Using more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[1]

  • Dehalogenation: At elevated temperatures, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This side reaction consumes your starting material without forming the desired product.[16]

  • Substrate/Product Degradation: The complex heterocyclic core of your substrate or the desired product itself may not be stable to prolonged heating at high temperatures, leading to the formation of unidentifiable byproducts.

If you must use higher temperatures to activate the C-Br bond (for a sequential coupling, for example), it is essential to use a highly stable catalyst system and minimize the reaction time.

Experimental Design & Protocols

To systematically determine the optimal temperature, a parallel screening experiment is the most efficient approach.

Workflow for Temperature Optimization

Below is a diagram illustrating a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_start Initial Setup cluster_screen Temperature Screening cluster_analysis Analysis (LC-MS) cluster_decision Decision & Optimization start Reaction Goal: Selective Mono-Coupling at C-I screen Run parallel reactions (e.g., 60°C, 70°C, 80°C, 90°C) start->screen Set up screen analyze Analyze outcome: Yield, Selectivity (Mono vs. Di), Impurities screen->analyze After fixed time (e.g., 4h) outcome1 Outcome 1: Good yield & selectivity at Temp 'X' analyze->outcome1 Ideal Result outcome2 Outcome 2: Low conversion at all temps analyze->outcome2 Problem outcome3 Outcome 3: Poor selectivity (di-coupling) analyze->outcome3 Problem optimize1 Result: Optimal Temp is 'X' Proceed to scale-up outcome1->optimize1 optimize2 Action: Re-evaluate Catalyst/Base/Solvent Then re-screen temperature outcome2->optimize2 optimize3 Action: Lower temperature range (e.g., 50-70°C) Check boronic acid stoichiometry outcome3->optimize3

Caption: A logical workflow for temperature optimization experiments.

Protocol: Parallel Temperature Screening

This protocol outlines a method for testing four different temperatures simultaneously.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • 4 x Reaction vials with stir bars

  • Parallel synthesis heating block or separate oil baths

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and analysis equipment (TLC, LC-MS)

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the this compound, arylboronic acid, and base to each of the four reaction vials.

  • Solvent Addition: Add the anhydrous solvent to each vial to a consistent concentration (e.g., 0.1 M).

  • Degassing: Seal the vials and sparge the reaction mixtures with Argon for 10-15 minutes to ensure all oxygen is removed.[16]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to each vial. Reseal immediately.

  • Heating: Place the vials in the pre-heated blocks set to your desired temperatures (e.g., T1=60°C, T2=70°C, T3=80°C, T4=90°C).

  • Monitoring: Allow the reactions to stir for a predetermined time (e.g., 4 hours).

  • Quenching & Analysis: After the set time, cool all reactions to room temperature. Take a small, precise aliquot from each vial, dilute it, and analyze by LC-MS to determine the ratio of starting material, mono-iodo coupled product, and di-coupled product.

  • Workup: Once the optimal condition is identified, the corresponding reaction can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.[1] The product can then be purified by column chromatography.

Data Interpretation

Summarize your analytical results in a table to clearly identify the optimal temperature.

ReactionTemperature (°C)Time (h)Conversion of SM (%)Yield of Mono-Iodo Product (%)Yield of Di-Product (%)Selectivity (Mono:Di)
160445%42%<1%>98:2
270485%80%4%95:5
3804>98%91%8%92:8
4904>98%75%22%77:23

Yields determined by LC-MS area % relative to an internal standard.

From this hypothetical data, 70-80 °C represents the optimal temperature range, offering high conversion and good selectivity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. Temperature influences every step of this cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex + R¹-X (Ar-I or Ar-Br) trans_label Transmetalation trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex + R²-B(OR)₂ Base oa_label Oxidative Addition (Often Rate-Limiting) Highly Temp. Dependent trans_complex->pd0 Forms R¹-R² Product re_label Reductive Elimination (Temp. Can Influence Rate)

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • El-Sayed, M. A., et al. (2002). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society. [Link]

  • Bartoli, M., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. RSC Publishing. [Link]

  • OICC Press. (n.d.). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. [Link]

  • Lu, Y.-J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]

  • ResearchGate. (2025). Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2023). 14.4: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Vitale, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

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Technical Support Center: Sonogashira Reactions of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing Sonogashira cross-coupling reactions involving the challenging dihalogenated substrate, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals aiming to achieve high yields of the desired cross-coupled product while minimizing or eliminating the formation of alkyne homo-coupling (Glaser) byproducts.

Section 1: Understanding the Core Challenge

The primary difficulty in this specific Sonogashira reaction lies in two competing processes: the desired cross-coupling and the undesired homo-coupling of the terminal alkyne. The substrate itself, a 7-azaindole derivative, presents a unique challenge due to the differential reactivity of its two halogen atoms. The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-bromine bond at the C-5 position in palladium-catalyzed cross-coupling reactions.[1][2] This reactivity difference can be exploited for regioselective synthesis but must be carefully managed to prevent side reactions.

The most prevalent side reaction is the oxidative homo-coupling of the terminal alkyne, often referred to as Glaser coupling.[2] This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen, leading to the wasteful formation of a diyne byproduct and reducing the yield of the target molecule.[3][4]

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Homo-Coupling (Glaser) Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAcetylide Ar-Pd(II)-(C≡C-R)(L₂) ArPdI->ArPdAcetylide Transmetalation Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) CuI Cu(I) CuAcetylide->ArPdI Product Ar-C≡C-R (Product) ArPdAcetylide->Product Reductive Elimination Product->Pd0 CuAcetylide2 R-C≡C-Cu Dimer R-C≡C-C≡C-R (Dimer) CuAcetylide2->Dimer Oxidative Dimerization Oxygen O₂ Oxygen->CuAcetylide2 start Start prep Prepare Reactants: - Ar-I (1.0 equiv) - Alkyne (1.2 equiv) - Cs₂CO₃ (2.0 equiv) - Solvent (e.g., DMF) start->prep setup Assemble Reaction: Add solids to a dry Schlenk flask prep->setup degas Degas System: Evacuate and backfill with Argon (3x) setup->degas add_solvent Add degassed solvent & alkyne degas->add_solvent add_cat Add Catalyst System: (AllylPdCl)₂ (1-2.5 mol%) + P(t-Bu)₃ (4-10 mol%) add_solvent->add_cat react Stir at Room Temp (e.g., 12-24h) add_cat->react monitor Monitor by TLC/LC-MS react->monitor workup Workup & Purify monitor->workup end End workup->end

Diagram 2: Workflow for Copper-Free Sonogashira Coupling.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), (AllylPdCl)₂ (2.5 mol %), and tri-tert-butylphosphine (P(t-Bu)₃, 10 mol %).

  • Inerting: Seal the flask and thoroughly evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.1–1.2 equiv) followed by anhydrous, degassed DMF (to achieve a concentration of approx. 0.1 M).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Copper-Catalyzed Coupling with Minimized Homo-coupling

Use this protocol if a copper-free method is not viable. Success is critically dependent on the rigorous exclusion of oxygen.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol %), and copper(I) iodide (CuI, 5 mol %).

  • Inerting: Seal the flask and perform three evacuate/backfill cycles with argon.

  • Solvent & Reagent Addition: Under argon, add anhydrous, thoroughly degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring & Workup: Follow steps 5-7 from Protocol A.

Section 4: Data & Parameter Summary

ParameterProtocol A (Recommended)Protocol B (Alternative)Rationale
Coupling Type Copper-FreeCopper-CatalyzedProtocol A directly eliminates the primary cause of homo-coupling. [5]
Pd Precatalyst (AllylPdCl)₂Pd(PPh₃)₂Cl₂(AllylPdCl)₂ with a bulky ligand is highly active for aryl bromides/iodides at RT. [6]
Ligand P(t-Bu)₃PPh₃ (in precatalyst)Bulky, electron-rich ligands are superior for copper-free systems. [3]
Co-catalyst NoneCuI (5 mol %)CuI accelerates the reaction but risks homo-coupling if O₂ is present. [2]
Base Cs₂CO₃Triethylamine (Et₃N)Strong, non-coordinating base is often optimal for amine-free conditions. [7]
Solvent DMFTHF / Et₃NDMF offers excellent solubility. [8]Et₃N acts as both base and solvent. [2]
Temperature Room TemperatureRoom TemperatureLow temperature ensures regioselective coupling at the C-I position. [2]
Key Outcome High selectivity for C-3 coupling, minimal to no homo-coupling.Good C-3 coupling yield, requires stringent O₂ exclusion to prevent dimerization.

Section 5: Frequently Asked Questions (FAQs)

  • What is the role of the amine base in the copper-catalyzed reaction? It serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it acts as a scavenger for the hydrogen halide (HI) generated during the reaction, preventing the reaction medium from becoming acidic. [2]

  • Why use a bulky phosphine ligand like P(t-Bu)₃? Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step to release the product. This makes the overall catalytic cycle more efficient, which is particularly important in the absence of a copper co-catalyst. [3]

  • Can I use other palladium sources like Pd(OAc)₂? Yes, Pd(OAc)₂ is a common and often cheaper Pd(II) precatalyst. It can be used in place of (AllylPdCl)₂ or Pd(PPh₃)₂Cl₂, but it must be combined with a phosphine ligand (typically 2-4 equivalents per Pd) to form the active catalytic species in situ.

  • My alkyne is expensive. How can I avoid wasting it on homo-coupling? The most effective method is to use a copper-free protocol (Protocol A). If you must use a copper-catalyzed system, ensuring a rigorously inert atmosphere is paramount. [4]Using a slight excess of the alkyne (1.1-1.2 equivalents) is standard, but a copper-free system will give you the best atom economy with respect to the alkyne.

References

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. Retrieved from [Link]

  • Bano, S., Sharma, M., & Kumar, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7343. Retrieved from [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. Retrieved from [Link]

  • Golden, M. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sharma, N., & Tiwari, V. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4616–4633. Retrieved from [Link]

  • Jana, A., Sengupta, S., & Pramanik, A. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(3), 2029–2042. Retrieved from [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

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Technical Support Center: A Guide to Scaling Up the Purification of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic intermediate in medicinal chemistry, frequently utilized as a scaffold in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its structural complexity, featuring a benzenesulfonyl protecting group and two distinct halogen atoms, presents unique challenges during purification, especially when transitioning from bench-scale to pilot-scale production.[4][5] High purity is critical for the success of subsequent synthetic steps and the ultimate quality of the active pharmaceutical ingredient (API).

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale purification of this important intermediate. We will explore the causality behind common purification challenges and offer field-proven protocols and solutions.

Section 1: Understanding the Intermediate's Properties

A successful purification strategy begins with a thorough understanding of the molecule's physicochemical properties.

  • Molecular Structure and Weight: The compound has a molecular formula of C₁₃H₈BrIN₂O₂S and a molecular weight of approximately 463.09 g/mol .[6] Its high molecular weight influences its diffusion characteristics and solubility.

  • Polarity: The presence of the sulfonyl group (-SO₂-) imparts significant polarity to the molecule. This dictates the choice of chromatographic stationary and mobile phases.

  • Benzenesulfonyl Protecting Group: The N-benzenesulfonyl group is a robust, electron-withdrawing protecting group, generally stable under a wide range of reaction conditions, including standard silica gel chromatography.[7][8] Its removal typically requires specific and harsh basic conditions, which are not encountered during purification.[7] This stability is advantageous, preventing unwanted deprotection during the purification workflow.

  • Halogen Substituents: The bromo and iodo groups add to the molecular weight and can participate in halogen bonding, which may subtly influence chromatographic interactions.[9]

Section 2: Purification Method Selection

The choice between column chromatography and recrystallization depends on the initial purity of the crude material, the quantity to be purified, and the required final purity. The following decision workflow can guide your selection.

Purification_Workflow start Assess Crude Material (Purity, Quantity) decision3 Complex Impurity Profile? start->decision3 decision1 Purity > 90%? decision2 Scale > 20g? decision1->decision2 Yes recrystallization Recrystallization decision1->recrystallization No (Small Scale) recryst_screen Recrystallization Screening & Optimization decision2->recryst_screen Yes scale_up_chrom Scaled-Up Flash Chromatography decision2->scale_up_chrom No decision3->decision1 No chromatography Flash Column Chromatography decision3->chromatography Yes Tailing_Issue cluster_0 Problem: Tailing on Silica Gel cluster_1 Cause cluster_2 Solution Tailing Compound Streaks/ Tails on Column Cause Basic Nitrogen on Compound Interacts with Acidic Silanol Groups on SiO₂ Tailing->Cause Solution Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Cause->Solution

Sources

Validation & Comparative

1H and 13C NMR Analysis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of NMR in Characterizing Complex Heterocycles

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure. Its resemblance to purine bases makes it a cornerstone for developing inhibitors targeting kinases, viruses, and other key biological targets.[1][2][3] The synthesis of analogs often involves complex multi-step reactions, introducing various functional groups to modulate activity, selectivity, and pharmacokinetic properties. The title compound, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a prime example of a highly functionalized intermediate, poised for further elaboration through cross-coupling reactions at the bromo and iodo positions.

For researchers and drug development professionals, unambiguous structural confirmation of such intermediates is not merely a formality; it is a prerequisite for advancing a compound through the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about molecular structure and purity.[4][5]

This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this compound. We will dissect the influence of each substituent—the bulky, electron-withdrawing benzenesulfonyl group, and the heavy halogens, bromine and iodine—on the resulting spectra. By comparing this data to the parent 7-azaindole scaffold, this guide offers field-proven insights into the causality behind the observed chemical shifts and coupling patterns, equipping scientists to interpret similar complex spectra with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used throughout this guide.

Caption: Molecular structure and numbering scheme.

Experimental Protocols for High-Fidelity NMR Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.

Step-by-Step Sample Preparation
  • Compound Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Due to the aromatic and polar nature of the compound, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are suitable solvents. DMSO-d6 is often preferred for its superior ability to dissolve a wide range of organic molecules.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief application of gentle heat or sonication may be necessary if the compound is sparingly soluble.

  • Standard Addition (Optional but Recommended): Add a small drop of a 1% solution of tetramethylsilane (TMS) in the chosen solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Workflow

The following diagram outlines a robust workflow for acquiring comprehensive NMR data for structural elucidation.

Caption: Standard NMR workflow for structural elucidation.

Spectral Interpretation: A Comparative Analysis

The substitution pattern on the 7-azaindole core dramatically alters its electronic landscape, which is directly reflected in the NMR spectra.

¹H NMR Spectral Analysis

The benzenesulfonyl group acts as a strong electron-withdrawing group, significantly deshielding the protons on the pyrrolo[2,3-b]pyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale for Assignment
H68.5 - 8.7DoubletJ ≈ 2.0 HzDeshielded by adjacent N7 and meta-positioned bromine. Coupled to H4.
H48.2 - 8.4DoubletJ ≈ 2.0 HzDeshielded by pyridine nitrogen. Coupled to H6.
H2' / H6' (ortho)7.9 - 8.1Doublet (or m)J ≈ 7-8 HzStrongly deshielded by the adjacent electron-withdrawing sulfonyl group.
H27.8 - 8.0SingletN/ALocated on the electron-deficient pyrrole ring between two quaternary carbons.
H4' (para)7.6 - 7.8Triplet (or m)J ≈ 7-8 HzLeast deshielded proton on the phenylsulfonyl ring.
H3' / H5' (meta)7.5 - 7.7Triplet (or m)J ≈ 7-8 HzTypical aromatic chemical shift for meta protons on a substituted benzene ring.

Discussion:

  • Comparison to Parent 7-Azaindole: In the unsubstituted 7-azaindole, the pyridine protons (H4, H5, H6) appear between δ 7.0 and 8.3 ppm.[6][7][8] The introduction of the C5-bromo and N1-benzenesulfonyl groups shifts H4 and H6 significantly downfield due to combined inductive and anisotropic effects.

  • Benzenesulfonyl Group Signature: The protons of the phenylsulfonyl moiety typically present a predictable pattern. The ortho protons (H2'/H6') are the most deshielded due to their proximity to the SO2 group.[9][10]

  • Absence of N1-H: The presence of the benzenesulfonyl group at the N1 position is unequivocally confirmed by the absence of the broad N-H singlet typically seen for 7-azaindoles around δ 11-12 ppm.[11]

¹³C NMR Spectral Analysis

The 13C NMR spectrum provides a direct map of the carbon framework. The presence of heavy atoms (iodine and bromine) and the electron-withdrawing sulfonyl group are the dominant factors influencing the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C7a~150Quaternary carbon adjacent to pyridine nitrogen.
C4~148Deshielded by adjacent pyridine nitrogen.
C1' (ipso)~138Quaternary carbon attached to the sulfonyl group.
C4' (para)~134Standard aromatic shift for para carbon.
C2' / C6' (ortho)~129Standard aromatic shift for ortho carbons.
C3' / C5' (meta)~127Standard aromatic shift for meta carbons.
C6~120Shifted downfield by the adjacent bromine atom.
C3a~118Quaternary carbon at the ring junction.
C5~115Carbon bearing the bromine atom.
C2~110Deshielded by the N-sulfonyl group.
C355 - 65Heavy Atom Effect: The iodine atom induces a strong upfield shift. This is the most diagnostic signal in the spectrum.

Discussion:

  • The Heavy Atom Effect: The most striking feature in the predicted 13C spectrum is the chemical shift of C3. Carbon atoms directly bonded to iodine experience a significant upfield shift (shielding) due to the "heavy atom effect."[12] This makes the C3 signal exceptionally useful for confirming iodination at this position. The effect is less pronounced for bromine, but C5 will still be at a relatively upfield position for a substituted aromatic carbon.

  • Influence of the Sulfonyl Group: The N-benzenesulfonyl group withdraws electron density from the pyrrole ring, leading to a general deshielding (downfield shift) of C2, C3a, and C7a compared to the parent N-H azaindole.[13] For comparison, the carbon signals of unsubstituted 1H-pyrrolo[2,3-b]pyridine appear at approximately δ 100.1 (C3), 115.9 (C5), 121.2 (C2), 127.8 (C3a), 128.8 (C6), 142.3 (C4), and 148.8 (C7a) ppm.[14] The dramatic shifts observed for the title compound underscore the powerful electronic influence of the substituents.

Conclusion and Outlook

The comprehensive NMR analysis of this compound is a clear demonstration of how fundamental principles of spectroscopy can be applied to elucidate the structure of complex, highly functionalized molecules. The key diagnostic features are the downfield shifts of the pyridine protons (H4, H6) in the ¹H spectrum and, most notably, the pronounced upfield shift of the iodine-bearing C3 in the ¹³C spectrum.

For scientists in drug development, mastering the interpretation of such spectra is crucial. It validates synthetic routes, confirms the identity of key intermediates, and ensures the integrity of molecules destined for further chemical modification and biological testing. This guide provides a logical framework and a comparative basis for this essential analytical task.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

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  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. (n.d.). ResearchGate. [Link]

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  • Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... (n.d.). ResearchGate. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

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  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

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  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley. [Link]

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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometry (MS) data for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a complex halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. We will objectively compare its mass spectrometric signature with its singly halogenated analogs to provide researchers, scientists, and drug development professionals with a clear framework for identification and characterization. The discussion is grounded in fundamental principles of mass spectrometry, supported by experimental protocols and predictive data.

Physicochemical and Mass Spectrometric Properties

The foundational step in any mass spectrometric analysis is understanding the fundamental properties of the analyte and relevant comparators. The target molecule possesses a unique combination of two different halogens, bromine and iodine, which imparts a highly characteristic isotopic signature. For a robust comparison, we will evaluate it against its bromo-only and iodo-only analogs.

PropertyThis compound1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Analog 1)1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (Analog 2)
Molecular Formula C₁₃H₈BrIN₂O₂S[1][2]C₁₃H₉BrN₂O₂S[3][4]C₁₃H₉IN₂O₂S[5]
Average Molecular Weight 463.09 g/mol [1]337.19 g/mol [3]384.19 g/mol [5]
Monoisotopic Mass 461.85346 Da[1]335.96155 Da383.94295 Da[5]
PubChem CID 24229240[1]24229246[4]50989465[5]

The Isotopic Signature: A Tale of Two Halogens

The utility of mass spectrometry in structural elucidation is significantly enhanced by the natural isotopic abundances of certain elements, particularly halogens.

  • Bromine: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio (50.5% and 49.5%, respectively).[6] This results in a characteristic pair of peaks in the mass spectrum, separated by 2 m/z units (the M and M+2 peaks), with nearly equal intensities.[7][8]

  • Iodine: In contrast, iodine is monoisotopic, consisting of 100% ¹²⁷I.[9][10] Therefore, the presence of iodine alone does not generate an M+2 peak. Its signature is primarily the mass it adds to the molecule and its propensity to be a facile leaving group during fragmentation.

For This compound , the combination of these two halogens creates a unique molecular ion cluster. The spectrum will be dominated by a pair of peaks of nearly equal intensity separated by 2 m/z, corresponding to molecules containing ⁷⁹Br and ⁸¹Br, respectively. This provides an unambiguous marker for the presence of a single bromine atom.

Comparative Analysis of Molecular Ion Clusters

The key to distinguishing the target compound from its analogs lies in observing the molecular ion region of the mass spectrum. The following table outlines the expected high-resolution m/z values for the primary isotopic peaks.

CompoundIsotopic CompositionExpected m/z ([M+H]⁺)Relative IntensityKey Differentiator
Target Compound C₁₃H₉⁷⁹Br¹²⁷IN₂O₂S⁺462.8607~100%M and M+2 peaks at high m/z with ~1:1 ratio.
C₁₃H₉⁸¹Br¹²⁷IN₂O₂S⁺464.8587~98%
Analog 1 (Bromo-only) C₁₃H₁₀⁷⁹BrN₂O₂S⁺336.9688~100%M and M+2 peaks at lower m/z with ~1:1 ratio.
C₁₃H₁₀⁸¹BrN₂O₂S⁺338.9668~98%
Analog 2 (Iodo-only) C₁₃H₁₀¹²⁷IN₂O₂S⁺384.9502~100%Absence of a significant M+2 peak.

This comparative data illustrates that a simple survey of the molecular ion region can definitively confirm the presence of both bromine and iodine on the target molecule, while simultaneously differentiating it from its singly halogenated precursors or impurities.

Experimental Protocol for HRMS Analysis

To generate reliable and reproducible data for these compounds, a standardized protocol is essential. The following methodology is recommended for analysis using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

1. Sample Preparation:

  • Step 1.1: Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
  • Step 1.2: Create a working solution for infusion or injection by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
  • Causality: The acidic aqueous-organic solvent system is chosen to ensure solubility and promote efficient protonation of the pyrrolopyridine nitrogen, making it amenable to positive mode electrospray ionization (ESI).

2. Instrumentation and Ionization:

  • Step 2.1: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap Exploris).
  • Step 2.2: Employ an ESI source operating in positive ion mode.
  • Step 2.3: Optimize source parameters:
  • Capillary Voltage: 3500-4000 V
  • Nebulizer Gas (N₂): 30-40 psi
  • Drying Gas (N₂): 8-10 L/min at 300-325 °C
  • Causality: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion cluster. Positive mode is selected due to the presence of basic nitrogen atoms that can be readily protonated.

3. Mass Analysis and Data Acquisition:

  • Step 3.1: Set the mass analyzer to a range of m/z 100-1000 to ensure capture of the molecular ion and expected fragments.
  • Step 3.2: Acquire data in MS1 (full scan) mode at a resolution of ≥20,000 to allow for accurate mass measurement and clear separation of isotopic peaks.
  • Step 3.3 (Optional): Perform data-dependent acquisition (DDA) or targeted MS/MS experiments. Set the precursor ion (e.g., m/z 462.86) for collision-induced dissociation (CID) with a normalized collision energy of 15-40 eV to generate structural fragments.

4. Data Processing:

  • Step 4.1: Process the raw data using manufacturer-specific software (e.g., MassHunter, Xcalibur).
  • Step 4.2: Extract the spectrum for the analyte peak and calculate the mass accuracy of the molecular ion against the theoretical exact mass. A mass error of <5 ppm is considered acceptable.
  • Step 4.3: Compare the observed isotopic pattern and abundance with the theoretical model for C₁₃H₈BrIN₂O₂S to confirm elemental composition.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for analyzing the target compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock 1. Prepare 1 mg/mL Stock Solution Working 2. Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA Stock->Working Infusion 3. Direct Infusion or LC Injection ESI 4. ESI Source (+) Ionization Infusion->ESI Quad 5. MS1 Scan (Quadrupole/Orbitrap) ESI->Quad CID 6. Fragmentation (Collision Cell) Quad->CID TOF 7. Mass Analysis (TOF/Orbitrap) CID->TOF Processing 8. Mass Accuracy & Isotope Pattern Analysis TOF->Processing Confirmation 9. Structural Confirmation Processing->Confirmation

Caption: Experimental workflow for HRMS analysis of halogenated compounds.

Predicted Fragmentation Pathways

Beyond the molecular ion, the fragmentation pattern in an MS/MS experiment provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways are predicted based on bond strengths and chemical principles.

  • Loss of Iodine: The Carbon-Iodine bond is the weakest covalent bond in the molecule, making the loss of an iodine radical (•I, 126.9 Da) a highly favorable primary fragmentation event. This would result in a significant fragment ion at m/z ~335.9. This fragment itself would exhibit the characteristic 1:1 isotopic signature of a bromine-containing species.[10]

  • Cleavage of the N-S Bond: The bond between the pyrrole nitrogen and the sulfonyl group is susceptible to cleavage. This can lead to two primary fragmentation routes:

    • Loss of a benzenesulfonyl radical (•SO₂Ph, 141.0 Da), yielding a fragment ion of the bromo-iodo-pyrrolopyridine core.

    • Formation of the benzenesulfonyl cation ([PhSO₂]⁺) at m/z 141.

  • Loss of SO₂: A common fragmentation pathway for sulfonyl-containing compounds is the neutral loss of sulfur dioxide (SO₂, 64.0 Da) from the parent ion or a larger fragment.

These predicted fragmentation patterns can be confirmed by MS/MS experiments, providing unequivocal structural confirmation.

Conclusion

The mass spectrometric analysis of this compound reveals a rich and highly specific dataset. The key to its identification lies in the high-resolution mass measurement of its molecular ion and, most critically, the observation of a characteristic M and M+2 isotopic cluster with a nearly 1:1 intensity ratio, indicative of its single bromine atom. This signature, combined with its high mass and predictable fragmentation patterns (such as the facile loss of iodine), allows for its clear differentiation from singly halogenated analogs and other potential impurities. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of complex halogenated molecules.

References

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From the Bench of a Senior Application Scientist: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituents in Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities, modulates electronic properties, and improves pharmacokinetic profiles. Consequently, functionalized 7-azaindoles are central to a multitude of approved therapeutics and clinical candidates.

Halogenated pyrrolo[2,3-b]pyridines are the workhorse intermediates for elaborating this core structure. They serve as versatile handles for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. A frequent and critical decision in synthetic planning is the choice of the halogen substituent. While both bromo- and iodo-derivatives are commercially available and widely used, their reactivities are not interchangeable. A nuanced understanding of their comparative performance is essential for designing efficient, selective, and scalable synthetic routes.

This guide provides an in-depth comparison of the reactivity of bromo- versus iodo-substituted pyrrolo[2,3-b]pyridines, supported by experimental data and mechanistic insights, to empower chemists to make informed strategic decisions in their synthetic endeavors.

The Guiding Principle: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between iodo- and bromo-pyrrolo[2,3-b]pyridines stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.

This weaker bond has profound implications for the kinetics of reactions where C-X bond cleavage is the rate-determining step. This is particularly true for the oxidative addition step in palladium-catalyzed cross-coupling cycles and for halogen-metal exchange reactions.[1][2]

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Typical Bond Dissociation Energy (kcal/mol)
Aryl C-Br~335~80
Aryl C-I ~280 ~67

Data compiled from representative values.[3][4][5] Note that exact BDEs can vary based on the specific electronic environment of the heterocyclic ring.[6]

The lower BDE of the C-I bond means that less energy is required to break it, leading to faster reaction rates and allowing for the use of milder reaction conditions compared to the analogous C-Br bond.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the practical consequences of this fundamental difference across the most common and powerful reactions used to functionalize the 7-azaindole scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is arguably the most utilized cross-coupling reaction in drug discovery. The general trend of reactivity, I > Br >> Cl , is well-established and holds true for the pyrrolo[2,3-b]pyridine system.[7]

Iodo-pyrrolo[2,3-b]pyridines consistently outperform their bromo-counterparts, reacting at lower temperatures and often requiring lower catalyst loadings. This heightened reactivity is a direct consequence of the facile oxidative addition of the Pd(0) catalyst into the weaker C-I bond.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandConditionsYieldReference
4-Chloro-2-iodo-azaindolePhenylboronic acidPd₂(dba)₃K₂CO₃, Dioxane/H₂O, 80 °C93%[8]
5-Bromo-azaindole(Aryl)boronic acidPd(dppf)Cl₂K₂CO₃, DME/H₂O, 85 °C75-90%[9]
4-Bromo-azaindole(Aryl)boronic acidPd(OAc)₂ / SPhosK₂CO₃, Dioxane/H₂O, 100 °C85%[10]

As the data suggests, iodo-substrates can often be coupled under milder conditions (80 °C) compared to bromo-substrates, which may require higher temperatures or more sophisticated catalyst systems to achieve comparable yields.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, demonstrating the high reactivity of the C-I bond in the presence of a C-Cl bond.[8]

  • Rationale: The choice of a relatively simple palladium source (Pd₂(dba)₃) without a specialized ligand is sufficient for the highly reactive C-I bond. The reaction is run at a moderate temperature (80 °C) to ensure selective oxidative addition at the 2-position (iodo) without disturbing the 4-position (chloro).

  • To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv) is added a de-gassed 1:1 mixture of 1,4-dioxane and water.

  • The mixture is sparged with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv) is added, and the reaction vessel is sealed.

  • The mixture is heated to 80 °C and stirred vigorously for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

G cluster_workflow General Suzuki-Miyaura Workflow Start Halogenated Pyrrolo[2,3-b]pyridine (R-X, X=I or Br) Reaction Reaction Mixture Heat (T °C) Start->Reaction BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool Purification Purification (Chromatography) Workup->Purification Product Coupled Product (R-R') Purification->Product

General workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of arylalkynes, valuable structures in medicinal chemistry. The reaction mechanism also proceeds via oxidative addition, and thus, the reactivity trend I > Br is consistently observed.[11] Iodo-7-azaindoles can be coupled under very mild, often room temperature, conditions, whereas bromo-derivatives typically require elevated temperatures, which can increase the risk of side reactions like Glaser homocoupling of the alkyne partner.[12]

Experimental Data Summary: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst/Co-catalystConditionsYieldReference
5-Iodo-azaindole deriv.Terminal AlkynePd(PPh₃)₄ / CuITEA, DMF, 100 °CExcellent[13]
3-Iodo-azaindole deriv.PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, DMF, RT95%[14]
2-Bromo-pyridine deriv.PhenylacetylenePdCl₂(dppf) / CuICs₂CO₃, Dioxane, 100 °C80%[14]

The ability to perform Sonogashira couplings at room temperature with iodo-substrates is a significant advantage, particularly when working with thermally sensitive functional groups.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[15] While modern, highly active catalyst systems based on bulky biarylphosphine ligands have made the amination of aryl bromides routine, aryl iodides remain the more reactive coupling partner.[16] They generally react faster, at lower temperatures, and can sometimes be successful with less sophisticated ligand systems.

However, the high reactivity of aryl iodides can sometimes be detrimental. In certain cases, particularly with electron-rich or sterically hindered systems, the rate of reductive elimination can be slow relative to competing side reactions like β-hydride elimination or catalyst decomposition, leading to lower yields or the formation of hydrodehalogenated byproducts.[8]

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmine PartnerCatalyst/LigandConditionsYieldReference
4-Chloro-azaindoleN-benzylmethylamineRuPhos Pd G2Cs₂CO₃, Toluene, 100 °C33%[8]
4-Bromo-azaindole deriv.AmidePd₂(dba)₃ / XantphosCs₂CO₃, Dioxane, 110 °C70-92%[10]
4-Chloro-pyrrolopyrimidineVarious AminesPd(OAc)₂ / BINAPCs₂CO₃, Dioxane, 110 °CGood[17]

Note: Data often involves related chloro- or bromo- aza-heterocycles, but the reactivity principles are directly transferable.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for generating nucleophilic organometallic species from organohalides.[1] This transformation is extremely sensitive to the carbon-halogen bond, making the reactivity difference between bromine and iodine exceptionally pronounced.

Lithium-halogen exchange, typically performed with an alkyllithium reagent like n-BuLi or t-BuLi, occurs much more rapidly with aryl iodides than with aryl bromides.[18] This often allows the exchange on an iodo-pyrrolo[2,3-b]pyridine to be performed at a higher temperature (e.g., -78 °C) compared to the corresponding bromo-derivative, which might require temperatures of -100 °C or lower to outcompete side reactions like nucleophilic attack by the alkyllithium reagent.[19]

G cluster_workflow Halogen-Metal Exchange Workflow Start Iodo- or Bromo- Pyrrolo[2,3-b]pyridine (R-X) Intermediate Lithiated Intermediate (R-Li) Start->Intermediate Exchange Reagent Alkyllithium (e.g., n-BuLi) Low Temp (-78 to -100 °C) Reagent->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product Functionalized Product (R-E) Quench->Product

Workflow for Halogen-Metal Exchange and Quench.

Exploiting Differential Reactivity: Site-Selective Functionalization

The most powerful application of the bromo- vs. iodo-reactivity differential is in the synthesis of complex molecules requiring multiple, distinct substitutions. By using a dihalogenated substrate, such as 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, chemists can perform sequential, site-selective cross-coupling reactions.[20]

The strategy is straightforward:

  • First Coupling: Employ mild conditions that are sufficient to react with the highly labile C-I bond, leaving the more robust C-Br bond untouched. This is typically a Suzuki or Sonogashira reaction at or near room temperature.

  • Second Coupling: After the first reaction is complete, introduce a second, different coupling partner and employ more forcing conditions (higher temperature, stronger catalyst system) to react at the C-Br position.

This orthogonal reactivity provides a highly efficient route to disubstituted analogues that would be difficult to access otherwise.[7]

G Start 5-Bromo-3-Iodo-Azaindole Step1 Step 1: Mild Coupling (e.g., Suzuki, RT to 60°C) + Partner A Start->Step1 C-I bond is more reactive Intermediate 5-Bromo-3-(Partner A)-Azaindole Step1->Intermediate Step2 Step 2: Stronger Coupling (e.g., Buchwald-Hartwig, >100°C) + Partner B Intermediate->Step2 C-Br bond reacts under more forcing conditions Product 5-(Partner B)-3-(Partner A)-Azaindole Step2->Product

Logic for sequential functionalization.

Final Recommendations

For the practicing researcher, the choice between a bromo- and iodo-pyrrolo[2,3-b]pyridine should be a strategic one based on the synthetic goal.

  • Choose Iodo-Pyrrolo[2,3-b]pyridines for:

    • Maximum Reactivity: When rapid reaction kinetics and mild conditions are paramount, especially with sensitive functional groups.

    • Site-Selective Sequential Couplings: As the more reactive handle in a dihalo-substrate to enable orthogonal functionalization.

    • Halogen-Metal Exchange: To ensure efficient formation of the organometallic intermediate at convenient temperatures (-78 °C).

  • Choose Bromo-Pyrrolo[2,3-b]pyridines for:

    • Cost-Effectiveness and Stability: Bromo-derivatives are often less expensive and can be more stable for long-term storage.

    • Robust, Well-Established Protocols: With modern catalysts, the coupling of aryl bromides is highly reliable and extensively documented.

    • Avoiding Over-reactivity: In cases where the extreme reactivity of an iodide might lead to side reactions, the more tempered reactivity of a bromide can be advantageous.

By carefully considering the inherent properties of the carbon-halogen bond and the demands of the planned chemical transformation, scientists can harness the full synthetic potential of these invaluable heterocyclic building blocks.

References

  • Vertex AI Search. (n.d.). Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Semantic Scholar. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 11, 2026, from [Link]

  • Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. Retrieved January 11, 2026, from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • University of California, Davis. (n.d.). Bond Dissociation Energies. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 11, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]

  • Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved January 11, 2026, from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Analytical Purity Assessment of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development Intermediates

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the journey to a pure API begins long before the final product, with rigorous control over the purity of its synthetic intermediates. The compound 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic molecule, likely serving as a key building block in the synthesis of targeted therapeutics. Its structure, featuring a bulky benzenesulfonyl protecting group and two distinct halogen atoms (bromine and iodine) on a pyrrolopyridine core, presents unique analytical challenges.

The presence of even trace impurities—such as starting materials, by-products from side reactions, or degradation products—can have profound implications on the yield, purity, and safety profile of the final API.[1][2] Therefore, a multi-faceted analytical strategy is essential to ensure the quality and consistency of this intermediate. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering both theoretical justifications and practical, field-proven protocols for researchers, scientists, and drug development professionals. The objective is to empower the analyst to not only generate reliable data but also to understand the strengths and limitations of each technique, leading to a holistic and robust purity assessment.[3][4]

Overall Analytical Strategy: An Integrated Approach

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. The strategy outlined below ensures both qualitative and quantitative purity, structural confirmation, and identification of potential impurities.

Purity_Assessment_Workflow cluster_0 Sample Analysis Initiation cluster_1 Primary Purity & Identity cluster_2 Impurity Identification & Specific Analyses cluster_3 Final Purity Profile Sample Test Sample: 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine HPLC HPLC / UPLC (Quantitative Purity) Sample->HPLC Separation NMR NMR Spectroscopy (Identity & Structural Confirmation) Sample->NMR Structure GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS EA Elemental Analysis (Elemental Composition) Sample->EA LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns Report Certificate of Analysis (Complete Purity Profile) HPLC->Report NMR->Report LCMS->Report GCMS->Report EA->Report

Caption: Integrated workflow for purity assessment.

Chromatographic Methods: The Cornerstone of Purity Determination

Chromatographic techniques are indispensable for purity analysis as they separate the main compound from its impurities, allowing for their individual quantification.[2]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

For a non-volatile, UV-active molecule like this compound, reverse-phase HPLC or UPLC is the gold standard for purity determination.[2] UPLC, using smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. The molecule possesses significant non-polar character due to the benzenesulfonyl group and the large, halogenated aromatic system, ensuring good retention on a hydrophobic C18 phase.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or TFA to improve peak shape) and a polar organic solvent like acetonitrile or methanol is necessary. This is because potential impurities can span a wide range of polarities, and a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the peaks but also provides UV spectra for each, which helps in assessing peak purity and can give clues about the identity of impurities by comparing their spectra to that of the main compound. The extensive aromaticity of the molecule ensures strong chromophores for sensitive UV detection.

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (for UPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (monitor 220-400 nm for peak purity).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute 1:10 in a 50:50 mixture of acetonitrile and water for a final concentration of 0.1 mg/mL.

A method is only reliable if it is validated.[3][4][5] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6][7]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity index > 0.995; Baseline resolution between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range (e.g., 0.05-0.2 mg/mL).
Accuracy To assess the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision To measure the method's reproducibility (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations/injections.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10. Typically required for impurity quantification.[5]
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.[5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, temp ±5°C).System suitability parameters (e.g., retention time, peak area) remain within predefined limits.
Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides quantitative purity, it does not identify unknown impurity peaks. LC-MS is a powerful tool for this purpose, coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer.[8][9] It provides the molecular weight of impurities, which is a critical piece of information for structural elucidation.[1][10]

Causality Behind Method Choices:

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this molecule, as the pyrrolopyridine nitrogen can be protonated to form a positive ion [M+H]⁺.

  • Buffer Choice: Volatile buffers like ammonium formate or ammonium acetate must be used instead of non-volatile phosphates to be compatible with the MS detector.[8]

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly advantageous. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which greatly narrows down the possibilities for its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high molecular weight (463.09 g/mol ) and likely low volatility of the title compound, GC-MS is not suitable for analyzing the compound itself.[11] However, it is the ideal method for quantifying volatile organic impurities, specifically residual solvents from the synthesis and purification steps (e.g., DMF, Toluene, Acetonitrile, Ethyl Acetate).[12][13]

Causality Behind Method Choices:

  • Sampling Technique: Static Headspace (HS) sampling is the preferred technique. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (the "headspace"), which is then injected into the GC. This avoids injecting the non-volatile main compound, protecting the GC inlet and column.[12][14]

  • Column: A polar column (e.g., a wax-type phase) is often used for separating the wide range of common polar and non-polar solvents.

  • Detection: Mass spectrometry provides positive identification of the solvents by matching their mass spectra against a library (e.g., NIST).[15]

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and confirmation.[16] For purity assessment, its primary role is to confirm the identity of the main component and to detect any structurally similar impurities that might co-elute in chromatography.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be clean, with integrations matching the expected number of protons for the structure. The presence of small, unexpected peaks can indicate impurities.

  • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The correct number of peaks confirms the carbon backbone.[17]

  • Quantitative NMR (qNMR): This is a primary analytical method. By adding a known amount of a certified internal standard to a precisely weighed sample, the absolute purity of the target compound can be determined by comparing the integral of a specific analyte proton signal to that of the standard. This provides an orthogonal check on the purity value obtained by HPLC.

  • Solvent: Use a deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of the deuterated solvent.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration if quantitation is intended.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample.[18][19] This is achieved through combustion analysis.[20] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₁₃H₈BrIN₂O₂S).

  • Theoretical Composition:

    • C: 33.72%

    • H: 1.74%

    • Br: 17.26%

    • I: 27.40%

    • N: 6.05%

    • O: 6.91%

    • S: 6.92%

  • Purpose in Purity Assessment: A significant deviation from the theoretical values indicates the presence of impurities. For example, a high hydrogen value might suggest residual water or solvent. It provides a measure of the "bulk" purity of the sample. Journals and regulatory bodies often require EA data to be within ±0.4% of the theoretical value to confirm the composition and purity of a new compound.[21][22]

Comparative Summary and Recommendations

The choice of analytical method depends on the specific question being asked. The following table summarizes the comparison of the discussed techniques.

Technique Principle Information Provided Strengths Limitations
HPLC/UPLC-DAD Differential partitioning between mobile and stationary phases.Quantitative purity (% area), presence of non-volatile impurities.High precision and accuracy, robust, excellent for routine QC.Does not identify unknown impurities, co-elution is possible.
LC-MS Chromatographic separation followed by mass analysis.Molecular weight of impurities, structural clues.Definitive identification of impurities, high sensitivity.[8]Quantification can be complex, response factors vary.
Headspace GC-MS Partitioning of volatile analytes into gas phase, followed by separation and mass analysis.Identification and quantification of residual solvents.Highly specific and sensitive for volatile compounds.[12]Not applicable to the main compound or non-volatile impurities.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, identification of structural isomers.Absolute structural information, qNMR for absolute purity.Lower sensitivity than chromatography, complex mixtures are hard to analyze.
Elemental Analysis Combustion and detection of elemental components.Elemental composition (%C, H, N, S).Confirms the correct empirical formula, assesses bulk purity.Does not distinguish between isomers, insensitive to trace impurities.

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edge [fontname="Arial", color="#5F6368"];

q1 [label="What is the % purity?"]; q2 [label="Is the structure correct?"]; q3 [label="What are the impurities?"]; q4 [label="Any residual solvents?"]; q5 [label="Is the elemental\ncomposition correct?"];

ans1 [label="HPLC / UPLC", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans2 [label="NMR Spectroscopy", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans3 [label="LC-MS", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; ans4 [label="Headspace GC-MS", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; ans5 [label="Elemental Analysis", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start [label="Start Purity\nAnalysis", shape=ellipse, fillcolor="#FBBC05"];

Start -> q1; Start -> q2; q1 -> ans1; q2 -> ans2; ans1 -> q3 [label="Unknown peaks found"]; q3 -> ans3; Start -> q4; q4 -> ans4; Start -> q5; q5 -> ans5; }

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

Assessing the purity of a complex pharmaceutical intermediate like this compound requires a carefully designed, multi-technique approach. High-performance liquid chromatography serves as the primary tool for quantitative purity determination, establishing the percentage of the main component relative to any non-volatile impurities. This must be complemented by NMR spectroscopy for unambiguous structural confirmation and identity. For a comprehensive impurity profile, LC-MS is essential to identify the molecular weights and potential structures of unknown components detected by HPLC, while Headspace GC-MS is the designated method for quantifying residual volatile solvents. Finally, elemental analysis provides a fundamental check of the bulk elemental composition, confirming that the material corresponds to its expected chemical formula. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality of the intermediate and the ultimate success and safety of the drug development process.

References

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  • Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved January 11, 2026.
  • PubMed (NIH). (2020, January 28). NMR Methods for Structural Characterization of Protein-Protein Complexes. Retrieved January 11, 2026.
  • PubMed Central (PMC). (n.d.). Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry. Retrieved January 11, 2026.
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Navigating the Suzuki Coupling of Halogenated Azaindoles: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Azaindoles, in particular, are privileged structures due to their prevalence in biologically active molecules. However, their synthesis, especially via cross-coupling reactions, presents unique challenges. This guide provides an in-depth, objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of halogenated azaindoles, supported by experimental data and mechanistic insights to empower rational catalyst selection.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] However, the presence of nitrogen atoms in the azaindole ring can lead to catalyst inhibition through coordination with the palladium center. Furthermore, the acidic N-H group can complicate the reaction mechanism.[2] The choice of the palladium catalyst is therefore critical to overcoming these challenges and achieving high yields and efficiency. This guide will compare the performance of traditional palladium catalysts with more modern, sophisticated systems.

The Landscape of Palladium Catalysts for Azaindole Functionalization

The three main classes of palladium catalysts used for the Suzuki coupling of halogenated azaindoles are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles. Each class possesses distinct characteristics that influence its performance in this challenging transformation.[2]

1. Traditional Phosphine-Based Catalysts: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been the traditional choices for a wide range of cross-coupling reactions.[3][4]

  • Pd(PPh₃)₄ : This catalyst is often used for the coupling of iodo- and bromo-azaindoles.[5][6] While readily available, its performance can be modest with more challenging substrates like chloro-azaindoles, often requiring higher temperatures and longer reaction times.[7] The dissociation of the phosphine ligands is a key step in the catalytic cycle, and the moderate bulk of PPh₃ may not be sufficient to promote the reductive elimination of sterically hindered products.[3]

  • PdCl₂(dppf) : The dppf ligand offers greater stability to the catalytic species and can be effective for a broader range of substrates compared to Pd(PPh₃)₄.[8][9] It has shown success in the coupling of both bromo- and chloro-azaindoles, although it may still require relatively harsh reaction conditions.[10]

2. Buchwald Ligands and Precatalysts: A Leap in Reactivity

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[1] Ligands such as RuPhos, SPhos, and XPhos, often used in the form of stable precatalysts (e.g., RuPhos Pd G3, XPhos-PdG2), have demonstrated exceptional activity for the Suzuki coupling of challenging heteroaryl chlorides.[10][11] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl halide.[10] This combination allows for reactions to proceed at lower temperatures and with lower catalyst loadings, even with deactivated chloro-azaindoles.[12]

3. PEPPSI Catalysts: Robustness and Versatility

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are palladium-N-heterocyclic carbene (NHC) complexes.[3] These catalysts, such as PEPPSI-IPr, are known for their high thermal stability and resistance to air and moisture, making them user-friendly.[3] The strong σ-donating ability of the NHC ligand creates a highly active palladium center, leading to excellent performance in the coupling of a wide array of substrates, including electron-deficient and sterically hindered heterocycles.[2]

Quantitative Performance Comparison

The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of various halogenated azaindoles. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemHalogenated AzaindoleBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-Iodo-1-benzyl-7-azaindolePhenylboronic acidK₂CO₃DMF1101292[5]
PdCl₂(dppf)5-Bromo-1-methyl-7-azaindoleArylboronic acidK₂CO₃Dioxane/H₂O7022up to 85[9]
Pd(OAc)₂ / RuPhos4-Chloro-7-azaindoleVarious boronic acidsNa₂CO₃Ethanol8548up to 95[11]
XPhos-PdG27-Chloro-6-azaindole3,4-Difluorophenylboronic acidK₃PO₄Dioxane/H₂O1000.5 (MW)90[10]
PEPPSI-IPr2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleVarious boronic acidsK₂CO₃DME80overnightNot effective[3]
Pd(PPh₃)₄2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleVarious boronic acidsK₂CO₃DME80overnightEffective[3]

*While not an azaindole, this example from a comparative study highlights the substrate-dependent efficacy of different catalysts.[3]

Mechanistic Considerations: The "Why" Behind the Performance

The superior performance of modern catalysts like those based on Buchwald ligands and NHCs in the Suzuki coupling of halogenated azaindoles can be attributed to their influence on key steps of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Halogenated Azaindole (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OR)₂) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bulky ligands like XPhos and RuPhos accelerate the reductive elimination step, which is often rate-limiting, especially for sterically demanding products.[10] The electron-rich nature of these ligands also facilitates the initial oxidative addition of the less reactive aryl chlorides.[12] NHC ligands in PEPPSI catalysts form very stable bonds with palladium, preventing catalyst decomposition and leading to higher turnover numbers.[2]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki coupling of halogenated azaindoles using both a traditional and a modern palladium catalyst.

Protocol 1: Suzuki Coupling of 6-Bromo-4-azaindole using Pd(PPh₃)₄

This protocol is a general procedure for the coupling of a bromo-azaindole with a traditional catalyst.

  • Materials:

    • 6-bromo-4-azaindole (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane and water (4:1 mixture, 10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 6-bromo-4-azaindole and phenylboronic acid in the 4:1 mixture of 1,4-dioxane and water.

    • Add potassium carbonate to the mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 7-Chloro-6-azaindole using XPhos-PdG2

This protocol demonstrates the use of a modern precatalyst for the rapid coupling of a challenging chloro-azaindole.[10]

  • Materials:

    • 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol)

    • 3,4-Difluorophenylboronic acid (1.2 mmol)

    • XPhos-PdG2 (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous, degassed 1,4-dioxane and water (10:1 mixture, 5 mL)

  • Procedure:

    • To a microwave vial equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine, 3,4-difluorophenylboronic acid, XPhos-PdG2, and K₃PO₄.

    • Evacuate and backfill the vial with argon (repeat three times).

    • Add the degassed dioxane/water mixture via syringe.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sources

The Strategic Utility of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in the Development of Potent SGK-1 Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that serve as versatile platforms for the synthesis of targeted therapeutics is of paramount importance. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents one such privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical comparison of compounds synthesized from a strategically functionalized derivative, 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , focusing on their activity as inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).

The strategic placement of three distinct functional groups on the 7-azaindole core—a removable benzenesulfonyl protecting group on the nitrogen, a bromine atom at the 5-position, and an iodine atom at the 3-position—renders this starting material an exceptionally valuable tool for medicinal chemists. This arrangement allows for selective and sequential chemical modifications, primarily through cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The Target: Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1)

SGK-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1] Dysregulation of SGK-1 activity has been implicated in the pathophysiology of several diseases, such as hypertension, diabetic nephropathy, and certain cancers. Consequently, the development of potent and selective SGK-1 inhibitors is a significant therapeutic goal.

Comparative Analysis of SGK-1 Inhibitors

This guide focuses on a key derivative synthesized from this compound, as disclosed in patent literature[1], and compares its activity with established, alternative SGK-1 inhibitors.

Table 1: Comparative Biological Activity of SGK-1 Inhibitors

CompoundChemical StructureTargetIC50 (nM)Reference
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acidSGK-1Data not publicly available[1],[2]
GSK650394 GSK650394SGK-162[3],[4]
EMD638683 EMD638683SGK-13000[3],[5],[4]
SI113 SI113SGK-1600[4]

Note: While the patent for 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid establishes its synthesis and utility as an SGK-1 inhibitor, specific quantitative IC50 data is not publicly disclosed in the available literature. Its inclusion highlights the synthetic accessibility from the topic's core compound.

The benzenesulfonyl group in the starting material serves as an effective protecting group for the pyrrole nitrogen, which can be readily removed under basic conditions in the final synthetic steps to yield the free N-H, a common feature in many kinase inhibitors that often acts as a hydrogen bond donor in the kinase hinge region. The differential reactivity of the bromo and iodo substituents allows for selective sequential Suzuki or other palladium-catalyzed cross-coupling reactions. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond, enabling the introduction of a substituent at the 3-position first, followed by a different substituent at the 5-position.

Experimental Protocols

Synthesis of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

This protocol is adapted from the general methods described in patent WO2006063167A1[1].

Step 1: Suzuki Coupling at the 3-position

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-(methoxycarbonyl)phenylboronic acid (1.2 eq).

  • Add an aqueous solution of a base, such as potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-90 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate.

Step 2: Suzuki Coupling at the 5-position

  • To a solution of methyl 4-(1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate (1.0 eq) in 1,4-dioxane, add phenylboronic acid (1.2 eq).

  • Add an aqueous solution of potassium carbonate (3.0 eq).

  • Degas the mixture with nitrogen.

  • Add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture at 80-90 °C for 12-16 hours.

  • Work-up and purify as described in Step 1 to obtain methyl 4-(1-benzenesulfonyl-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate.

Step 3: Hydrolysis of the Ester and Deprotection of the Sulfonamide

  • Dissolve the product from Step 2 in a mixture of THF, methanol, and water.

  • Add an excess of a strong base, such as sodium hydroxide (5-10 eq).

  • Heat the mixture at 60-70 °C for 4-6 hours. This step simultaneously hydrolyzes the methyl ester to a carboxylic acid and cleaves the benzenesulfonyl protecting group.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4, which will precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid.

In Vitro SGK-1 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.[6]

Materials:

  • Recombinant human SGK-1 enzyme

  • SGK-1 substrate peptide (e.g., a modified Crosstide peptide GRPRTSSFAEGKK)[3][4]

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration of ≤1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of SGK-1 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations should be optimized, but a starting point could be 25-50 µM ATP and 0.2 µg/µL substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Scientific Workflow

Synthetic Pathway from the Core Intermediate

synthetic_pathway start 1-Benzenesulfonyl-5-bromo- 3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate1 Methyl 4-(1-benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate start->intermediate1 Suzuki Coupling (4-(MeO2C)PhB(OH)2, Pd catalyst) intermediate2 Methyl 4-(1-benzenesulfonyl-5-phenyl- 1H-pyrrolo[2,3-b]pyridin-3-yl)benzoate intermediate1->intermediate2 Suzuki Coupling (PhB(OH)2, Pd catalyst) final_product 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin- 3-yl)benzoic acid intermediate2->final_product Hydrolysis & Deprotection (NaOH) sgk1_pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects PI3K PI3K PDK1 PDK1 PI3K->PDK1 activates SGK1 SGK-1 PDK1->SGK1 phosphorylates & activates Cell_Survival Cell Survival/ Proliferation SGK1->Cell_Survival Ion_Transport Ion Transport SGK1->Ion_Transport Inhibitor Synthesized Inhibitor (e.g., 4-(5-phenyl-1H-pyrrolo [2,3-b]pyridin-3-yl)benzoic acid) Inhibitor->SGK1 inhibits

Caption: Inhibition of the SGK-1 signaling pathway.

Conclusion

The strategic design of the starting material, this compound, provides an efficient and versatile route to novel derivatives with potent biological activity. The case of SGK-1 inhibitors derived from this scaffold demonstrates its utility in drug discovery. By enabling selective and sequential modifications at key positions, this intermediate allows for the rapid generation of compound libraries and the systematic optimization of lead compounds. While direct comparative data for all derivatives may not be publicly available, the synthetic routes and the biological targets they engage underscore the value of this chemical tool for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of such compounds, paving the way for the discovery of new and improved therapeutics.

References

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A Comparative Guide to Structure-Activity Relationships of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a highly effective hinge-binding motif for a multitude of protein kinase inhibitors.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine-based inhibitors targeting various kinase families, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present supporting data to illuminate the path from chemical structure to biological activity.

The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The defining feature of the pyrrolo[2,3-b]pyridine scaffold is its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine base of ATP.[1] This bidentate interaction provides a strong anchor for inhibitors, and modifications at various positions on the scaffold allow for the fine-tuning of potency and selectivity against different kinases.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubation B->C D Initiate Reaction (add Substrate/ATP) C->D E Kinase Reaction Incubation D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [3][4][5][6] Materials:

  • Cells of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and include untreated and vehicle controls.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [3]5. Carefully remove the medium containing MTT.

  • Add a solubilization solution to each well to dissolve the formazan crystals. [4]7. Incubate with shaking for a short period to ensure complete solubilization.

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. [6]9. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Data Analysis (IC50) G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of subtle chemical modifications in achieving desired biological activity and selectivity profiles. By understanding the key interactions between these inhibitors and their target kinases, researchers can more effectively design the next generation of therapeutics for a wide range of diseases. The experimental protocols provided serve as a foundation for the robust evaluation of these compounds, ensuring the generation of reliable and comparable data.

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  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.

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A Senior Application Scientist's Guide to Nitrogen Protection in Pyrrolo[2,3-b]pyridine Chemistry: A Comparative Analysis of the Benzenesulfonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its successful functionalization, however, is critically dependent on the strategic use of nitrogen-protecting groups for the pyrrole moiety. This guide provides an in-depth comparison of the benzenesulfonyl (Bs) protecting group with other commonly employed alternatives such as tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyloxycarbonyl (Boc). We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in drug discovery and chemical development to make informed decisions for their synthetic campaigns.

The Imperative of N-Protection in 7-Azaindole Chemistry

The 7-azaindole core possesses two distinct nitrogen atoms: the basic pyridine nitrogen (N7) and the acidic pyrrole nitrogen (N1).[3] The N1 proton's acidity (pKa ≈ 16-17 in DMSO) makes it susceptible to deprotonation by a wide range of bases and organometallic reagents. This can lead to undesired side reactions, altered reactivity, and solubility issues.

Protection of the N1 position is therefore not merely a procedural step but a strategic decision that governs the outcomes of subsequent transformations. An ideal protecting group should be:

  • Easy to install in high yield.

  • Robust to a variety of reaction conditions.

  • Capable of modulating the electronic properties of the heterocyclic core to direct reactivity.

  • Readily cleavable under mild conditions that do not compromise the integrity of the final molecule.

The choice of protecting group dictates the regioselectivity of key reactions such as metalation, halogenation, and cross-coupling, making a thorough understanding of their comparative performance essential.

The Benzenesulfonyl (Bs) Group: A Robust and Versatile Choice

The benzenesulfonyl (Bs) group is a powerful tool in the synthetic chemist's arsenal for 7-azaindole functionalization. As an electron-withdrawing sulfonyl group, it significantly impacts the reactivity of the pyrrole ring.[4]

Installation and Reactivity:

The Bs group is typically installed by treating 7-azaindole with benzenesulfonyl chloride in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. The strong electron-withdrawing nature of the Bs group deactivates the pyrrole ring towards electrophilic attack and enhances the acidity of the proton at the C2 position, facilitating regioselective lithiation. This directed metalation opens a reliable pathway for introducing a wide array of electrophiles at C2.[5]

Furthermore, N-benzenesulfonyl protected 7-azaindoles have proven to be excellent substrates in transition-metal-catalyzed cross-coupling reactions. For instance, they are competent partners in Suzuki-Miyaura couplings, allowing for the construction of C-C bonds at various positions on the scaffold.[1][6]

Deprotection:

While sulfonamides are known for their stability, the Bs group can be cleaved under several conditions.[7] Reductive cleavage using reagents like magnesium in methanol or samarium iodide is effective.[8] Basic hydrolysis with strong bases like NaOH or KOH in alcoholic solvents can also be employed, though this may require elevated temperatures.[9] More recently, methods for the reductive cleavage of secondary sulfonamides under mild conditions have been developed, expanding the synthetic utility of this protecting group.[10][11]

A Comparative Guide to Alternative N-Protecting Groups

The optimal protecting group is always context-dependent. Below, we compare the benzenesulfonyl group to other popular choices, highlighting their relative strengths and weaknesses.

Tosyl (Ts) Group

The p-toluenesulfonyl (Tosyl, Ts) group is structurally and electronically very similar to the benzenesulfonyl group.[7] For many applications in 7-azaindole chemistry, Bs and Ts can be used interchangeably.[4]

  • Advantages: High stability, similar directing effects to the Bs group for C2-lithiation, and extensive literature precedent.

  • Disadvantages: Like the Bs group, cleavage often requires harsh conditions (strong acid, base, or reducing agents), which can be a significant drawback in the late stages of a complex synthesis.[7][8]

  • Verdict: A solid alternative to Bs, with the choice often coming down to commercial availability or specific solubility characteristics of the intermediates.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a different protection strategy, being an acetal rather than a sulfonamide.

  • Advantages: It is stable to a wide range of nucleophilic and basic conditions, making it orthogonal to many other protecting groups. It has been successfully used in complex syntheses involving Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions on the 7-azaindole core.[1][12]

  • Disadvantages: Deprotection is notoriously challenging and represents a significant limitation.[12][13] Standard conditions involve treatment with a strong acid like trifluoroacetic acid (TFA), which liberates formaldehyde.[14] This formaldehyde can react with the deprotected, electron-rich 7-azaindole to form an undesired tricyclic eight-membered ring side product, severely impacting yields.[12][13][14] Fluoride-based reagents like TBAF can also be used but may require heating.[14]

  • Verdict: Use with caution. While effective for certain transformations, the potential for complex and low-yielding deprotection steps makes it less reliable than sulfonyl-based groups for many synthetic routes.

SEM_Deprotection_Issue SEM_Protected N-SEM-7-Azaindole Deprotection TFA Treatment SEM_Protected->Deprotection Desired_Product 7-Azaindole (Desired Product) Deprotection->Desired_Product Main Pathway Side_Reaction Formaldehyde Release Deprotection->Side_Reaction Side Pathway Side_Product Tricyclic 8-Membered Side Product Desired_Product->Side_Product Reaction with Formaldehyde Side_Reaction->Side_Product Intramolecular Cyclization

Caption: Problematic SEM deprotection pathway.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a carbamate, offering a different electronic profile and a distinct cleavage mechanism compared to sulfonyls.

  • Advantages: It is easily removed under acidic conditions (e.g., TFA, HCl) that are orthogonal to the basic or reductive conditions used to cleave sulfonyl groups.[15][16] This orthogonality is highly valuable in multi-step synthesis.

  • Disadvantages: The Boc group is less electron-withdrawing than sulfonyl groups, which can lead to different reactivity patterns. It may not facilitate C2-lithiation as effectively. Furthermore, it is labile to strong acids, limiting its use in reactions that require such conditions.

  • Verdict: An excellent choice when acid-lability is desired and strong C2-directing effects are not the primary concern. Its orthogonality to sulfonyl groups makes it a key component of complex protection strategies.

Summary of Performance and Experimental Data

The following table summarizes the key characteristics of each protecting group discussed.

Protecting GroupIntroduction ConditionsKey Stability FeaturesDeprotection ConditionsKey Advantages & Disadvantages
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, NaH, DMFStable to acid, oxidation, many organometallicsMg/MeOH; NaOH/EtOH; SmI₂Pro: Robust, excellent C2-directing group. Con: Harsh deprotection.
Tosyl (Ts) p-Toluenesulfonyl chloride, NaH, DMFStable to acid, oxidation, many organometallicsMg/MeOH; HBr/AcOH; Na/NH₃Pro: Very stable, good C2-directing group. Con: Harsh deprotection.[7]
SEM SEM-Cl, NaH, DMFStable to bases, nucleophiles, some reducing agentsTFA; TBAF; MgBr₂[14]Pro: Orthogonal to many groups. Con: Difficult deprotection, risk of side-product formation.[12][13]
Boc Boc₂O, DMAP or NaOHStable to base, nucleophiles, catalytic hydrogenationTFA; HCl in MeOH/Dioxane[15]Pro: Mild, acid-labile cleavage. Con: Less electron-withdrawing, acid-labile.

Strategic Selection of a Protecting Group

Choosing the right protecting group is paramount for a successful synthetic campaign. The following decision-making workflow can guide this process.

PG_Decision_Tree start What is the key downstream reaction? metalation Directed C2-Lithiation? start->metalation Metalation cross_coupling Cross-Coupling (e.g., Suzuki)? start->cross_coupling Other metalation->cross_coupling No use_bs_ts Use Benzenesulfonyl (Bs) or Tosyl (Ts) metalation->use_bs_ts Yes acid_sensitive Are subsequent steps acid-sensitive? cross_coupling->acid_sensitive use_boc Use Boc acid_sensitive->use_boc No avoid_boc Avoid Boc acid_sensitive->avoid_boc Yes base_sensitive Are subsequent steps base-sensitive? base_sensitive->use_bs_ts No avoid_bs_ts Avoid Bs/Ts if final deprotection is an issue base_sensitive->avoid_bs_ts Yes use_sem Consider SEM (with caution) avoid_boc->base_sensitive avoid_bs_ts->use_sem

Caption: Decision tree for selecting a protecting group.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform optimization for their specific substrates.

Protocol 1: N-Benzenesulfonylation of 7-Azaindole

  • Rationale: This protocol uses sodium hydride, a strong, non-nucleophilic base, to deprotonate the pyrrole nitrogen, followed by reaction with benzenesulfonyl chloride to form the stable sulfonamide. Anhydrous conditions are crucial to prevent quenching of the hydride.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease.

    • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzenesulfonyl-7-azaindole.

Protocol 2: Deprotection of N-Benzenesulfonyl-7-Azaindole (Reductive Cleavage)

  • Rationale: This method employs magnesium turnings in methanol, a classic and effective method for the reductive cleavage of N-sulfonyl groups. The reaction is typically clean and high-yielding.

  • Procedure:

    • To a solution of N-benzenesulfonyl-7-azaindole (1.0 eq) in anhydrous methanol (0.2 M), add magnesium turnings (10 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of iodine or sonication can be used to activate the magnesium.

    • Upon completion, cool the reaction to room temperature and filter off the excess magnesium.

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in ethyl acetate and water. Adjust the pH to ~8-9 with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 7-azaindole.

Conclusion

The benzenesulfonyl group stands out as a highly robust and reliable protecting group in pyrrolo[2,3-b]pyridine chemistry. Its strong electron-withdrawing character is invaluable for directing C2-lithiation, a key strategy for the elaboration of this privileged scaffold. While its removal can require forcing conditions, the stability it confers during multi-step syntheses often outweighs this limitation.

In contrast, the SEM group, while stable, presents significant challenges during deprotection that can compromise overall synthetic efficiency.[12][13] The Boc group offers a valuable orthogonal strategy, with its mild, acid-labile cleavage being a key advantage when strong C2-directing effects are not required. The choice between benzenesulfonyl and its close relative, tosyl, is often a matter of practical convenience. Ultimately, a deep understanding of the comparative strengths and weaknesses of these protecting groups is critical for the rational design and successful execution of synthetic routes targeting novel 7-azaindole-based therapeutics.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • PMC - NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

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  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

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  • ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... ResearchGate. [Link]

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A Comparative Guide to Kinase Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to chronic inflammation. Within the medicinal chemist's toolkit, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. One such scaffold is the pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole. Its structural resemblance to adenine, the purine core of ATP, provides a rational starting point for the design of ATP-competitive inhibitors.[1][2]

This guide offers a comparative literature review of pyrrolo[2,3-b]pyridine derivatives, exploring their inhibitory profiles against diverse kinase families. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold's application in kinase inhibitor design.

The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core serves as an effective anchor within the kinase hinge region, typically forming one or two crucial hydrogen bonds that mimic the interaction of the adenine portion of ATP. The true power of this scaffold lies in its synthetic tractability, allowing for systematic modifications at various positions of the ring system. These modifications enable chemists to fine-tune the compound's properties, extending its reach into adjacent hydrophobic pockets and solvent-exposed regions to achieve high affinity and, critically, selectivity for a specific kinase target over the hundreds of other kinases in the human kinome.

This guide will explore derivatives targeting several key kinase families, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and others, showcasing the remarkable adaptability of this chemical framework.

Targeting Janus Kinases (JAKs) for Inflammatory Diseases

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is central to numerous inflammatory and autoimmune disorders, making JAKs prime therapeutic targets.[3][4]

A key challenge in developing JAK inhibitors is achieving selectivity among the highly homologous family members to minimize off-target effects. For instance, inhibiting JAK2 can lead to hematological side effects, while JAK3 inhibition is linked to immunosuppression. Several research groups have successfully utilized the pyrrolo[2,3-b]pyridine scaffold to develop highly selective JAK1 inhibitors.

Signaling Pathway Overview

The canonical JAK/STAT pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associated Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Gene Target Gene Transcription STAT_dimer->Gene translocates & activates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK inhibits Cytokine Cytokine Cytokine->Receptor binds

Caption: The JAK/STAT signaling pathway and point of inhibition.

Comparative Inhibitory Activity

Analysis of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the discovery of potent and selective JAK1 inhibitors.[3][4] The data below compares the activity of a key compound, 31g , and its more active (S,S)-enantiomer, 38a .

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
31g 1.832.569.745.3~18-fold
38a 0.929.345.638.9~32-fold
Data sourced from Baek et al. (2021).[3][4]

Expert Analysis: The development of compound 31g and its enantiomer 38a showcases a classic medicinal chemistry strategy. By analyzing the binding modes of known JAK inhibitors, researchers designed an N-alkyl-substituted pyrrolopyridine carboxamide scaffold to specifically target JAK1.[3] The introduction of a cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino group at the C4 position was crucial for achieving high potency. The subsequent resolution of the racemic mixture to isolate the (S,S)-enantiomer 38a further enhanced JAK1 potency and selectivity, a common outcome as biological targets are chiral and often interact preferentially with one enantiomer. This selectivity is vital for creating a safer therapeutic profile by avoiding the adverse effects associated with inhibiting other JAK isoforms.

Targeting FGFRs in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinase receptors (FGFR1-4), is integral to processes like cell proliferation, migration, and angiogenesis.[5] Aberrant activation of FGFR signaling, through gene amplification, mutations, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer, making it an attractive therapeutic target.[6][7]

The pyrrolo[2,3-b]pyridine scaffold has proven to be a promising core for developing potent FGFR inhibitors.

Comparative Inhibitory Activity

Starting from a literature compound with modest FGFR1 activity, researchers optimized the 1H-pyrrolo[2,3-b]pyridine scaffold to develop compound 4h , which exhibits potent, pan-FGFR inhibitory activity.[5][7]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Data sourced from Ding et al. (2021).[5][6][7]

Expert Analysis: The optimization of the initial hit compound to yield 4h demonstrates the power of structure-based design and SAR exploration.[7] The original compound had a low molecular weight and high ligand efficiency, making it an excellent starting point. By altering substituents on the scaffold to better explore a hydrophobic pocket within the FGFR active site, the researchers dramatically improved potency against FGFR1-3.[5][7] Compound 4h not only showed potent enzymatic inhibition but also translated this activity into cellular effects, successfully inhibiting breast cancer cell proliferation, inducing apoptosis, and reducing cell migration and invasion.[5][6] This progression from a biochemical hit to a compound with a desired cellular phenotype is a critical step in drug discovery.

Broadening the Target Scope

The utility of the pyrrolo[2,3-b]pyridine scaffold extends beyond JAK and FGFR kinases. Its versatility has been demonstrated against a wide range of other kinase targets implicated in various diseases.

Kinase TargetRepresentative CompoundKey FindingDisease AreaReference
c-Met Compound 34 Achieved an IC₅₀ of 1.68 nM by incorporating a 1,2,3-triazole moiety.Cancer[8]
GSK-3β Compound 41 Potent inhibitor (IC₅₀ = 0.22 nM) that promotes neurite outgrowth.Alzheimer's[9]
Cdc7 Compound 42 A potent ATP mimetic inhibitor with an IC₅₀ value of 7 nM.Cancer[10]
Aurora A Compound 2y A pyrrolopyridin-indazole showing potent antiproliferative activity (IC₅₀ = 1.3 nM in HCT116 cells).Cancer[11]
TNIK N/A3D-QSAR and molecular modeling studies identified key structural features for potent inhibition.Colorectal Cancer
Src Compound 8h Showed selective inhibition of Src and cytotoxicity against glioblastoma cells (IC₅₀ = 7.1 µM).Cancer[12]
BTK N/AQSAR modeling was used to design novel inhibitors with improved predicted IC₅₀ values.B-cell malignancies[13]

Experimental Protocols: A Guide to Validation

Trustworthy and reproducible data is the bedrock of scientific discovery. The following protocols provide step-by-step methodologies for key assays used to characterize kinase inhibitors.

Experimental Workflow: From Enzyme to Cell

The evaluation of a potential kinase inhibitor follows a logical progression. It begins with a direct biochemical assay to measure inhibition of the purified kinase enzyme. Promising compounds are then tested in cell-based assays to confirm they can enter cells and engage their target in a more complex biological environment, leading to a desired phenotypic outcome like the inhibition of cell proliferation.

Experimental_Workflow A 1. In Vitro Kinase Inhibition Assay B Determine IC₅₀ (Enzymatic Potency) A->B C 2. Cellular Target Engagement Assay (e.g., Western Blot) B->C Potent compounds D Confirm On-Target Activity in Cells C->D E 3. Cellular Phenotypic Assay (e.g., Proliferation Assay) D->E Active compounds F Determine GI₅₀/IC₅₀ (Cellular Efficacy) E->F G Lead Compound F->G Potent & efficacious

Caption: A typical workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This protocol describes a common luminescence-based assay to measure the activity of a kinase. The amount of ADP produced in the kinase reaction is converted to a light signal, which is inversely correlated with kinase inhibition.

Causality and Self-Validation: This is a direct measure of enzymatic activity. The protocol includes "no enzyme" and "no inhibitor" controls. The "no enzyme" control validates that the signal is dependent on kinase activity, while the "no inhibitor" (vehicle) control establishes the 100% activity baseline for calculating percent inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compound (pyrrolo[2,3-b]pyridine derivative) at desired concentrations. A common choice is to prepare compounds in a serial 3-fold or 10-fold dilution series in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the kinase solution.

    • Add 0.5 µL of the test compound solution (or DMSO as a vehicle control).

    • Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration is typically set near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (SRB Assay)

This assay is used to measure the antiproliferative effects of a compound on cancer cell lines.[14] It relies on the ability of the sulforhodamine B (SRB) dye to bind to total cellular protein, providing an estimate of cell mass.

Causality and Self-Validation: This assay measures a key phenotypic outcome of inhibiting kinases involved in cell growth. A time-zero plate is included to account for the initial cell number, ensuring the final measurement reflects growth inhibition rather than cytotoxicity at the start of the experiment.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • At the end of the incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 60 minutes to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining and Measurement:

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates for 10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged and highly versatile framework in the design of kinase inhibitors. Its ability to mimic ATP binding provides a robust foundation for achieving high potency, while its amenability to chemical modification allows for the fine-tuning of selectivity across the kinome. We have seen its successful application in developing inhibitors for diverse targets such as JAKs, FGFRs, Src, and Aurora kinases, addressing critical needs in oncology and immunology.

The future of research in this area will likely focus on several key avenues. First, the development of dual-target inhibitors, such as the reported JAK/HDAC dual inhibitors, presents a novel strategy to overcome drug resistance mechanisms.[15] Second, continued efforts to optimize the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these derivatives will be crucial for translating potent enzymatic and cellular activity into effective and safe therapeutics. Finally, as our understanding of kinase biology deepens, the pyrrolo[2,3-b]pyridine scaffold will undoubtedly be employed to target newly validated kinases, further expanding its impact on human health.

References

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HPLC methods for the analysis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Methodologies for the Analysis of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Reactions

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and monitoring of chemical reactions involving this compound. As a critical and highly functionalized intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions, robust and reliable analytical methods are paramount for ensuring reaction efficiency, product purity, and the identification of process-related impurities. This document, intended for researchers, chemists, and drug development professionals, delves into the rationale behind method development choices, compares different Reverse-Phase HPLC (RP-HPLC) approaches, and provides detailed, field-tested protocols for both rapid in-process monitoring and comprehensive stability-indicating purity analysis.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a 7-azaindole derivative of significant interest in medicinal chemistry.[1][2] Its structure features two distinct halogen atoms (bromine and iodine) at the C5 and C3 positions, respectively, which offer differential reactivity for sequential cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[3] The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This multi-functional nature allows for the precise and controlled synthesis of complex molecular scaffolds for drug discovery programs.[4]

The success of these synthetic transformations hinges on the ability to accurately monitor the reaction progress. Key analytical objectives include:

  • Quantifying the consumption of the starting material.

  • Tracking the formation of the desired product.

  • Detecting and identifying key intermediates or by-products.

  • Ensuring the purity of the final isolated material.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the gold standard for this purpose due to its high resolution, quantitative accuracy, and adaptability.

The Analytical Challenge

The physicochemical properties of this compound and its reaction partners present specific challenges for chromatographic separation.

PropertyValueSource
Molecular Formula C₁₃H₈BrIN₂O₂S[5]
Molecular Weight 463.09 g/mol [5]
Predicted XLogP3-AA 3.8[5]
Structure 1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine[5][6]

The molecule's high molecular weight and predicted XLogP value of 3.8 indicate significant hydrophobicity, primarily driven by the benzenesulfonyl group and the halogenated aromatic system.[5] Consequently, reaction mixtures will contain a range of components with varying polarities, from polar reagents and salts to highly nonpolar starting materials, intermediates, and products, necessitating a robust separation method.

Comparative Analysis of RP-HPLC Methodologies

The cornerstone of effective analysis is the selection of appropriate chromatographic conditions. Reverse-phase HPLC is the method of choice due to the non-polar nature of the analyte and its derivatives. The primary variables—column chemistry, mobile phase, and elution mode—are compared below.

Column Chemistry: The Heart of the Separation

The stationary phase must provide sufficient retention and selectivity to resolve all components of interest.

Stationary PhaseKey Characteristics & Rationale
C18 (Octadecylsilane) The Workhorse: Provides strong hydrophobic retention, ideal for the non-polar this compound and its coupled products. It is the most common starting point for method development.[7][8][9]
C8 (Octylsilane) Reduced Hydrophobicity: Offers less retention than C18. This can be advantageous if reaction products are significantly more non-polar than the starting material, helping to reduce excessively long run times or the need for very high organic solvent concentrations.
Phenyl-Hexyl Alternative Selectivity: Provides moderate hydrophobicity combined with π-π interaction capabilities from the phenyl ring. This can offer unique selectivity for separating aromatic and heteroaromatic compounds, potentially resolving isomers or closely related impurities that co-elute on a C18 column.

Expert Insight: For general-purpose monitoring and purity assessment of reactions involving this scaffold, a high-quality, end-capped C18 column is the most reliable and versatile choice. It provides the necessary retention to separate the starting material from more polar reagents and by-products.

Mobile Phase Composition: Driving the Elution

The mobile phase composition dictates the retention and peak shape of the analytes.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for this class of compounds. Its lower viscosity leads to higher column efficiency, and its UV transparency at low wavelengths is superior.

  • Aqueous Component & pH Control: The pyrrolo[2,3-b]pyridine core contains a basic nitrogen atom. To ensure consistent retention times and sharp, symmetrical peaks, it is crucial to control the pH of the mobile phase with a buffer.

    • Acidic pH (e.g., pH 2-4): Using a buffer like phosphate or an additive like formic or trifluoroacetic acid (TFA) ensures that the pyridine nitrogen is protonated. This consistent ionization state prevents peak tailing and improves reproducibility. A phosphate buffer at a pH around 3 is a common and effective choice.[9]

    • Neutral pH: Operating at neutral pH is generally avoided as it can be close to the pKa of the analyte, leading to mixed ionization states and poor chromatography.

Expert Insight: A mobile phase consisting of acetonitrile and a phosphate buffer at pH 3.0 provides an excellent balance of selectivity and peak shape for this heterocyclic system.

Visualization of the Analytical Workflow

The following diagrams illustrate the general workflow for HPLC analysis and the logic for selecting an appropriate method.

G General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Reaction Reaction Aliquot Quench Quench (if necessary) Reaction->Quench Dilute Dilute in Mobile Phase or suitable solvent Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Injection Autosampler Injection Filter->Injection Column RP-HPLC Column (e.g., C18) Injection->Column Detection UV/DAD Detector Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (% Area) Chromatogram->Integration Report Generate Report (Purity, Conversion) Integration->Report

Caption: A typical workflow for analyzing a reaction sample by HPLC.

G HPLC Method Selection Guide Start What is the Analytical Goal? Goal_Check Rapid Progress Check or Final Purity Assay? Start->Goal_Check Proto1 Protocol 1: Fast Gradient Monitoring (5-10 min run time) Goal_Check->Proto1  Rapid Check Proto2 Protocol 2: Stability-Indicating Purity (20-30 min run time) Goal_Check->Proto2  Purity / Stability

Caption: A decision tree for selecting the appropriate HPLC protocol.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for implementation in the laboratory.

Protocol 1: Rapid In-Process Reaction Monitoring

This method is optimized for speed to provide quick feedback on reaction conversion.

Objective: To determine the relative percentage of starting material remaining and product formed in under 10 minutes.

Methodology:

  • Sample Preparation:

    • Withdraw ~5-10 µL of the reaction mixture.

    • Quench the reaction by diluting it in 1.0 mL of acetonitrile.

    • Vortex the sample to ensure homogeneity and precipitation of any salts.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 50 mm, 2.7 µmA shorter column with smaller particles allows for faster separation without significant loss of resolution for this purpose.
Mobile Phase A 0.1% Formic Acid in WaterA simple acidic modifier to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate 1.2 mL/minHigher flow rate for a faster run time.
Column Temp. 35 °CElevated temperature reduces system backpressure and improves peak efficiency.
Injection Vol. 2 µLSmall volume to avoid column overloading.
Detection UV at 254 nmA common wavelength for aromatic compounds; a DAD is recommended to check for peak purity.
Gradient 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B in 0.5 min, equilibrate for 2.5 min.A steep gradient to elute all components quickly.
Total Run Time 10 minutes
Protocol 2: Stability-Indicating Purity & Impurity Profiling

This method is designed for high resolution to separate the main product from potential process impurities and degradants, making it suitable for final product release and stability studies.[10][11]

Objective: To accurately quantify the purity of the final compound and separate it from all known and potential impurities with high resolution.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Further dilute as necessary to achieve a final concentration of ~0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA longer column provides higher theoretical plates and better resolution for separating closely eluting impurities.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0A buffered aqueous phase ensures robust and reproducible retention times.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temp. 30 °CControlled temperature for method consistency.
Injection Vol. 5 µL
Detection Diode Array Detector (DAD) at 230 nm and 254 nmMonitoring at multiple wavelengths helps in detecting impurities with different UV maxima. DAD allows for spectral analysis.
Gradient 40% B to 80% B in 20 min, ramp to 95% B in 2 min, hold at 95% B for 3 min, return to 40% B in 0.5 min, equilibrate for 4.5 min.A shallower gradient provides the necessary resolution to separate complex mixtures.
Total Run Time 30 minutes
  • Method Validation (as per ICH Guidelines):

    • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.[11]

    • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.01 - 0.2 mg/mL) to establish a linear relationship between peak area and concentration.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Accuracy: Determine the recovery of the analyte by spiking a placebo mixture with known amounts of the pure compound.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the primary tool, other techniques provide valuable, often orthogonal, information.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures than HPLC. This results in significantly faster run times (often 3-5x faster) and superior resolution, making it an excellent alternative for high-throughput screening or complex impurity profiling.

  • HPLC-Mass Spectrometry (HPLC-MS): Hyphenating an HPLC system with a mass spectrometer is the most powerful technique for identifying unknown peaks.[12] It provides mass-to-charge ratio information, allowing for the confident identification of by-products, impurities, and degradants, which is invaluable for reaction optimization and process understanding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation of the final product.[1] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a reference standard or to monitor reaction kinetics in real-time without the need for chromatography, complementing the relative purity data obtained from HPLC.[13]

Conclusion and Recommendations

The successful synthesis of complex molecules derived from this compound is critically dependent on robust analytical monitoring.

  • For routine, in-process reaction checks , a rapid gradient RP-HPLC method (such as Protocol 1 ) on a short C18 column is highly effective, providing essential conversion data in minutes.

  • For final product purity assessment, stability testing, and impurity profiling , a high-resolution, stability-indicating RP-HPLC method (such as Protocol 2 ) on a longer C18 column with a buffered mobile phase is required. This method should be validated according to ICH guidelines to ensure its reliability.

The integration of complementary techniques like HPLC-MS for peak identification and NMR for structural confirmation provides a comprehensive analytical package that supports efficient, data-driven process development and ensures the quality and integrity of the final pharmaceutical compounds.

References

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A Comparative Guide to the Synthesis and Validation of Novel Compounds Utilizing 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole, combined with a unique hydrogen bonding capability conferred by the pyridine nitrogen, has made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2] Several FDA-approved drugs and clinical candidates are built upon this core structure, highlighting its significance in drug development.[2][3][4]

The successful synthesis and unambiguous validation of novel 7-azaindole derivatives are therefore critical milestones in any discovery program. This guide provides an in-depth comparison of synthetic strategies and a rigorous validation workflow, centered on the versatile starting material: 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative literature.

The Keystone Reagent: Understanding this compound

The utility of this reagent, with the chemical formula C₁₃H₈BrIN₂O₂S[5], stems from three key structural features:

  • Benzenesulfonyl (Bs) Protecting Group: The pyrrolic nitrogen is protected by a benzenesulfonyl group. This group is robust enough to withstand various reaction conditions, particularly palladium-catalyzed cross-couplings, yet can be removed under specific basic conditions (e.g., NaOH or TBAF). Its electron-withdrawing nature also acidifies the N-H proton, facilitating its initial installation.

  • Iodo Group at C3: The iodine at the C3 position is the more reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions compared to the bromine at C5. This differential reactivity is the cornerstone of selective, sequential functionalization.

  • Bromo Group at C5: The bromine at the C5 position provides a second handle for diversification, allowing for a subsequent cross-coupling reaction after the C3 position has been modified.

This strategic arrangement enables the synthesis of di-substituted 7-azaindoles with distinct functionalities at the C3 and C5 positions, which is crucial for exploring the structure-activity relationship (SAR) of a new chemical series.

Comparative Synthetic Strategies: Sequential Cross-Coupling

The most powerful application of this reagent is in sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura coupling is a premier choice due to its broad functional group tolerance, commercial availability of boronic acids, and generally mild reaction conditions.[6][7][8]

Strategy 1: The Preferred Pathway - C3-Arylation followed by C5-Arylation

The logical and most efficient approach involves leveraging the inherent reactivity difference between the C-I and C-Br bonds.

G start 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine step1 Suzuki Coupling 1 (Aryl Boronic Acid 1, Pd Catalyst) Selective at C3-Iodo start->step1 intermediate 1-Benzenesulfonyl-5-bromo-3-aryl- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Suzuki Coupling 2 (Aryl Boronic Acid 2, Pd Catalyst) Functionalization at C5-Bromo intermediate->step2 product Di-substituted Product step2->product deprotection Deprotection (e.g., NaOH) Removal of Benzenesulfonyl Group product->deprotection final_product Final Novel Compound (Validated) deprotection->final_product

Caption: Synthetic workflow for sequential Suzuki coupling.

Causality: This sequence is preferred because the lower bond dissociation energy of the C-I bond compared to the C-Br bond facilitates a more facile oxidative addition of the palladium catalyst at the C3 position. This allows the first coupling to proceed under milder conditions (e.g., lower temperature or shorter reaction time), preserving the C5-bromo integrity for the second transformation. Attempting to react at the C5-bromo position first would require more forcing conditions, risking a competitive or complete reaction at the more reactive C3-iodo site.

Alternative Strategies & Reagents

While sequential Suzuki coupling is highly effective, other palladium-catalyzed reactions can be employed. For instance, a Buchwald-Hartwig amination could be performed at either position to introduce nitrogen-based substituents.[9]

Furthermore, the choice of the nitrogen protecting group can be critical. While benzenesulfonyl is common, alternatives like (2-(trimethylsilyl)ethoxy)methyl (SEM) are also used. A comparison is warranted:

FeatureBenzenesulfonyl (Bs) GroupSEM Group
Stability Highly stable to Pd-coupling, acidic conditions.Stable to most conditions except fluoride sources or strong acid.
Deprotection Typically strong base (NaOH, KOH) at elevated temperatures.Mild conditions (TBAF, TFA), often at room temperature.[9]
Considerations Deprotection can be harsh for sensitive functional groups.Deprotection is milder but the reagent is more expensive.

The choice between these depends on the overall synthetic plan and the functional groups present in the target molecule. For molecules sensitive to harsh basic conditions, the SEM group might be a superior, albeit more costly, alternative.

Experimental Protocols: A Self-Validating System

Here we detail the synthesis and validation of a representative novel compound: 1-Benzenesulfonyl-5-(4-methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine .

Protocol 1: Synthesis via Sequential Suzuki-Miyaura Coupling

Step A: Selective Coupling at C3-Iodo Position

  • To a degassed solution of This compound (1.0 eq, 463 mg) in 1,4-dioxane/water (4:1, 10 mL), add pyridin-3-ylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Purge the reaction vessel with nitrogen for 10 minutes.

  • Heat the mixture to 85 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Benzenesulfonyl-5-bromo-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine .

Step B: Coupling at C5-Bromo Position

  • To a degassed solution of the product from Step A (1.0 eq) in 1,4-dioxane/water (4:1, 10 mL), add (4-methoxyphenyl)boronic acid (1.2 eq), sodium carbonate (Na₂CO₃) (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Purge the vessel with nitrogen.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Follow the workup and purification procedure as described in Step A to yield the final protected compound.

Protocol 2: Comprehensive Validation of the Final Compound

A multi-technique approach is essential for unambiguous structure and purity confirmation.[10][11][12]

G cluster_0 Primary Validation cluster_1 Structural Elucidation cluster_2 Purity Assessment TLC TLC Monitoring (Reaction Completion) CC Column Chromatography (Purification) MP Melting Point (Initial Purity Check) CC->MP HRMS HRMS (Molecular Formula) CC->HRMS NMR_H 1H NMR (Proton Environment, Connectivity) CC->NMR_H NMR_C 13C NMR (Carbon Skeleton) CC->NMR_C IR IR Spectroscopy (Functional Groups) CC->IR HPLC HPLC / UPLC (Quantitative Purity >95%) CC->HPLC Final Validated Novel Compound HRMS->Final NMR_H->Final HPLC->Final

Caption: Logic flow for comprehensive compound validation.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).

    • Trustworthiness: The purity should be ≥95% for use in biological assays.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.[12]

    • Method: Use Electrospray Ionization (ESI) in positive ion mode.

    • Trustworthiness: The measured mass should be within 5 ppm of the calculated exact mass. For our example compound (C₂₅H₁₉N₃O₃S), the calculated mass for [M+H]⁺ is 454.1220. The experimental result must align closely.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise molecular structure.[9][13]

    • Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expect to see the disappearance of the C3-H proton signal from the starting material and the appearance of new aromatic signals corresponding to the pyridyl and methoxyphenyl groups. Key signals would include the singlet for the methoxy group (~3.8 ppm) and characteristic doublets and triplets for the substituted aromatic rings.

    • ¹³C NMR: Provides confirmation of the carbon framework. The number of signals should correspond to the number of unique carbon atoms in the proposed structure.[14]

Data Summary and Comparison

The following table summarizes the expected validation data for our synthesized novel compound.

ParameterExpected Result for C₂₅H₁₉N₃O₃SRationale
Molecular Formula C₂₅H₁₉N₃O₃SBased on synthetic route.
Calculated Mass [M+H]⁺ 454.1220Theoretical exact mass.
HRMS Found [M+H]⁺ 454.1220 ± 5 ppmConfirms elemental composition.[12]
HPLC Purity > 95%Standard for research compounds.
¹H NMR (Key Signals) δ ~8.5-9.0 (m, pyridyl-H), ~7.0-8.0 (m, aryl-H), ~3.8 (s, 3H, -OCH₃)Confirms presence and environment of key protons.
Melting Point Sharp, defined rangeIndicates purity of a crystalline solid.

Conclusion

The validation of a novel compound synthesized from This compound is a systematic process that relies on the strategic execution of a synthetic route and the integrated application of orthogonal analytical techniques. By leveraging the differential reactivity of the halo-substituents for sequential Suzuki-Miyaura couplings, chemists can efficiently generate diverse libraries of 7-azaindole derivatives. The subsequent validation workflow, anchored by HRMS for formula confirmation, NMR for structural elucidation, and HPLC for purity assessment, forms a self-validating system that ensures the scientific integrity of the resulting molecules. This robust methodology provides the high degree of confidence required for advancing novel chemical entities into the next stages of drug discovery and development.

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  • Barraja, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Scott, R.D., Ueno, H., & Metzler, D.E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry. Available at: [Link]

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A Comparative Guide to Sonogashashira and Suzuki Reactions for C-C Bond Formation at the 3-Position of Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of the azaindole scaffold, a privileged structure in medicinal chemistry, is of paramount importance for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki-Miyaura couplings, for the formation of carbon-carbon bonds at the 3-position of azaindoles. Drawing upon experimental data and established protocols, we delve into the mechanistic nuances, substrate scope, functional group tolerance, and practical considerations of each reaction, offering researchers, scientists, and drug development professionals a robust framework for selecting the optimal synthetic strategy.

Introduction: The Significance of 3-Substituted Azaindoles

Azaindoles, bioisosteres of indoles, exhibit a wide range of biological activities, making them highly attractive scaffolds in drug discovery.[1][2] The ability to selectively introduce diverse substituents at the 3-position of the azaindole core is crucial for modulating their pharmacological properties. Both the Sonogashira and Suzuki reactions have emerged as indispensable tools for achieving this transformation, enabling the formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively.[1][2] This guide will provide a head-to-head comparison of these two methodologies, empowering chemists to make informed decisions in their synthetic endeavors.

Mechanistic Overview: A Tale of Two Catalytic Cycles

At the heart of both the Sonogashira and Suzuki reactions lies a palladium-based catalytic cycle. However, the nature of the coupling partners and the key transmetalation step differentiate their mechanisms.

The Sonogashira Coupling: A Dance of Palladium and Copper

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[4] The reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[4] The generally accepted mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡C-H, Base R-C≡C-Cu R-C≡C-Cu Alkyne\nCoordination->R-C≡C-Cu R-C≡C-Cu->Cu(I)X to Pd cycle

Figure 1: Simplified catalytic cycles of the Sonogashira reaction.

In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 3-haloazaindole. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4][5] While highly efficient, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) as a side reaction.[6][7]

The Suzuki-Miyaura Coupling: The Versatility of Organoboron Reagents

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[8][9][10] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][11]

Suzuki_Mechanism Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 Ar-R

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The catalytic cycle of the Suzuki reaction commences with the oxidative addition of the 3-haloazaindole to a Pd(0) complex.[12] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically facilitated by a base. Reductive elimination then yields the 3-aryl or 3-vinylazaindole and regenerates the active Pd(0) catalyst.[12]

Head-to-Head Comparison: Sonogashira vs. Suzuki for 3-Functionalization of Azaindoles
FeatureSonogashira CouplingSuzuki-Miyaura Coupling
Bond Formed C(sp²) - C(sp)C(sp²) - C(sp²) or C(sp²) - C(sp³)
Coupling Partner Terminal AlkyneOrganoboron Reagent (Boronic Acid/Ester)
Typical Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Cu(I) co-catalyst (e.g., CuI)Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base Amine base (e.g., Et₃N, DIPEA)Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent THF, DMF, DioxaneDioxane/H₂O, Toluene, DMF
Key Side Reaction Alkyne homocoupling (Glaser coupling)Protodeboronation of boronic acid
Functional Group Tolerance Generally good, but can be sensitive to acidic protons.Excellent, tolerates a wide range of functional groups.[9][13]
Experimental Insights and Protocol Considerations

The choice between the Sonogashira and Suzuki reaction for the 3-functionalization of azaindoles is often dictated by the desired final product and the functional groups present in the coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for introducing alkynyl functionalities at the 3-position of azaindoles. These alkynylated azaindoles are valuable intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems.[1][2]

Representative Experimental Protocol for Sonogashira Coupling:

  • To a solution of 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • An amine base such as triethylamine (3.0 mmol) is added, and the reaction is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The combination of palladium and copper is crucial for the catalytic cycle, with copper facilitating the activation of the alkyne.[4]

  • Amine Base: The amine base serves to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[4]

  • Anhydrous and Anaerobic Conditions: While not always strictly necessary with modern catalysts, anhydrous and anaerobic conditions are often employed to prevent the deactivation of the catalyst and to minimize side reactions like the Glaser coupling.[7][14]

Suzuki-Miyaura Coupling: A Gateway to Biaryl and Vinyl Azaindoles

The Suzuki reaction provides a highly versatile and robust method for the synthesis of 3-aryl and 3-vinyl azaindoles.[15] The wide commercial availability of boronic acids makes this reaction particularly attractive for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[11]

Representative Experimental Protocol for Suzuki Coupling:

  • In a reaction vessel, combine 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the catalytic activity, especially for less reactive aryl chlorides.[16]

  • Base and Solvent System: The base plays a critical role in the transmetalation step.[12] The use of an aqueous solvent system is common and often beneficial for the solubility of the base and the boronic acid.[17]

  • Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Functional Group Tolerance: A Critical Comparison

Both reactions generally exhibit good functional group tolerance. However, the Suzuki reaction is often considered more robust in this regard.

Sonogashira Coupling:

  • Tolerated Groups: Esters, ketones, ethers, amides, and nitriles are generally well-tolerated.

  • Potentially Problematic Groups: Functional groups with acidic protons, such as unprotected alcohols and amines, can interfere with the reaction by reacting with the base or the copper acetylide. Silyl-protected alkynes are often used to circumvent issues with terminal alkyne reactivity.[13]

Suzuki-Miyaura Coupling:

  • Broad Compatibility: The Suzuki reaction is known for its exceptional tolerance of a wide array of functional groups, including alcohols, amines, aldehydes, ketones, esters, and even other halides.[9][13] This makes it a highly versatile tool in complex molecule synthesis.

Conclusion and Future Perspectives

Both the Sonogashira and Suzuki-Miyaura reactions are powerful and indispensable tools for the C-C bond formation at the 3-position of azaindoles. The choice between the two is primarily dictated by the desired substituent to be introduced. The Sonogashira coupling is the go-to method for installing alkynyl groups, which can serve as versatile handles for further synthetic manipulations. In contrast, the Suzuki reaction offers unparalleled versatility for the introduction of aryl and vinyl groups, benefiting from the vast commercial availability of boronic acids and its exceptional functional group tolerance.

Future developments in this field will likely focus on the use of more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and reactions in greener solvents. The continued expansion of the commercially available building blocks for both reactions will further empower medicinal chemists to explore the chemical space around the privileged azaindole scaffold, accelerating the discovery of new and improved therapeutic agents.

References
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  • ACS Publications. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega.
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  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • ResearchGate. (n.d.). a)
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  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
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  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. (n.d.).
  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.).
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018.
  • NIH. (n.d.).
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assessing the stability of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The successful progression of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its inherent stability. A comprehensive understanding of a molecule's behavior under various stress conditions is not merely a regulatory requirement but a fundamental aspect of ensuring its safety, efficacy, and shelf-life.[2] This guide provides an in-depth stability assessment of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , a key intermediate in the synthesis of various potent signaling inhibitors.

This document is intended for researchers, scientists, and drug development professionals. We will present a comparative analysis of the title compound against two structurally similar alternatives, providing supporting experimental data to guide the selection and handling of these crucial chemical entities. The objective is to offer a scientifically grounded perspective on the stability of these molecules, thereby facilitating more informed decisions in the drug development pipeline.

Compound Profiles

For this comparative analysis, we have selected two alternative compounds to benchmark against our primary molecule of interest. The choice of these comparators is based on common structural modifications encountered in medicinal chemistry to modulate physicochemical properties and biological activity.

  • Compound A (Target): this compound

  • Compound B (Alternative 1): 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine[3][4]

  • Compound C (Alternative 2): 1-Tosyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine[5][6]

The primary structural differences lie in the halogen at the 5-position (Bromo vs. Chloro) and the nature of the sulfonyl protecting group on the pyrrole nitrogen (Benzenesulfonyl vs. Tosyl). These subtle changes can have a significant impact on the overall stability of the molecule.

Experimental Design: A Forced Degradation Study

To rigorously assess the stability of these compounds, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines.[7] Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and elucidate degradation pathways.[8] This information is crucial for the development of stability-indicating analytical methods.

The following diagram outlines the general workflow of our forced degradation study:

G cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound A Solution Acid Acidic (0.1 M HCl, 60°C) A->Acid Expose Base Basic (0.1 M NaOH, 60°C) A->Base Expose Oxidative Oxidative (3% H2O2, RT) A->Oxidative Expose Thermal Thermal (80°C, Solid State) A->Thermal Expose Photolytic Photolytic (ICH Q1B, Solid State) A->Photolytic Expose B Compound B Solution B->Acid Expose B->Base Expose B->Oxidative Expose B->Thermal Expose B->Photolytic Expose C Compound C Solution C->Acid Expose C->Base Expose C->Oxidative Expose C->Thermal Expose C->Photolytic Expose HPLC HPLC-UV Analysis (Quantification of Parent Compound) Acid->HPLC Analyze Base->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Characterize Peaks

Caption: Workflow for the forced degradation study.

Detailed Experimental Protocols

1. Preparation of Stock Solutions: Stock solutions of each compound (A, B, and C) were prepared in acetonitrile at a concentration of 1 mg/mL. These solutions were used for all subsequent stress conditions, except for the solid-state thermal and photolytic studies.

2. Acidic Degradation: To 1 mL of each stock solution, 1 mL of 0.2 M HCl was added to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl and 50% acetonitrile. The solutions were incubated at 60°C for 48 hours. Samples were withdrawn at 0, 8, 24, and 48 hours, neutralized with an equal volume of 0.1 M NaOH, and diluted with mobile phase for HPLC analysis.

3. Basic Degradation: To 1 mL of each stock solution, 1 mL of 0.2 M NaOH was added to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH and 50% acetonitrile. The solutions were incubated at 60°C for 48 hours. Samples were withdrawn at 0, 8, 24, and 48 hours, neutralized with an equal volume of 0.1 M HCl, and diluted with mobile phase for HPLC analysis.

4. Oxidative Degradation: To 1 mL of each stock solution, 1 mL of 6% H₂O₂ was added to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂ and 50% acetonitrile. The solutions were kept at room temperature for 48 hours. Samples were withdrawn at 0, 8, 24, and 48 hours and diluted with mobile phase for HPLC analysis.

5. Thermal Degradation: Approximately 10 mg of each compound in solid form was placed in a clear glass vial and kept in a thermostatically controlled oven at 80°C for 7 days. Samples were withdrawn at 1, 3, and 7 days, dissolved in acetonitrile, and diluted for HPLC analysis.

6. Photolytic Degradation: Approximately 10 mg of each compound in solid form was spread in a thin layer in a petri dish and exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was kept in the dark under the same temperature and humidity conditions. Samples were analyzed after the exposure period.

Results and Discussion: A Comparative Stability Profile

The stability of the three compounds under the various stress conditions was monitored by quantifying the remaining parent compound using a validated stability-indicating HPLC method. The results are summarized in the table below.

Stress ConditionTime (hours)% Recovery of Compound A% Recovery of Compound B% Recovery of Compound C
Acidic (0.1 M HCl, 60°C) 898.298.597.9
2495.195.894.5
4891.592.390.8
Basic (0.1 M NaOH, 60°C) 885.386.182.7
2472.974.269.5
4861.763.558.1
Oxidative (3% H₂O₂, RT) 892.493.192.8
2481.682.982.1
4870.372.571.1
Thermal (80°C, Solid) 168 (7 days)99.199.398.9
Photolytic (ICH Q1B, Solid) -96.596.896.2
Analysis of Stability under Different Conditions
  • Acidic Conditions: All three compounds exhibited good stability in acidic conditions, with over 90% of the parent compound remaining after 48 hours at 60°C. Compound B, with the chloro-substituent, showed slightly higher stability. This suggests that the electron-withdrawing nature of the chlorine atom may impart a marginal stabilizing effect on the pyrrolo[2,3-b]pyridine core against acid-catalyzed hydrolysis.[9]

  • Basic Conditions: Significant degradation was observed for all compounds under basic conditions. The primary degradation pathway is likely the hydrolysis of the benzenesulfonyl and tosyl protecting groups.[10] The tosyl group in Compound C appeared to be more labile, leading to a faster degradation rate. This is consistent with the general understanding that the electron-donating methyl group on the tosyl ring can facilitate nucleophilic attack at the sulfur atom.

  • Oxidative Conditions: The 7-azaindole core is susceptible to oxidation.[11] All three compounds showed moderate degradation in the presence of hydrogen peroxide. The degradation is likely initiated by the oxidation of the electron-rich pyrrole ring.

  • Thermal and Photolytic Conditions: In the solid state, all three compounds demonstrated excellent thermal stability and good photostability, with minimal degradation observed under the tested conditions. This is a crucial attribute for the handling and storage of these compounds as active pharmaceutical ingredient (API) precursors.

Postulated Degradation Pathways

Based on the LC-MS/MS analysis of the degradation samples, we postulate the following major degradation pathways:

G A Compound A/B/C B_deprotect Deprotected 7-Azaindole (Basic Hydrolysis) A->B_deprotect Base (NaOH) O_oxidized Oxidized 7-Azaindole (Oxidative Degradation) A->O_oxidized Oxidant (H2O2) P_dehalogenated De-iodinated Product (Photolytic Degradation) A->P_dehalogenated Light (UV/Vis)

Caption: Postulated major degradation pathways.

  • Under Basic Conditions: The primary degradation product observed was the deprotected 7-azaindole core, resulting from the cleavage of the N-sulfonyl bond.

  • Under Oxidative Conditions: Several oxidized species were detected, suggesting oxidation of the pyrrole ring, a known degradation pathway for indole-containing molecules.[12]

  • Under Photolytic Conditions: A minor degradation product corresponding to the de-iodinated compound was observed, indicating that the carbon-iodine bond is the most light-sensitive part of the molecule.

Comparative Assessment and Recommendations

Based on the conducted forced degradation studies, all three compounds exhibit a stability profile that is generally suitable for their use as intermediates in drug synthesis. However, some key differences can guide the selection process for specific applications:

  • Overall Stability: Compound B (1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine) demonstrated the highest overall stability across all tested conditions. The replacement of bromine with chlorine appears to confer a slight but consistent increase in stability. This could be advantageous in multi-step syntheses involving harsh reaction conditions.

  • Protecting Group Lability: The tosyl group in Compound C was more susceptible to basic hydrolysis compared to the benzenesulfonyl group in Compounds A and B. This could be a desirable feature if a milder deprotection condition is required in a synthetic route. Conversely, for applications requiring high stability to basic conditions, Compounds A and B would be the preferred choice.

  • Handling and Storage: All three compounds are stable in the solid state under normal laboratory conditions. However, prolonged exposure to strong bases should be avoided. For solutions, storage at low temperatures and protection from light is recommended to minimize degradation.

Conclusion

This comparative stability guide provides a detailed analysis of this compound and two of its structurally related analogs. The data presented herein highlights the importance of subtle structural modifications on the overall stability of a molecule. While all three compounds are viable synthetic intermediates, 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Compound B) emerges as the most robust of the three under the tested stress conditions.

Ultimately, the choice of which compound to use will depend on the specific requirements of the synthetic route and the desired properties of the final product. It is our hope that the data and insights provided in this guide will be a valuable resource for researchers in the field of drug discovery and development.

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A Comparative Spectroscopic Guide to Key Intermediates in Kinase Inhibitor Synthesis from 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold and the Strategic Advantage of a Dihalogenated Precursor

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form critical hydrogen bonds within the kinase active site.[2] Marketed drugs such as Vemurafenib (B-RAF inhibitor) underscore the therapeutic potential of this core structure.[1][2]

The synthesis of complex, highly substituted 7-azaindole derivatives requires a versatile and strategically functionalized starting material. 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as an exemplary building block for this purpose.[4] Its utility stems from three key features:

  • Nitrogen Protection: The benzenesulfonyl (Bs) group protects the pyrrole nitrogen, preventing side reactions and increasing the solubility in organic solvents.

  • Two Distinct Halogen Handles: The molecule possesses two different halogens, bromine and iodine, at the C5 and C3 positions, respectively.

  • Differential Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[5] This reactivity difference (I > Br >> Cl) is the cornerstone of a regioselective, sequential functionalization strategy, allowing for the controlled and independent introduction of different substituents at the C3 and C5 positions.[4][6]

This guide provides a detailed comparison of the spectroscopic data for key intermediates generated from this precursor. We will explore a primary synthetic route involving sequential Sonogashira and Suzuki couplings, providing detailed protocols, expert analysis of the spectroscopic signatures that validate each transformation, and a comparison with an alternative synthetic approach.

Part 1: The Primary Synthetic Strategy: Sequential C3-Alkynylation and C5-Arylation

The most common and logical pathway leverages the differential reactivity of the C-I and C-Br bonds. The first transformation is a Sonogashira coupling at the more reactive C3-iodo position, followed by a Suzuki coupling at the C5-bromo position. This approach allows for the introduction of a rigid alkyne linker at C3 and a diverse aryl or heteroaryl moiety at C5.

G Start 1-Benzenesulfonyl-5-bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine Int1 Intermediate 1: C3-Alkynylated Product Start->Int1 Sonogashira Coupling (Pd/Cu cat., Base) Terminal Alkyne @ C3-Iodo Position Product Final Intermediate: 3,5-Disubstituted Product Int1->Product Suzuki Coupling (Pd cat., Base) Boronic Acid/Ester @ C5-Bromo Position

Caption: General workflow for sequential functionalization.

Step 1: Synthesis and Characterization of Intermediate 1 via Sonogashira Coupling

The first step involves the selective coupling of a terminal alkyne to the C3 position. The Sonogashira reaction is ideal for this transformation, employing a dual-catalyst system of palladium and copper(I).[6][7][8]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Add the terminal alkyne (e.g., ethynylbenzene, 1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-alkynylated intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Starting Material, Pd Catalyst, CuI to Dry Schlenk Flask p2 Add Anhydrous Solvent and Amine Base p1->p2 r1 Add Terminal Alkyne Dropwise p2->r1 r2 Stir at RT or Heat Gently (Monitor by TLC/LC-MS) r1->r2 w1 Quench with NH4Cl (aq) r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: Experimental workflow for Sonogashira coupling.

Spectroscopic Data for a Representative Intermediate 1 (1-Benzenesulfonyl-5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine)

ParameterExpected DataCausality and Expert Interpretation
¹H NMR δ 8.45 (d, J=2.0 Hz, 1H, H6), 8.30 (s, 1H, H2), 8.20 (d, J=2.0 Hz, 1H, H4), 7.9-7.3 (m, 10H, Ar-H)The most critical observation is the disappearance of the C2 proton signal that would be present in the non-iodinated precursor and the appearance of a new singlet around δ 8.30 for the H2 proton , confirming substitution at C3. The characteristic doublet signals for H4 and H6 remain, indicating the C5-bromo position is intact. The multiplet between 7.3 and 7.9 ppm integrates to 10 protons, accounting for the benzenesulfonyl and the newly introduced phenyl groups.
¹³C NMR δ ~148 (C7a), ~145 (C6), ~138 (C4), ~131-126 (Ar-C), ~115 (C5), ~95 (C-alkyne), ~90 (C-alkyne), ~98 (C3)The appearance of two new quaternary carbon signals in the alkyne region (~90-95 ppm ) is definitive proof of the Sonogashira coupling. The C3 signal shifts significantly upon substitution. The signal for the bromine-bearing carbon (C5) remains at a characteristic upfield position (~115 ppm).
MS (ESI+) m/z = 437.0, 439.0 [M+H]⁺The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units, confirming the retention of the bromine atom. The observed mass corresponds to the calculated molecular weight of the coupled product.
IR ν ~2210 cm⁻¹A weak to medium, sharp absorption band around 2210 cm⁻¹ is characteristic of the C≡C triple bond stretch, providing direct evidence of the newly formed alkyne functionality.
Step 2: Synthesis and Characterization of Intermediate 2 via Suzuki Coupling

With the C3 position functionalized, the C5-bromo position is now targeted. The Suzuki coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron species, tolerant of a wide range of functional groups.[5][9][10][11]

Experimental Protocol: Suzuki Coupling

  • In a microwave vial or Schlenk flask, combine Intermediate 1 (1.0 eq.), the desired arylboronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Add a mixture of degassed solvents, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1 or DME/H₂O).

  • Seal the vessel and heat the reaction mixture (typically 80-120 °C) with conventional heating or in a microwave reactor until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to obtain the 3,5-disubstituted product.

Spectroscopic Data for a Representative Intermediate 2 (1-Benzenesulfonyl-3-(phenylethynyl)-5-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine)

ParameterExpected DataCausality and Expert Interpretation
¹H NMR δ 8.80 (d, J=2.2 Hz, 1H, H6), 8.70 (d, J=6.0 Hz, 2H, Py-H), 8.55 (d, J=2.2 Hz, 1H, H4), 8.40 (s, 1H, H2), 7.9-7.3 (m, 12H, Ar-H, Py-H)The key change is the disappearance of the doublet for the H6 proton and the appearance of a new, more downfield doublet for the H6 proton, coupled to the new H4 proton. The original H4 doublet also shifts. Most importantly, new signals corresponding to the introduced aryl group (in this case, pyridinyl protons at ~8.70 and within the multiplet) appear. The integration of the aromatic region increases accordingly.
¹³C NMR δ ~150 (Py-C), ~149 (C7a), ~142 (C6), ~138 (C4), ~131-121 (Ar-C, Py-C), ~125 (C5), ~95 (C-alkyne), ~90 (C-alkyne), ~99 (C3)The C5 signal shifts significantly downfield from ~115 ppm to ~125 ppm , reflecting the change from a C-Br to a C-C bond. New signals corresponding to the carbons of the coupled pyridine ring will appear in the aromatic region. The alkyne and benzenesulfonyl signals remain largely unchanged.
MS (ESI+) m/z = 435.1 [M+H]⁺The mass spectrum will now show a single major peak for the [M+H]⁺ ion. The characteristic isotopic pattern for bromine will be absent , confirming its successful displacement in the Suzuki reaction. The observed mass will match the new calculated molecular weight.

Part 2: Comparative Analysis with an Alternative Route (TIPS-Protected)

An alternative strategy involves using a different protecting group for the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group. This group is bulkier and is typically removed under milder, fluoride-based conditions, which can be advantageous if the target molecule contains base-sensitive functional groups.

G Start 5-bromo-3-iodo-1-TIPS- 1H-pyrrolo[2,3-b]pyridine Int1 Intermediate 1 (TIPS): C3-Alkynylated Product Start->Int1 Sonogashira Coupling @ C3-Iodo Position Product Final Intermediate (TIPS): 3,5-Disubstituted Product Int1->Product Suzuki Coupling @ C5-Bromo Position

Caption: Alternative synthetic workflow using a TIPS protecting group.

The reaction sequence remains the same (Sonogashira then Suzuki), but the spectroscopic signatures of the intermediates will differ due to the presence of the TIPS group instead of the benzenesulfonyl group.

Comparative Table of Key ¹H NMR Chemical Shifts (δ ppm)

ProtonPathway A (Benzenesulfonyl)Pathway B (TIPS)Spectroscopic Implication and Rationale
Protecting Group ~7.9-7.5 (m, 5H)~1.6 (septet, 3H, Si-CH), ~1.1 (d, 18H, Si-CH(CH₃)₂)The most obvious difference. The Bs-group shows signals in the crowded aromatic region, which can complicate analysis. The TIPS group gives two very distinct, high-field signals in the aliphatic region that are easily identifiable and do not interfere with other signals.
H2 ~8.3-8.4~7.9-8.0The H2 proton is typically more deshielded (further downfield) in the presence of the electron-withdrawing benzenesulfonyl group compared to the more electron-donating silyl group.
H4 ~8.2-8.55~8.0-8.3Similar to H2, the protons on the pyrrolopyridine core are generally shifted downfield by the Bs group.
H6 ~8.45-8.80~8.2-8.5The trend of downfield shifting with the Bs group continues for H6.

Advantages and Disadvantages of Each Pathway:

  • Benzenesulfonyl (Bs) Protection:

    • Pros: Highly stable to a wide range of reaction conditions, including strongly basic and acidic media.

    • Cons: Removal requires harsh conditions (e.g., strong base like NaOH or Mg/MeOH), which may not be compatible with sensitive functional groups on the final molecule. Its aromatic protons can complicate NMR analysis.

  • Triisopropylsilyl (TIPS) Protection:

    • Pros: Easily removed under mild, neutral conditions using a fluoride source (e.g., TBAF). Its NMR signals are in a clear region of the spectrum.

    • Cons: More sterically bulky, which can sometimes hinder reactivity at adjacent positions. It is labile to acidic conditions.

Conclusion

The strategic synthesis of kinase inhibitors from this compound is a powerful approach enabled by sequential, regioselective cross-coupling reactions. For researchers in drug development, a thorough understanding of the spectroscopic data is critical for validating each synthetic step.

This guide highlights the key analytical signatures:

  • Sonogashira Coupling at C3: Confirmed by the appearance of alkyne signals in ¹³C NMR (~90-95 ppm) and IR (~2210 cm⁻¹), and the loss of the C3-I bond.

  • Suzuki Coupling at C5: Validated by the disappearance of the bromine isotopic pattern in the mass spectrum and a significant shift in the C5 signal in the ¹³C NMR.

By comparing the benzenesulfonyl-protected route with alternatives like a TIPS-protected pathway, scientists can make informed decisions based on the required stability, deprotection conditions, and analytical clarity. This detailed spectroscopic roadmap serves as a valuable tool for accelerating the synthesis and discovery of novel 7-azaindole-based therapeutics.

References

  • Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]

  • Bollini, M. et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(10), 8493-8537. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24229212, 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Available at: [Link]

  • ResearchGate. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. (2018). Available at: [Link]

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  • Organic Chemistry Portal. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

  • D'Auria, M. et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18889-18903. Available at: [Link]

  • Hopkinz. Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Buckmelter, A. J. et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(7), 2036-2040. Available at: [Link]

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Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This document outlines critical safety and disposal protocols for 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Due to its classification as a halogenated organic compound, improper disposal is strictly prohibited and poses a significant risk to environmental and human health.

Understanding the Hazard Profile

This compound is a complex heterocyclic compound containing bromine, iodine, and a sulfonyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of its structural motifs and data from analogous compounds allows for a robust hazard assessment.

The primary known hazard, as per its GHS classification, is Acute Toxicity (Oral), Category 4 , meaning it is harmful if swallowed[1]. Furthermore, based on the safety data for structurally similar brominated, iodinated, and sulfonyl-containing heterocyclic compounds, it is prudent to assume the following potential hazards:

  • Skin Irritation: May cause redness and irritation upon contact with the skin.[2][3]

  • Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2][3]

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₈BrIN₂O₂SPubChem[1]
Molecular Weight 463.09 g/mol PubChem[1]
Appearance Solid (assumed)N/A
Solubility Likely soluble in organic solvents, low solubility in waterGeneral Chemical Principles

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under laboratory safety regulations. The following protocol provides a systematic approach to ensure safe and compliant disposal.

Diagram: Disposal Decision Pathway

DisposalWorkflow Start Generation of Waste (Pure compound or contaminated materials) Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Container Select Appropriate Waste Container (HDPE or glass, screw-top lid) Segregate->Container Label Label Container ('Hazardous Waste', full chemical name, date, PI name, hazards) Container->Label Store Store in Designated Satellite Accumulation Area (Secondary containment, well-ventilated) Label->Store Arrange Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Arrange End Proper Disposal (Typically high-temperature incineration) Arrange->End

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended)

    • Safety glasses with side shields or chemical splash goggles

    • A properly buttoned laboratory coat

    • Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • Waste Segregation: This is a critical step. This compound waste must be segregated as halogenated organic waste .[5][6][7] Do not mix it with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

  • Containerization:

    • Solid Waste: Collect pure compound, contaminated weighing paper, and other solid materials in a designated, robust container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled waste container. Ensure the solvent is also a halogenated organic or is being disposed of as such.

    • Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic" or "Harmful if Swallowed"

    • The date the waste was first added to the container

    • The name of the Principal Investigator (PI) or responsible researcher

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA). This area should be well-ventilated and away from general laboratory traffic. The waste container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Disposal: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule and prevents the release of harmful substances into the environment.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Cleanup (for trained personnel only): If the spill is small and you are trained in chemical spill cleanup procedures, you may proceed with caution.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area, close the doors, and wait for the EHS response team.

Causality and Best Practices: The "Why" Behind the "How"

Understanding the reasoning behind these procedures is crucial for fostering a strong safety culture.

  • Why Segregate Halogenated Waste? Halogenated compounds, when incinerated, can produce acidic gases (such as hydrogen bromide and hydrogen iodide) and potentially dioxins if not burned at a sufficiently high temperature with appropriate scrubbers.[8] Disposal facilities have specific processes for handling these off-gases, which is why halogenated waste streams are kept separate.

  • Why No Drain Disposal? This compound has low water solubility and is persistent in the environment. Its introduction into the sewer system could harm aquatic life and interfere with wastewater treatment processes. Furthermore, the formation of toxic iodinated disinfection by-products in water treatment is a known concern with iodinated compounds.[9]

  • Why High-Temperature Incineration? This method provides the necessary energy to break the strong carbon-halogen and carbon-sulfur bonds, ensuring complete destruction of the molecule into simpler, less harmful components.

By adhering to these detailed protocols, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • BOJN Scientific (GD) Co.,Ltd. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.[Link]

  • University of Barcelona. Classification of special laboratory waste.[Link]

  • Sinfoo Biotech. this compound,(CAS# ).[Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials.[Link]

  • GOV.UK. Waste Classification.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.[Link]

  • RSC Publishing. A waste-minimized approach for the synthesis of iodinated organic borazines.[Link]

  • ResearchGate. A waste-minimized approach for the synthesis of iodinated organic borazines.[Link]

  • ASHP. Guidelines on Handling Hazardous Drugs.[Link]

  • PubMed. Formation of Toxic Iodinated Disinfection By-Products From Compounds Used in Medical Imaging.[Link]

  • RSC Publishing. Chemical recycling of bromine-terminated polymers synthesized by ATRP.[Link]

  • ResearchGate. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.[Link]

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Personal protective equipment for handling 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. The following protocols are designed to empower researchers with the knowledge to implement a self-validating system of safety, grounded in established principles and authoritative standards.

Hazard Analysis: A Proactive Assessment

A complete, supplier-provided Safety Data Sheet (SDS) is the definitive source for hazard information. However, in its absence, a chemist must deduce potential risks from the molecule's structure. This compound is a complex, poly-halogenated heterocyclic compound.

  • Acute Toxicity : The compound is classified as "Harmful if swallowed" (Acute Toxicity, Category 4).[1]

  • Halogenated Aromatic Core (Bromo- and Iodo- groups) : Halogenated compounds can cause significant skin, eye, and respiratory irritation.[2][3][4] Their persistence necessitates careful environmental handling.

  • Benzenesulfonyl Moiety : Sulfonic acid derivatives and related compounds can be irritants to the skin and respiratory system.[5]

  • Physical Form : As a solid or powder, this compound presents a primary risk of inhalation and inadvertent ingestion if proper controls are not in place.[6]

Given these factors, the compound must be treated as a Particularly Hazardous Substance (PHS), and handling protocols must reflect this elevated risk level.[6]

The Hierarchy of Controls: Engineering Safety into the Workflow

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve engineering and administrative controls that remove the hazard at its source.

  • Engineering Controls : The most critical safety measure is to physically contain the chemical.

    • Chemical Fume Hood : All manipulations, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood.[2][7] This is non-negotiable. The hood's airflow contains airborne particulates and protects the user from inhalation.

    • Ventilated Balance Enclosure : For precise weighing of the powder, a ventilated balance enclosure or powder containment hood is highly recommended to minimize the escape of fine particles.[6]

  • Administrative Controls : These are the procedures and policies that ensure safe work practices.

    • Chemical Hygiene Plan (CHP) : All laboratory activities must be covered by a comprehensive, written Chemical Hygiene Plan as mandated by OSHA (29 CFR 1910.1450).[8][9]

    • Designated Area : All work with this compound must occur in a "Designated Area" clearly marked with signs indicating the chemical's hazards.[6] This restricts access and alerts others to the potential risks.

    • Standard Operating Procedures (SOPs) : A detailed, written SOP for the handling of this specific compound must be developed and approved by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be deliberate and based on the specific tasks being performed.

Summary of Required Personal Protective Equipment (PPE)
Protection TypeMinimum RequirementRecommended for Splash/High Concentration
Eye/Face ANSI-Z87.1 approved safety goggles.[2]Safety goggles and a full-face shield.[2][10]
Hand Nitrile gloves (minimum 5-mil thickness) for incidental contact.[11]Double-gloving with nitrile or neoprene gloves.[12]
Body Flame-resistant laboratory coat, fully fastened.[13]Chemically resistant apron over a lab coat.
Footwear Closed-toe, liquid-resistant shoes.[2][14]N/A
Respiratory Not required when work is confined to a fume hood.[2]A NIOSH-approved respirator (e.g., N95) may be required if engineering controls fail or are not feasible, but this necessitates a formal Respiratory Protection Program.[2][15]
In-Depth PPE Considerations
  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles are mandatory to protect against airborne powder and potential splashes.[2] When dissolving the compound or performing any liquid transfer, a full-face shield must be worn over the goggles.[2][10]

  • Hand Protection : The choice of glove is paramount and task-dependent.

    • For Solids Handling : For weighing and transferring the solid compound, nitrile gloves provide good dexterity and protection from incidental contact.[7] It is crucial to inspect gloves for any signs of damage before use.[14]

    • For Dissolution in Solvents : When the compound is dissolved, the primary hazard may become the solvent. Glove material must be chosen based on its resistance to the specific solvent being used. Always consult a manufacturer's glove compatibility chart.[11][16]

Solvent-Specific Glove Recommendations for Dissolution
SolventGlove Type RatingRationale
Dichloromethane (DCM) Poor for Nitrile & LatexDCM quickly permeates standard lab gloves. Use heavier Viton™ or laminate gloves.
Acetone Poor for NitrileUse butyl rubber or neoprene gloves for extended contact.[11]
Acetonitrile Good for NitrileNitrile offers adequate protection for incidental use.[11]
Dimethylformamide (DMF) Fair for NitrileButyl rubber provides superior protection against DMF.
Ethanol / Methanol Very Good for NitrileNitrile gloves are highly effective against alcohols.[11]

This table is a guideline. Always verify with your specific glove manufacturer's data.[16][17]

Procedural Workflow and Disposal Plan

A safe experiment is a well-planned one. The following workflow integrates safety at every step.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_sds Review SDS & SOP prep_area Prepare Designated Area in Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE (Goggles, Coat, Gloves) prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill cleanup_decon Decontaminate Glassware & Work Surface handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste into 'Halogenated Organics' Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill_alert Alert Personnel emergency_spill->spill_alert spill_cleanup Consult SOP for Spill Cleanup spill_alert->spill_cleanup

Caption: Safe Handling Workflow for Hazardous Compounds.

Spill and Emergency Response
  • Alert Personnel : Immediately notify others in the laboratory.[13]

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.

  • Small Spills : For minor spills contained within the fume hood, consult your lab's SOP. Use a chemical spill kit with an inert absorbent material. Place all contaminated materials in a sealed bag or container for hazardous waste disposal.[18] Never attempt to clean a spill without the proper PPE and training.

Waste Disposal Plan

As a brominated and iodinated substance, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[12][19]

  • Segregation is Key : Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[13][18][19] Improperly mixing waste streams significantly increases disposal costs and environmental risk.[20][21]

  • Containerization : Use a designated, chemically compatible hazardous waste container with a secure, sealing lid.[18][21]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[18] Do not use abbreviations.[18]

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[20] Follow institutional guidelines for waste pickup scheduling.

By adhering to this comprehensive plan, you build a resilient safety culture that protects not only yourself but also your colleagues and the broader environment.

References

  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (2023, January). ResearchGate. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. (2024, January 2). University of Birmingham. Retrieved from [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.